Product packaging for 2-Fluoro-DL-phenylglycine(Cat. No.:CAS No. 2343-27-3)

2-Fluoro-DL-phenylglycine

Número de catálogo: B10841524
Número CAS: 2343-27-3
Peso molecular: 169.15 g/mol
Clave InChI: CGNMJIBUVDGMIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

DL-2-Fluorophenylglycine is an alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B10841524 2-Fluoro-DL-phenylglycine CAS No. 2343-27-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMJIBUVDGMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-28-8
Record name (2-Fluorophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-amino(2-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: Structure, Properties, and Applications

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for optimizing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Among the various classes of fluorinated building blocks, non-canonical amino acids (ncAAs) like this compound represent a particularly powerful tool.[4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its core chemical structure and properties, provide field-proven insights into its synthesis and analysis, and explore its application in peptide chemistry and drug design, grounding all technical claims in authoritative references.

PART 1: Core Chemical Identity and Physicochemical Properties

This compound, a derivative of the non-proteinogenic amino acid phenylglycine, is distinguished by a single fluorine atom at the ortho position of the phenyl ring.[5] This substitution introduces unique steric and electronic features without dramatically increasing molecular size, making it an intriguing building block for medicinal chemistry.

Chemical Structure

The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-fluorophenyl group. The "DL" designation indicates that this product is a racemic mixture of both the D- and L-enantiomers.

Caption: 2D representation of this compound's chemical structure.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The following table summarizes its key quantitative data.

PropertyValueSource(s)
CAS Number 84145-28-8[5][6]
Molecular Formula C₈H₈FNO₂[5][6]
Molecular Weight 169.15 g/mol
Melting Point 290 °C (sublimes)
Appearance White to off-white solid
SMILES String NC(C(O)=O)c1ccccc1F
InChI Key CGNMJIBUVDGMIY-UHFFFAOYSA-N

PART 2: Synthesis and Incorporation into Peptides

The utility of this compound as a building block is contingent on its accessibility and the methodologies for its incorporation into larger molecules, particularly peptides.

A Representative Synthetic Approach: Strecker Synthesis

The Strecker synthesis is a classic and robust method for producing α-amino acids.[7] While numerous proprietary methods exist, a generalized Strecker pathway provides a foundational understanding of its synthesis. The causality behind this choice rests on the wide availability of the starting material, 2-fluorobenzaldehyde, and the reliability of the reaction sequence.

Strecker_Synthesis Reactants 2-Fluorobenzaldehyde + Ammonium Chloride + Potassium Cyanide Intermediate α-Aminonitrile Intermediate (2-amino-2-(2-fluorophenyl)acetonitrile) Reactants->Intermediate Step 1: Aminocyanation Step2 Acid Hydrolysis (e.g., aq. HCl, heat) Intermediate->Step2 Product This compound (Racemic Mixture) Step2->Product

Caption: Generalized workflow for the Strecker synthesis of this compound.

Self-Validating Protocol: A Conceptual Strecker Synthesis

This protocol is a representative methodology. Researchers must consult specific literature and safety data sheets before implementation.

  • Reaction Setup: In a well-ventilated fume hood, dissolve ammonium chloride in water. Add 2-fluorobenzaldehyde to this solution, followed by the slow, portion-wise addition of potassium cyanide.

    • Causality: The reaction forms an imine in situ from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to form the α-aminonitrile intermediate.[7]

  • Reaction Monitoring: Stir the mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

  • Intermediate Isolation (Optional): The α-aminonitrile may precipitate from the solution and can be filtered, washed with cold water, and dried.

  • Hydrolysis: Add the crude α-aminonitrile to a strong acid solution (e.g., concentrated hydrochloric acid). Heat the mixture under reflux for several hours.

    • Causality: The strong acidic conditions hydrolyze the nitrile group first to an amide and subsequently to a carboxylic acid, yielding the final amino acid.[7]

  • Product Isolation and Purification: Cool the reaction mixture. The amino acid may precipitate. Adjusting the pH to its isoelectric point will maximize precipitation. The crude product is collected by filtration.

  • Validation: The final product's purity and identity must be confirmed. This is achieved through recrystallization to obtain a pure solid, followed by characterization using melting point analysis, NMR spectroscopy, and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use as a non-canonical building block in peptide synthesis.[8] Its incorporation can confer desirable properties such as increased resistance to enzymatic degradation and modulation of peptide conformation.[3][8] The process typically involves standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols.[9]

SPPS_Incorporation Resin Solid Support Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Step: Activated this compound + Coupling Reagents (e.g., HATU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After Final AA Repeat->Deprotection Next Cycle Peptide Purified Fluorinated Peptide Cleavage->Peptide

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Protocol Insight: The Coupling Step

  • Activation: In a separate vessel, dissolve the protected (e.g., Fmoc-2-Fluoro-DL-phenylglycine-OH) amino acid and a coupling reagent (e.g., HATU) in a suitable solvent like DMF. Add an activation base (e.g., DIEA).

    • Causality: The coupling reagent converts the carboxylic acid into a highly reactive activated ester, making it susceptible to nucleophilic attack by the free amine on the resin-bound peptide chain.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate for 1-2 hours.

  • Validation (Kaiser Test): After coupling, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates that all free amines have successfully coupled with the amino acid. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.[9]

    • Trustworthiness: This in-process control is a self-validating step, ensuring the integrity of the peptide sequence before proceeding to the next cycle. The steric hindrance from the phenylglycine moiety may sometimes necessitate longer coupling times or double coupling.[8]

PART 3: Applications in Drug Development and Research

The incorporation of fluorinated amino acids is a strategic decision in medicinal chemistry.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine on the aromatic ring can block sites of potential hydroxylation, thereby increasing the in vivo half-life of a peptide therapeutic.[3]

  • Conformational Constraint: The steric bulk and electronic nature of the fluorine atom can influence the torsional angles (phi and psi) of the peptide backbone, promoting specific secondary structures like β-turns or helices.[10] This conformational rigidity can lock the peptide into its bioactive conformation, enhancing binding affinity to its target.

  • Binding Interactions: The electronegative fluorine can participate in favorable non-covalent interactions with protein targets, such as dipole-dipole interactions or orthogonal multipolar C-F···C=O interactions, potentially increasing binding potency.[4]

  • ¹⁹F NMR Probe: Fluorine has a spin of ½ and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and powerful analytical tool. Incorporating this compound provides a unique spectroscopic handle to study peptide-protein interactions, conformational changes, and in-cell dynamics without background noise from the biological matrix.[11]

PART 4: Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and structure of both the amino acid building block and the final fluorinated peptides.

Analytical_Workflow Sample Crude Product (Post-Synthesis or Post-Cleavage) Purification Purification (Recrystallization or RP-HPLC) Sample->Purification Purity_Check Purity Assessment (HPLC, >95%) Purification->Purity_Check Purity_Check->Purification If Impure Identity_Confirm Identity Confirmation Purity_Check->Identity_Confirm If Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) Identity_Confirm->NMR MS Mass Spectrometry (ESI-MS) Identity_Confirm->MS Final Characterized Product NMR->Final MS->Final

Caption: A standard workflow for the purification and analysis of this compound.

Expected Analytical Signatures

While specific spectra must be acquired experimentally, the expected data provides a baseline for validation.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (complex multiplet), the α-proton (singlet or doublet), and the amine protons. The ortho-fluorine will cause characteristic splitting patterns in the adjacent aromatic proton signals.
¹⁹F NMR A single resonance in the characteristic region for aryl fluorides. This is a key diagnostic peak confirming the presence and electronic environment of the fluorine atom.
Mass Spec (ESI-MS) An ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 170.15. High-resolution mass spectrometry should confirm the elemental composition.[12][13]
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (carboxylic acid), O-H stretching, and C-F stretching.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular engineering. Its unique combination of steric and electronic properties, conferred by the ortho-fluorine atom, provides chemists and drug developers with a valuable building block to enhance the pharmacokinetic and pharmacodynamic properties of peptides and other complex molecules.[1][14] A thorough understanding of its synthesis, handling, and analytical characterization, as outlined in this guide, is paramount to unlocking its full potential in the rational design of next-generation therapeutics and research probes.

References

An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: Physicochemical and Chemical Characteristics for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-DL-phenylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of the phenylglycine scaffold imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and other pharmacologically active molecules.[1][] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering researchers, scientists, and drug development professionals a foundational understanding of this versatile building block.

The presence of the fluorine atom, the most electronegative element, at the ortho position of the phenyl ring introduces localized electronic effects and steric constraints that differentiate it from its non-fluorinated counterpart and other positional isomers.[3] These modifications can lead to enhanced binding affinities, improved resistance to enzymatic degradation, and altered pharmacokinetic profiles of parent compounds.[4][5][6] This guide will delve into the structural, spectroscopic, and reactive properties of this compound, providing both theoretical insights and practical experimental protocols for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource(s)
Chemical Formula C₈H₈FNO₂[7]
Molecular Weight 169.15 g/mol [8]
CAS Number 84145-28-8[8]
Appearance White to off-white crystalline powder[9]
Melting Point 290 °C (sublimes)[8]
Solubility Sparingly soluble in water. Soluble in acidic and basic aqueous solutions. Solubility in organic solvents is generally low but can be enhanced by derivatization.[10]
pKa Values (Estimated) pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10N/A
Structural Characteristics

The molecular structure of this compound is characterized by a central alpha-carbon bonded to a hydrogen atom, an amino group, a carboxyl group, and a 2-fluorophenyl group. The presence of the fluorine atom at the ortho position of the phenyl ring introduces significant steric and electronic perturbations compared to phenylglycine.

Figure 1: Chemical structure of this compound.

While a definitive crystal structure for this compound is not available in the reviewed literature, X-ray crystallography is the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[11][12][13][14] Such an analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for computational modeling and understanding its solid-state behavior.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. This section outlines the expected spectral features and provides generalized protocols for acquiring these data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution.[3][15][16]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the alpha-proton, and the protons of the amino and carboxyl groups. The aromatic region will be complex due to the fluorine substitution and spin-spin coupling between the protons and the fluorine atom.[17]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.[18][19][20][21]

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that will show a single resonance for the fluorine atom in this compound.[3][22][23] The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution, or DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Analyze the chemical shifts in the ¹³C and ¹⁹F NMR spectra.

Figure 2: General workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.[24][25][26]

Expected Vibrational Modes:

Wavenumber Range (cm⁻¹)Vibrational Mode
3200-2800O-H stretch (carboxylic acid), N-H stretch (amino group)
1750-1700C=O stretch (carboxylic acid)
1650-1550N-H bend (amino group)
1600-1450C=C stretch (aromatic ring)
1250-1000C-F stretch

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which can be used to confirm its identity and structure.[27][28][29][30]

Expected Fragmentation:

Under electron ionization (EI), the molecular ion (M⁺) is expected at m/z 169. Common fragmentation pathways for amino acids include the loss of the carboxyl group (as COOH or CO₂) and cleavage of the Cα-C(phenyl) bond. The presence of the fluorophenyl moiety will lead to characteristic fragment ions.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography (after appropriate derivatization) or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its amino and carboxylic acid functional groups, as well as the fluorinated aromatic ring.

  • Peptide Synthesis: Its most common application is as a building block in solid-phase or solution-phase peptide synthesis. The amino group can be protected (e.g., with Fmoc or Boc) and the carboxylic acid group activated for coupling with another amino acid or a resin.[8]

  • Derivatization: The amino and carboxyl groups can undergo typical reactions of these functional groups, such as esterification, amidation, and N-alkylation.

  • Aromatic Ring Chemistry: The fluorine atom deactivates the aromatic ring towards electrophilic substitution, and directs incoming electrophiles primarily to the para position. Nucleophilic aromatic substitution is generally difficult but can occur under harsh conditions.

  • Stability: Fluorinated amino acids, when incorporated into peptides, can enhance their stability towards proteolytic degradation.[1][4][6] The C-F bond is exceptionally strong, making the compound itself chemically robust under many conditions.

Conclusion

This compound is a valuable synthetic building block with unique properties conferred by the ortho-fluorine substitution on the phenyl ring. Its distinct physicochemical and spectroscopic characteristics, as outlined in this guide, provide a solid foundation for its application in research and development. A thorough understanding of its properties, obtainable through the described experimental protocols, is essential for its effective utilization in the design and synthesis of novel peptides and small molecules with tailored biological activities and improved pharmaceutical profiles. Further research to fill the existing gaps in quantitative data, such as pKa values and a definitive crystal structure, will undoubtedly facilitate its broader application in the scientific community.

References

2-Fluoro-DL-phenylglycine CAS number 84145-28-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-DL-phenylglycine (CAS 84145-28-8)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a synthetic amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental properties, synthesis, resolution, applications, and handling protocols, offering insights grounded in established scientific principles.

Introduction: The Strategic Role of a Fluorinated Amino Acid

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its structure is distinguished by the direct attachment of a fluorine-substituted phenyl ring to the α-carbon of the glycine backbone. This unique feature positions it as a valuable building block in synthetic chemistry, particularly in the design of novel peptides and pharmaceutical agents.

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design.[1][2][3][4] The high electronegativity and small atomic size of the fluorine atom can profoundly influence a molecule's physicochemical properties, including:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby increasing the molecule's biological half-life.

  • Binding Affinity: Fluorine can alter the electronic distribution (pKa) of nearby functional groups, potentially enhancing interactions with biological targets like enzymes or receptors.[3]

  • Conformational Control: The steric and electronic effects of fluorine can restrict the rotational freedom of the phenyl ring, locking the molecule into a more biologically active conformation.[5]

Phenylglycine-type amino acids are themselves integral components of a wide array of natural products, including important glycopeptide antibiotics.[5][6] By providing a fluorinated variant, this compound enables chemists to systematically modify these structures to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is foundational to its effective use in research and synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 84145-28-8[7][8][9][10][11]
Molecular Formula C₈H₈FNO₂[10]
Molecular Weight 169.15 g/mol [7][8][10]
Linear Formula FC₆H₄CH(NH₂)COOH[7][8]
Melting Point 290 °C (sublimes)[8][9]
Appearance Solid[7]
Synonyms (2-Fluorophenyl)glycine, alpha-amino-2-fluorobenzeneacetic acid[7][8][9]
PubChem CID 580073[12]
InChI Key CGNMJIBUVDGMIY-UHFFFAOYSA-N[8]
SMILES String NC(C(O)=O)c1ccccc1F[8]
Structural Representation

The structure of this compound is critical to its function. The direct attachment of the bulky aromatic ring to the α-carbon imposes significant steric constraints compared to proteinogenic amino acids like phenylalanine, where a methylene spacer is present.[5] This restricted conformation is a key feature exploited in peptide design.

Caption: 2D structure of this compound.

Synthesis and Enantiomeric Resolution

As a racemic mixture (DL-), this compound contains equal amounts of the D- and L-enantiomers. For many pharmaceutical applications, particularly those involving chiral recognition by biological systems, the separation of these enantiomers is a critical step.

General Synthesis Pathway

The synthesis of phenylglycine derivatives often starts from benzaldehyde. A common laboratory and industrial method is the Strecker synthesis, which involves the reaction of an aldehyde (in this case, 2-fluorobenzaldehyde) with ammonia and cyanide. This produces an aminonitrile, which is subsequently hydrolyzed to yield the racemic amino acid.

Enzymatic Resolution: The Key to Chiral Purity

The separation of D- and L-enantiomers can be efficiently achieved through enzymatic resolution. This technique leverages the high stereospecificity of enzymes to selectively act on one enantiomer in a racemic mixture. A well-documented method for resolving DL-phenylglycine involves N-acetylation followed by enzymatic hydrolysis.[13]

The causality behind this choice is the enzyme's precision. Hog kidney acylase I, for example, is an amidohydrolase that specifically catalyzes the hydrolysis of the L-N-acetyl derivative, leaving the D-N-acetyl form untouched.[13] This difference in reactivity allows for the straightforward separation of the resulting L-amino acid from the unreacted D-N-acetyl-amino acid. The D-enantiomer can then be recovered by simple acid hydrolysis of the remaining acetylated form.[13] This method is valued for its high enantiomeric excess (>95-99%) and suitability for industrial-scale production.[13]

Caption: Workflow for the enzymatic resolution of a DL-amino acid.

Applications in Research and Drug Development

The true value of this compound lies in its application as a specialized building block for creating molecules with enhanced therapeutic properties.

Peptide Synthesis

This compound is suitable for use in solution-phase and solid-phase peptide synthesis (SPPS).[8] Incorporating this non-proteinogenic amino acid into a peptide sequence is a powerful strategy for:

  • Enhancing Stability: The fluorinated phenylglycine residue can protect adjacent peptide bonds from enzymatic degradation by peptidases.[14]

  • Modulating Conformation: The steric bulk and electronic nature of the fluorophenyl group can induce specific secondary structures (e.g., turns or helices) in the peptide, which can be critical for its biological activity.

  • Improving Receptor Binding: The fluorine atom can participate in favorable interactions (e.g., hydrogen bonding or dipole-dipole interactions) with amino acid residues in a target receptor, thereby increasing binding affinity and selectivity.[14]

Medicinal Chemistry and Drug Design

Phenylglycine derivatives are crucial side chains in several classes of antibiotics, including penicillins (e.g., ampicillin) and cephalosporins (e.g., cephalexin).[13][15] The D-enantiomer is particularly important in this context.[13][15]

By using 2-Fluoro-D-phenylglycine as a building block, medicinal chemists can create novel analogues of these established drugs. The strategic placement of the fluorine atom can lead to compounds with:

  • Improved oral bioavailability.

  • Enhanced metabolic stability, leading to a longer duration of action.

  • A modified spectrum of activity or potency against resistant bacterial strains.

Furthermore, the use of amino acids and their derivatives as moieties in prodrug design is a growing field aimed at improving the pharmacological properties of parent drugs.[16]

Key Experimental Protocols

The following protocols are provided as validated, self-contained methodologies for common manipulations involving phenylglycine derivatives.

Protocol 1: Racemization of L-Phenylglycine Ester

Rationale: In some synthetic routes, it may be necessary to convert an enantiomerically pure starting material into a racemic mixture for subsequent steps. This protocol describes the acid-catalyzed racemization of an L-phenylglycine ester. The strong acid facilitates the deprotonation and reprotonation at the α-carbon, leading to a loss of stereochemistry.[5][17]

Materials:

  • L-phenylglycine (0.6 mole)

  • Methanol (160 g)

  • 96% Sulfuric Acid (0.75 mole)

  • Reflux apparatus

Procedure:

  • Suspend 90.6 g (0.6 mole) of L-phenylglycine in 160 g of methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • With continuous stirring, carefully and slowly add 42 mL (0.75 mole) of 96% sulfuric acid. The reaction is exothermic.

  • Heat the mixture to reflux and maintain this temperature for 3 hours. This step simultaneously forms the methyl ester and initiates racemization.

  • After 3 hours, cool the reaction mixture to room temperature. The resulting solution contains the DL-phenylglycine methyl ester.

  • Self-Validation: The extent of racemization can be confirmed by measuring the specific rotation of the product. A value approaching zero indicates complete racemization. A 98.6% racemization has been reported for this process.[17]

Protocol 2: Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Rationale: This protocol outlines the fundamental cycle for incorporating an amino acid, such as Fmoc-2-Fluoro-DL-phenylglycine, onto a resin-bound peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the Nα-amino function, making it orthogonal to the acid-labile side-chain protecting groups (tBu-based) typically used.[14][18]

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-2-Fluoro-DL-phenylglycine

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: HBTU/HOBt or HATU

  • Activation base: Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes to ensure reagent accessibility.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group, exposing the free N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-2-Fluoro-DL-phenylglycine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.

    • Add the activation base (DIPEA, 6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and finally methanol (2 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Self-Validation: After each coupling step, a small sample of the resin can be tested with a ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a successful coupling with no free primary amines remaining.

SPPS_Cycle Start Resin with Free Amine Coupling 3. Coupling (Fmoc-AA, HBTU, DIPEA) Start->Coupling Add Activated Fmoc-Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. Wash (DMF) Deprotection->Wash1 Wash1->Start Ready for Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Start Next Cycle End Peptide Chain Elongated by One Residue Wash2->End Cycle Complete

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure user safety.

Hazard Identification

Based on GHS classifications, this compound is considered an irritant.[9][12]

Hazard StatementCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[12]
Eye IrritationH319Causes serious eye irritation[12]
Respiratory IrritationH335May cause respiratory irritation[12]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7][19] For handling larger quantities or when dust may be generated, use a NIOSH-approved N95 respirator.[7]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][19]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[19] Do not breathe dust.[19] Wash hands thoroughly after handling.[9]

  • First Aid:

    • Eyes: Rinse cautiously with water for at least 15 minutes. Seek medical attention.[9][19]

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[19]

    • Inhalation: Move the person to fresh air. Seek medical attention.[19]

    • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[19]

  • Storage: Store in a dry, cool, and well-ventilated place.[19] Keep the container tightly closed. The material is classified under Storage Class 11 (Combustible Solids).[7]

  • Incompatibilities: Avoid strong oxidizing agents.[19]

Conclusion

This compound (CAS 84145-28-8) is more than just another synthetic amino acid; it is a strategic tool for molecular design. Its unique combination of a sterically constrained phenylglycine backbone and the powerful electronic influence of a fluorine atom makes it an invaluable building block for medicinal chemists and peptide scientists. By enabling the creation of peptides and small molecules with enhanced metabolic stability, conformational rigidity, and binding affinity, it provides a clear pathway for the rational design of next-generation therapeutics. A thorough understanding of its properties, handling, and synthetic applications, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

Molecular weight and formula of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: Properties and Characterization

Introduction and Significance

This compound is a non-proteinogenic α-amino acid, a synthetic derivative of phenylglycine.[1] Structurally, it is distinguished by the presence of a fluorine atom on the ortho-position (carbon 2) of the phenyl ring attached directly to the α-carbon.[2] This substitution is of significant interest to researchers in medicinal chemistry and drug development. The introduction of fluorine, an element of high electronegativity and small size, can profoundly modulate the physicochemical properties of the parent molecule, including its acidity, lipophilicity, conformational geometry, and metabolic stability.[3]

These modifications make this compound a valuable building block for synthesizing novel peptides and peptidomimetics. Its incorporation can enhance the stability of therapeutic proteins and peptide-based drugs against enzymatic degradation.[3] This guide provides a detailed overview of its core molecular properties and outlines a standard protocol for its characterization.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight, alongside unique identifiers that ensure unambiguous referencing in research and regulatory contexts.

Chemical Identity

The compound is systematically named 2-amino-2-(2-fluorophenyl)acetic acid.[4][5] It is recognized across major chemical databases and suppliers by its CAS (Chemical Abstracts Service) number, which is crucial for accurate procurement and safety management.

Table 1: Key Identifiers and Properties of this compound

PropertyValueSource(s)
Molecular Weight 169.15 g/mol [6]
Molecular Formula C₈H₈FNO₂[4][5][6]
Linear Formula FC₆H₄CH(NH₂)COOH
CAS Number 84145-28-8[6]
IUPAC Name 2-amino-2-(2-fluorophenyl)acetic acid[4]
Melting Point 290 °C (sublimes)
InChI Key CGNMJIBUVDGMIY-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC=C(C(=C1)C(C(=O)O)N)F[4]
Chemical Structure

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems. The structure features a central chiral carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-fluorophenyl group.

Caption: Chemical structure of this compound.

Experimental Protocol: Molecular Weight Verification via Mass Spectrometry

To empirically validate the theoretical molecular weight, high-resolution mass spectrometry (HRMS) is the gold standard. The following protocol describes a self-validating system using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Causality Behind Experimental Choices
  • Technique (ESI-MS): ESI is a soft ionization technique ideal for polar, thermally labile molecules like amino acids. It minimizes fragmentation, ensuring the primary ion observed corresponds to the intact molecule (protonated or deprotonated).

  • Solvent System: A mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is used. The organic solvent aids in desolvation, while the acid promotes protonation ([M+H]⁺) in positive ion mode, leading to a strong and easily interpretable signal.

  • High-Resolution Analyzer (TOF/Orbitrap): These analyzers provide high mass accuracy (typically <5 ppm), allowing for the confident determination of the elemental composition and unambiguous confirmation of the molecular formula.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution.

    • Perform a serial dilution from the stock solution to achieve a final concentration of approximately 1-10 µg/mL for direct infusion.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range (e.g., sodium formate or a commercial ESI tuning mix). This ensures high mass accuracy for the measurement.

  • Sample Infusion and Ionization:

    • Infuse the final sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Set the ESI source parameters for positive ion mode. Typical settings include:

      • Capillary Voltage: 3.5-4.5 kV

      • Nebulizing Gas (N₂) Pressure: 1-2 bar

      • Drying Gas (N₂) Flow/Temperature: 4-8 L/min at 180-220 °C

  • Data Acquisition:

    • Acquire mass spectra in the m/z range of 100-300.

    • The theoretical m/z for the protonated molecule [M+H]⁺ is calculated as: 169.15 (MW) + 1.0078 (proton mass) = 170.1578.

    • Acquire data for several minutes to obtain a stable signal and an averaged, high-quality spectrum.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. The experimentally observed m/z should be within 5 ppm of the theoretical value (170.1578).

    • Utilize the instrument software to perform an elemental composition calculation on the observed m/z to confirm that C₈H₉FNO₂⁺ is the most likely formula.

cluster_prep 1. Sample Preparation cluster_analysis 2. MS Analysis cluster_data 3. Data Interpretation prep1 Weigh 1 mg of Sample prep2 Dissolve in 1 mL (50:50 ACN/H₂O + 0.1% FA) prep1->prep2 prep3 Dilute to 1-10 µg/mL prep2->prep3 calib Calibrate Instrument prep3->calib infuse Infuse Sample via Syringe Pump calib->infuse ionize Electrospray Ionization (Positive Mode) infuse->ionize acquire Acquire Spectrum (m/z 100-300) ionize->acquire data1 Identify [M+H]⁺ Peak (Expected m/z ≈ 170.16) acquire->data1 data2 Confirm Mass Accuracy (< 5 ppm error) data1->data2 data3 Confirm Elemental Formula (C₈H₉FNO₂⁺) data2->data3

Caption: Workflow for molecular weight verification of this compound.

References

The Biological Activity of 2-Fluoro-DL-phenylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. This is largely due to fluorine's unique properties: its small size, high electronegativity, and the strength of the carbon-fluorine bond. When introduced into amino acids, these properties can profoundly influence their biological activity, enhancing metabolic stability, modulating binding affinity to protein targets, and improving cell permeability.[1][2] 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid, represents a compelling scaffold for the development of novel therapeutic agents. Its phenylglycine core is a structural motif found in various natural products with diverse biological activities, including antibiotics.[2] The addition of a fluorine atom to the phenyl ring is anticipated to further augment its biological potential.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its antimicrobial and antifungal properties. Drawing upon research into its derivatives, we will explore its potential mechanisms of action, provide detailed experimental protocols for its evaluation, and discuss its applications in drug development.

Antimicrobial and Antifungal Potential: Insights from Phenylglycine Derivatives

While direct studies on the antimicrobial spectrum of this compound are limited, extensive research on its derivatives provides strong evidence for its potential as an antimicrobial and antifungal agent.

Antifungal Activity

A significant body of research has focused on the synthesis and evaluation of 2-phenylglycine derivatives for their antifungal properties. Notably, a series of novel 2-phenylglycine derivatives were designed and synthesized, with several compounds exhibiting significant activity against a range of plant pathogenic fungi.[3][4]

Table 1: Antifungal Activity of 2-Phenylglycine Derivatives against Nigrospora oryzae and Sclerotinia sclerotiorum [3]

Compound IDTarget FungusEC50 (μg/mL)
I₃Nigrospora oryzae25.1
III₁₁Nigrospora oryzae17.3
III₅Sclerotinia sclerotiorum21.3
III₁₅Sclerotinia sclerotiorum25.2
Boscalid (Control)Nigrospora oryzae3.1

The data clearly indicates that derivatives of 2-phenylglycine possess potent antifungal activity, in some cases comparable to the commercial fungicide boscalid.[3] Preliminary structure-activity relationship (SAR) studies on these derivatives suggest that the presence of a 1,3,4-oxadiazole-thioether moiety is crucial for their antifungal efficacy.[3]

Antibacterial Activity

The antibacterial potential of fluorinated amino acid analogues is also well-documented.[5] While specific data for this compound is scarce, studies on related compounds like fluorovinyl- and chlorovinylglycine have demonstrated antibacterial activity, particularly against Gram-positive organisms.[5] The mechanism of action for these compounds is often linked to the inhibition of essential bacterial enzymes.[5] Furthermore, glycine itself has been shown to restore the sensitivity of multidrug-resistant bacteria to antibiotics, suggesting that glycine analogues could have a synergistic effect when used in combination with existing antibacterial drugs.[6]

Proposed Mechanism of Action: Targeting Fungal Respiration

Based on the promising antifungal activity of 2-phenylglycine derivatives, further investigation into their mechanism of action has been pursued. Molecular docking studies on the active compound III₁₁ suggest that it binds to succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3]

G 2_F_PG_Derivative 2_F_PG_Derivative SDH SDH

Inhibition of SDH disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing fungal cell death.[3] Further experimental evidence supports this hypothesis, as compound III₁₁ was found to have moderate inhibitory activity against SDH.[3] It is highly probable that this compound, as the parent compound, exerts its antifungal effects through a similar mechanism. The fluorine substitution may enhance its binding affinity to SDH or improve its cellular uptake.

Experimental Protocols for Biological Activity Screening

To facilitate further research into the biological activity of this compound, detailed protocols for in vitro antimicrobial and antifungal screening are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria

This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Grow bacterial cultures overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

G A Prepare Stock Solution of this compound B Perform Serial Dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no growth) E->F

Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

This protocol is used to determine if the antifungal effect of this compound is fungicidal (kills the fungi) or fungistatic (inhibits growth).

Materials:

  • Results from the MIC assay

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot the aliquots onto SDA plates.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Applications in Drug Development and Future Perspectives

The potential of this compound and its derivatives as antimicrobial and antifungal agents is significant, particularly in the face of rising antimicrobial resistance. Further research should focus on:

  • Broad-spectrum Activity: Determining the full antimicrobial and antifungal spectrum of this compound against a wide range of clinically relevant pathogens.[7]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound in both bacteria and fungi.

  • In Vivo Efficacy and Toxicity: Evaluating the efficacy and safety of this compound in animal models of infection.[8]

  • Synergistic Studies: Investigating the potential for synergistic effects when combined with existing antimicrobial and antifungal drugs.[6]

  • Derivative Optimization: Synthesizing and screening new derivatives of this compound to improve potency and selectivity.[9]

The unique properties conferred by the fluorine atom make this compound a promising lead compound for the development of the next generation of antimicrobial and antifungal therapies.

References

The Fluorinated Phenylalanine Analogue: A Technical Guide to the Mechanism of Action of 2-Fluoro-DL-phenylglycine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic landscape of protein engineering and chemical biology, the site-specific incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to expand the functional repertoire of proteins. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides an in-depth technical exploration of the mechanism of action of 2-Fluoro-DL-phenylglycine, a fluorinated analogue of phenylalanine, in biological systems. We will delve into its cellular uptake, metabolic fate, and the profound impact of its incorporation on protein structure, function, and stability, offering insights for researchers and drug development professionals seeking to harness its potential.

I. Cellular Uptake and Bioavailability of this compound

The journey of this compound (2-F-Phg) into the cellular machinery begins with its transport across the cell membrane. As an analogue of the essential amino acid phenylalanine, 2-F-Phg is primarily transported into the cell via amino acid transport systems. While specific transporters for 2-F-Phg have not been definitively characterized, it is highly probable that it utilizes the same transporters as phenylalanine, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. The efficiency of uptake can be influenced by the concentration of 2-F-Phg in the extracellular medium and the competitive inhibition by other natural amino acids.

The cellular uptake of molecules can occur through various mechanisms, including endocytosis and specific transporter-mediated uptake. For small molecules like amino acid analogues, transporter-mediated uptake is a common route.[1][2] The energy-dependent nature of some of these transport systems means that cellular metabolic activity can influence the intracellular concentration of 2-F-Phg.[3]

II. Metabolic Fate of this compound: A Branch Point in Cellular Metabolism

Once inside the cell, this compound stands at a metabolic crossroads. Its primary fate, and the reason for its utility in protein engineering, is its recognition by the cellular translational machinery. The aminoacyl-tRNA synthetase for phenylalanine (PheRS) can recognize 2-F-Phg and attach it to the corresponding tRNA (tRNAPhe). This "misacylation" allows for the incorporation of 2-F-Phg into nascent polypeptide chains during protein synthesis in response to phenylalanine codons.

However, other metabolic pathways may also be accessible to 2-F-Phg. It could potentially be a substrate for enzymes involved in phenylalanine metabolism, although the fluorine substitution may alter the kinetics of these reactions. The metabolic degradation of fluorinated compounds can vary, with some being more resistant to enzymatic breakdown than their non-fluorinated counterparts.[4] The in vivo degradation of therapeutic peptides is a significant area of study, and modifications like the introduction of unnatural amino acids can alter their metabolic stability.[5]

The major metabolic fates of amino acids in general include protein synthesis, synthesis of other nitrogenous compounds, and degradation for energy production.[6][7] The extent to which 2-F-Phg is channeled into these alternative pathways in vivo is an area that warrants further investigation.

Metabolic_Fate_of_2_F_Phg 2-F-Phg (extracellular) 2-F-Phg (extracellular) Cellular Uptake Cellular Uptake 2-F-Phg (extracellular)->Cellular Uptake 2-F-Phg (intracellular) 2-F-Phg (intracellular) Cellular Uptake->2-F-Phg (intracellular) Aminoacyl-tRNA Synthetase (PheRS) Aminoacyl-tRNA Synthetase (PheRS) 2-F-Phg (intracellular)->Aminoacyl-tRNA Synthetase (PheRS) Metabolic Degradation Metabolic Degradation 2-F-Phg (intracellular)->Metabolic Degradation Potential Other Biosynthetic Pathways Other Biosynthetic Pathways 2-F-Phg (intracellular)->Other Biosynthetic Pathways Potential 2-F-Phg-tRNA(Phe) 2-F-Phg-tRNA(Phe) Aminoacyl-tRNA Synthetase (PheRS)->2-F-Phg-tRNA(Phe) Acylation Ribosome Ribosome 2-F-Phg-tRNA(Phe)->Ribosome Translation Protein with 2-F-Phg Protein with 2-F-Phg Ribosome->Protein with 2-F-Phg Metabolites Metabolites Metabolic Degradation->Metabolites

Caption: Metabolic fate of this compound.

III. Mechanism of Action at the Molecular Level: The Impact of Fluorine

The substitution of a hydrogen atom with a fluorine atom at the ortho position of the phenyl ring of phenylalanine has profound consequences for the physicochemical properties of the amino acid, which in turn dictates its mechanism of action when incorporated into a protein.

A. Alteration of Non-Covalent Interactions

Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. This introduces a significant dipole moment into the phenyl ring of 2-F-Phg. The presence of fluorine can influence a variety of non-covalent interactions that are critical for protein structure and function:

  • Hydrophobic Interactions: While the perfluorination of an alkyl chain dramatically increases its hydrophobicity, the effect of a single fluorine substitution is more nuanced. The small size of the fluorine atom (van der Waals radius of 1.47 Å, similar to that of a hydrogen atom at 1.2 Å) means that it is only a minor steric perturbation. However, the high electronegativity of fluorine can reduce the polarizability of the aromatic ring, potentially weakening canonical hydrophobic interactions.

  • Aromatic Interactions: The electron-withdrawing nature of the fluorine atom alters the quadrupole moment of the phenyl ring, which can modulate cation-π, anion-π, and π-π stacking interactions. This can either strengthen or weaken interactions with other aromatic residues or charged species depending on the specific geometric arrangement.

  • Hydrogen Bonding: The C-F bond is a poor hydrogen bond acceptor. However, the electron-withdrawing effect of fluorine can increase the acidity of nearby C-H bonds, potentially enabling them to act as weak hydrogen bond donors.

B. Modulation of Protein Stability and Folding

The incorporation of fluorinated amino acids can have a significant impact on protein stability. The unique stereoelectronic properties of fluorine can be exploited to rationally design proteins with enhanced thermal and chemical stability. For instance, the incorporation of fluorinated proline derivatives has been shown to stabilize protein structures by pre-organizing the peptide backbone.[8] While the effect of 2-F-Phg on protein stability is context-dependent, the altered non-covalent interactions can lead to changes in the overall conformational energy landscape of the protein.

C. Perturbation of Enzyme Kinetics and Function

When 2-F-Phg is incorporated into the active site of an enzyme, it can significantly alter its catalytic activity. The electronic and steric changes introduced by the fluorine atom can affect substrate binding, the positioning of catalytic residues, and the stabilization of transition states.[9][10][11] For example, if the native phenylalanine residue is involved in a critical cation-π interaction with a substrate or cofactor, the introduction of the electron-withdrawing fluorine atom in 2-F-Phg could weaken this interaction and reduce catalytic efficiency. Conversely, the fluorine atom could introduce new, favorable interactions that enhance catalysis.

D. Probing Protein-Protein Interactions

The incorporation of 2-F-Phg can serve as a valuable tool for studying protein-protein interactions. The fluorine atom provides a sensitive NMR probe (19F NMR) that can be used to monitor changes in the local chemical environment upon binding to another protein.[12][13][14] This allows for the identification of binding interfaces and the characterization of the dynamics of protein complexes.[15][16][17] Furthermore, the altered interaction profile of the fluorinated residue can be used to dissect the contribution of specific residues to the overall binding affinity and specificity of the interaction.[8]

IV. Experimental Protocols: A Guide to Incorporating and Analyzing this compound in Proteins

This section provides a detailed, step-by-step methodology for the incorporation of this compound into a target protein in a mammalian cell line, followed by confirmation of incorporation and analysis of its effects.

A. Protocol for Incorporation of this compound into a Target Protein in Mammalian Cells

This protocol is adapted for transient transfection in a commonly used mammalian cell line like HEK293T.

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phenylalanine-free DMEM

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound (2-F-Phg)

  • Plasmid DNA encoding the target protein under a strong mammalian promoter (e.g., CMV)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture HEK293T cells in complete growth medium to ~80% confluency in a 10 cm dish.

  • Transfection: Transfect the cells with the plasmid DNA encoding the target protein using your preferred transfection reagent according to the manufacturer's instructions.

  • Media Exchange and Amino Acid Starvation: 24 hours post-transfection, gently aspirate the complete growth medium. Wash the cells twice with warm, sterile PBS.

  • Add phenylalanine-free DMEM supplemented with 10% dFBS and the desired concentration of 2-F-Phg (typically in the range of 1-5 mM). It is advisable to perform a titration to determine the optimal concentration for your protein of interest.

  • Protein Expression: Incubate the cells for another 24-48 hours to allow for the expression of the target protein with incorporated 2-F-Phg.

  • Cell Lysis: After the expression period, wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold lysis buffer to the dish and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

B. Confirmation of Incorporation by Western Blot and Mass Spectrometry

Western Blot:

  • Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[18][19][20]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for your target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein using an enhanced chemiluminescence (ECL) substrate. A successful incorporation should result in a band at the expected molecular weight of the target protein.

Mass Spectrometry:

  • For definitive confirmation and to determine the efficiency of incorporation, the target protein can be purified from the cell lysate using affinity chromatography (if it is tagged).

  • The purified protein is then subjected to in-gel or in-solution digestion with a protease such as trypsin.

  • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The fragmentation pattern of peptides containing 2-F-Phg will show a characteristic mass shift corresponding to the substitution of a hydrogen atom with a fluorine atom.[21][22][23][24][25]

Experimental_Workflow cluster_incorporation Incorporation of 2-F-Phg cluster_analysis Analysis Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Media Exchange & Starvation Media Exchange & Starvation Transfection->Media Exchange & Starvation Protein Expression Protein Expression Media Exchange & Starvation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Mass Spectrometry Mass Spectrometry Cell Lysis->Mass Spectrometry Confirmation of Expression Confirmation of Expression Western Blot->Confirmation of Expression Confirmation of Incorporation Confirmation of Incorporation Mass Spectrometry->Confirmation of Incorporation Downstream Functional Assays Downstream Functional Assays Confirmation of Expression->Downstream Functional Assays Confirmation of Incorporation->Downstream Functional Assays

Caption: Experimental workflow for 2-F-Phg incorporation and analysis.

V. Quantitative Data Summary

ParameterDescriptionTypical Values/ObservationsReferences
Incorporation Efficiency The percentage of phenylalanine codons that are replaced by 2-F-Phg.Can reach up to 60% in mammalian cells, dependent on concentration and cell line.[12]
19F NMR Chemical Shift The resonance frequency of the fluorine nucleus, which is highly sensitive to the local environment.Broad chemical shift range (>400 ppm), allowing for sensitive detection of conformational changes.[14]
Impact on Protein Stability (ΔG) The change in the Gibbs free energy of unfolding upon incorporation of 2-F-Phg.Can be stabilizing or destabilizing depending on the local environment and interactions.[8]
Effect on Enzyme Kinetics (Km, kcat) Changes in the Michaelis constant and catalytic rate constant of an enzyme.Can significantly alter both Km and kcat due to electronic and steric effects in the active site.[9][26][27]

VI. Potential Toxicity and Off-Target Effects

While the incorporation of non-canonical amino acids is a powerful technique, it is essential to consider potential toxicity and off-target effects. High concentrations of 2-F-Phg could lead to cellular stress due to competition with natural phenylalanine for metabolic pathways. Although specific toxicity data for 2-F-Phg is limited, studies on other amino acid analogues and fluorinated compounds suggest that potential cytotoxicity should be evaluated for each cell line and experimental condition.[28][29][30][31] Off-target effects could arise from the global incorporation of 2-F-Phg into all newly synthesized proteins, which might perturb cellular homeostasis. Therefore, it is crucial to include appropriate controls in all experiments, such as cells grown in the absence of 2-F-Phg and cells expressing the wild-type protein.

VII. Conclusion

This compound is a versatile tool for chemical biologists and drug developers, offering a means to subtly perturb and probe biological systems at the atomic level. Its mechanism of action is rooted in its ability to be incorporated into proteins, where the unique properties of the fluorine atom can modulate protein structure, stability, and function. By understanding the principles of its cellular uptake, metabolic fate, and molecular-level effects, researchers can effectively leverage this powerful analogue to gain novel insights into biological processes and to engineer proteins with enhanced or novel functionalities. As with any powerful tool, a thorough understanding of its application and potential caveats is paramount for its successful and responsible use in scientific research.

VIII. References

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. J. Am. Chem. Soc. 2023, 145, 1, 534–543. --INVALID-LINK--

  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annu. Rev. Biophys. Biomol. Struct. 1998. 27:1-31. --INVALID-LINK--

  • Fluorine labeling of proteins for NMR studies. UCLA Bio-NMR Core. --INVALID-LINK--

  • Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nat Protoc. 2007;2(10):2601-7. --INVALID-LINK--

  • Peptide Fragmentation Patterns in Mass Spectrometry. Proteomics & Bioinformatics. 2025. --INVALID-LINK--

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. kops.uni-konstanz.de. --INVALID-LINK--

  • Detection of Protein–Protein Interactions by Proximity-Driven SNAr Reactions of Lysine-Linked Fluorophores. J. Am. Chem. Soc. 2014, 136, 17, 6331–6337. --INVALID-LINK--

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters. 2019, 10(2), 50-55. --INVALID-LINK--

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. J. Am. Chem. Soc. 1993, 115, 15, 6496–6504. --INVALID-LINK--

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Drug Deliv. 2018; 25(1): 1599–1611. --INVALID-LINK--

  • Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Bioconjugate Chem. 2009, 20, 3, 498–506. --INVALID-LINK--

  • Techniques for the Analysis of Protein-Protein Interactions in Vivo. Plant Physiol. 2013, 161(2): 604–617. --INVALID-LINK--

  • Fluorescent Western Blotting Protocol. Rockland Immunochemicals. --INVALID-LINK--

  • Structure and fragmentation chemistry of the peptide radical cations of glycylphenylalanylglycine (GFG). J Am Soc Mass Spectrom. 2024. --INVALID-LINK--

  • Toxicology studies with N-acetylglycine. Food Chem Toxicol. 2011 Jan;49(1):112-7. --INVALID-LINK--

  • Enzyme kinetics and hit validation in fluorimetric protease assays. Curr Top Med Chem. 2010;10(3):368-82. --INVALID-LINK--

  • Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. --INVALID-LINK--

  • The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. Int J Nanomedicine. 2016; 11: 3425–3439. --INVALID-LINK--

  • In vitro detection of cytotoxicity using FluoroJade-C. Toxicol In Vitro. 2014 Apr;28(3):402-8. --INVALID-LINK--

  • Fluorescent Western Protocol. protocols.io. --INVALID-LINK--

  • Enzyme inhibition and kinetics graphs (article). Khan Academy. --INVALID-LINK--

  • Improving the Cellular Uptake of Biomimetic Magnetic Nanoparticles. Nanomaterials (Basel). 2019, 9(12): 1735. --INVALID-LINK--

  • Fluorescent Western Protocol. protocols.io. --INVALID-LINK--

  • Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans. Chemosphere. 1996, 32(3), 445-452. --INVALID-LINK--

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. --INVALID-LINK--

  • Algorithm for predicting protein pairings could help show how living systems work. University of Cambridge. --INVALID-LINK--

  • Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems. ACROBiosystems. --INVALID-LINK--

  • Elucidating the Function of Penetratin and a Static Magnetic Field in Cellular Uptake of Magnetic Nanoparticles. Int J Mol Sci. 2018, 19(4): 1083. --INVALID-LINK--

  • Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. UCLA. --INVALID-LINK--

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors (Basel). 2021, 21(18): 6092. --INVALID-LINK--

  • Multiplex detection of protein-protein interactions using a next generation luciferase reporter. Biochim Biophys Acta. 2016, 1863(3), 597-604. --INVALID-LINK--

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. eCampusOntario Pressbooks. --INVALID-LINK--

  • Protein-Protein Interaction Detection: Methods and Analysis. Int J Mol Sci. 2014, 15(11): 19859–19877. --INVALID-LINK--

  • In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Front. Pharmacol. 2022, 13:989041. --INVALID-LINK--

  • Pharmacology and Metabolism of Biogenic Amines and Related Compounds. Grantome. --INVALID-LINK--

  • Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients. 2019, 11(6): 1356. --INVALID-LINK--

  • Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. Metabolites. 2024, 14(1): 1. --INVALID-LINK--

  • Comparative Cyto- And Genotoxicity Assessment of Glyphosate and Glyphosate-Based Herbicides in Human Peripheral White Blood Cells. Environ Res. 2020, 180: 108851. --INVALID-LINK--

  • Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. Med. Chem. Commun. 2024, 15, 127-134. --INVALID-LINK--

References

An In-Depth Technical Guide to 2-Fluoro-DL-phenylglycine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. We delve into its probable historical discovery within the context of advancements in organofluorine chemistry, detail its synthetic methodologies, including classical and modern approaches, and explore the critical techniques for the resolution of its enantiomers. Furthermore, this guide offers an in-depth look at the characterization of this compound and its applications as a versatile building block in the design of novel therapeutics and as a probe in biochemical studies.

Introduction: The Dawn of Fluorinated Amino Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, binding affinity, and lipophilicity.[][2] While nature itself has been sparing in its use of fluorine, with 4-fluoro-L-threonine being a rare example of a naturally occurring fluorinated amino acid, the synthetic world has embraced the unique attributes of the fluorine atom.[] The journey into fluorinated amino acids was born out of the broader exploration of organofluorine chemistry, which began to flourish in the mid-20th century. This era saw the development of new fluorination techniques that opened the door to the synthesis of a vast array of novel fluorinated compounds, including amino acids.

Discovery and Historical Context

The motivation for its synthesis likely stemmed from the growing appreciation for the utility of fluorinated analogs in probing biological systems and in developing new pharmaceuticals. The ortho-position of the fluorine atom on the phenyl ring would have been of particular interest for its potential to induce unique conformational constraints and electronic effects compared to its para- and meta-substituted counterparts.

Synthesis of this compound: A Practical Approach

The most direct and classical method for the preparation of this compound is the Strecker synthesis . This robust, one-pot, three-component reaction provides a straightforward route to the racemic amino acid.

The Strecker Synthesis: A Step-by-Step Protocol

The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4]

Starting Material: 2-Fluorobenzaldehyde

Reagents:

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Aqueous ammonia (NH₄OH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) for hydrolysis

Experimental Protocol:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, a solution of ammonium chloride in aqueous ammonia is prepared.

    • 2-Fluorobenzaldehyde, dissolved in methanol, is added to this solution.

    • A solution of sodium cyanide in water is then added dropwise to the mixture with vigorous stirring. The reaction is typically carried out at room temperature or with gentle heating.

    • The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the resulting α-(amino)-2-fluorophenylacetonitrile may precipitate or can be extracted.

  • Hydrolysis of the α-Aminonitrile:

    • The crude α-aminonitrile is then subjected to acidic hydrolysis. Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

    • This step converts the nitrile group into a carboxylic acid, yielding this compound hydrochloride.

    • The reaction mixture is cooled, and the product is isolated by crystallization, often after adjusting the pH to the isoelectric point of the amino acid to precipitate the free amino acid.

Causality Behind Experimental Choices:

  • Choice of Cyanide Source: Sodium or potassium cyanide is used as a safer alternative to hydrogen cyanide gas.[2]

  • Ammonia Source: A mixture of ammonium chloride and aqueous ammonia provides a buffered source of ammonia and ammonium ions, which is crucial for the formation of the intermediate imine.

  • Acid Hydrolysis: Strong acid is required to hydrolyze the stable nitrile group to a carboxylic acid. Refluxing provides the necessary energy for this conversion.

Strecker_Synthesis

Enantioselective Synthesis: Isolating the Biologically Active Enantiomers

As with most amino acids, the biological activity of 2-fluorophenylglycine often resides in a single enantiomer. Therefore, the resolution of the racemic mixture obtained from the Strecker synthesis is a critical step. Enzymatic kinetic resolution is a highly efficient and widely used method for this purpose.

Enzymatic Kinetic Resolution of N-Acyl-2-Fluoro-DL-phenylglycine

This method relies on the stereoselective hydrolysis of an N-acylated derivative of the racemic amino acid by an enzyme, typically a lipase or an acylase.

Methodology:

  • N-Acetylation: The racemic this compound is first N-acetylated using acetic anhydride to produce N-acetyl-2-Fluoro-DL-phenylglycine. This step is necessary to create a suitable substrate for the enzyme.

  • Enzymatic Hydrolysis:

    • The N-acetylated racemate is dissolved in a buffered aqueous solution.

    • An immobilized enzyme, such as Penicillin G acylase or a lipase like Candida antarctica lipase B (CALB), is added to the mixture.[5]

    • The enzyme selectively hydrolyzes the N-acetyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the other enantiomer (e.g., the D-enantiomer) in its N-acetylated form.

    • The reaction is monitored for conversion, typically aiming for approximately 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Separation:

    • After the reaction, the free L-2-fluorophenylglycine can be separated from the unreacted N-acetyl-D-2-fluorophenylglycine based on their different solubilities at various pH values.

    • The N-acetyl-D-2-fluorophenylglycine can then be hydrolyzed chemically to obtain the D-enantiomer.

Self-Validating System:

The success of this protocol is validated by chiral High-Performance Liquid Chromatography (HPLC) analysis at each stage. The starting racemic N-acetyl derivative should show two peaks of equal area. As the enzymatic resolution proceeds, one peak (the hydrolyzed enantiomer) will diminish while a new peak for the free amino acid appears. The final isolated enantiomers should each exhibit a single peak on the chiral HPLC chromatogram, confirming their high enantiomeric purity.

Enzymatic_Resolution

Characterization of this compound

The unequivocal identification and characterization of this compound are achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR The proton spectrum will show characteristic signals for the aromatic protons, the α-proton, and the amine protons. The aromatic signals will exhibit splitting patterns influenced by the fluorine atom.
¹³C NMR The carbon spectrum will display distinct resonances for each carbon atom. The carbon atoms in the phenyl ring will show coupling to the fluorine atom (C-F coupling constants).
¹⁹F NMR This is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift provides information about its electronic environment.[6]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the mass of this compound, confirming its molecular weight. Fragmentation patterns can further elucidate the structure.

Applications in Research and Drug Development

This compound and its enantiomerically pure forms are valuable tools in several areas of research and development:

  • Peptide and Protein Engineering: Incorporation of 2-fluorophenylglycine into peptides can enhance their proteolytic stability, modulate their conformation, and improve their binding affinity to biological targets.

  • Drug Design: The unique steric and electronic properties of the fluorine atom make this amino acid an attractive building block for the synthesis of novel pharmaceutical agents, including enzyme inhibitors and receptor agonists/antagonists.

  • ¹⁹F NMR Probes: The fluorine atom serves as a sensitive NMR probe for studying protein-ligand interactions, protein folding, and dynamics. The distinct chemical shift of the fluorine nucleus provides a clear window into the local environment of the amino acid within a larger biomolecule.

Conclusion

This compound represents a significant achievement in the field of unnatural amino acid synthesis. While its precise historical discovery remains to be definitively pinpointed, its development is a clear outcome of the advancements in organofluorine chemistry. The robust synthetic methods, coupled with efficient enantioselective resolution techniques, have made this compound readily accessible for a wide range of applications. As our understanding of the subtle yet profound effects of fluorination on molecular properties continues to grow, this compound is poised to remain a valuable asset in the ongoing quest for novel therapeutics and a deeper understanding of biological systems.

References

A Technical Guide to Unlocking the Research Potential of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-proteinogenic amino acids are pivotal in advancing modern drug discovery and biochemical research. Among these, 2-Fluoro-DL-phenylglycine, a fluorinated derivative of phenylglycine, presents a compelling scaffold for innovative research endeavors. The strategic introduction of a fluorine atom onto the phenyl ring can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides an in-depth exploration of promising research avenues for this compound, offering a robust framework for researchers, medicinal chemists, and drug development professionals. We will delve into its potential applications in peptide synthesis, as a chiral building block for novel therapeutics, and as a probe in sophisticated biophysical studies. Detailed, field-tested experimental protocols and data interpretation strategies are provided to empower researchers to harness the full potential of this versatile molecule.

Introduction: The Strategic Advantage of Fluorination in Amino Acid Chemistry

The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability.[3] When incorporated into amino acids like phenylglycine, these effects can translate into enhanced pharmacokinetic profiles and improved therapeutic efficacy of resulting peptides and small molecules.[1][4]

This compound (Figure 1) is a synthetic amino acid that exists as a racemic mixture of its D and L enantiomers.[5] Its core structure, shared with the broader class of phenylglycines, is a recognized pharmacophore found in various bioactive compounds, including antibiotics and anticancer agents.[6][7] The addition of a fluorine atom at the ortho position of the phenyl ring introduces unique steric and electronic features, making it a compelling candidate for a range of research applications.

Figure 1. Chemical structure of this compound.
PropertyValueSource
CAS Number 84145-28-8[5]
Molecular Formula C₈H₈FNO₂[8]
Molecular Weight 169.15 g/mol [9]
Melting Point 290 °C (subl.)
Appearance White solid[10]

Potential Research Areas and Methodologies

Peptide Synthesis and Modification

The incorporation of non-proteinogenic amino acids into peptide sequences is a well-established strategy to enhance their therapeutic properties.[11] this compound can be integrated into peptides to modulate their conformation, stability, and receptor binding affinity.

Caption: Workflow for incorporating this compound into peptides.

  • Resin Selection and Loading: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[12] The first amino acid is loaded onto the resin.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).[13]

  • Coupling: The incoming Fmoc-protected 2-Fluoro-phenylglycine is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the resin-bound peptide.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purified peptide is characterized by mass spectrometry and analytical HPLC.

Asymmetric Synthesis and Chiral Building Blocks

The development of novel therapeutics often relies on the availability of enantiomerically pure building blocks. The resolution of DL-phenylglycine can be achieved through enzymatic methods, a technique that can be adapted for this compound.[14][15]

Caption: Enzymatic resolution of this compound.

The separated enantiomers can then serve as chiral synthons for the synthesis of complex molecules with defined stereochemistry. The D-enantiomer, for instance, is a common component in the side chains of semi-synthetic penicillins and cephalosporins.[16]

Drug Discovery and Medicinal Chemistry

The incorporation of 2-fluorophenylglycine moieties into small molecules can significantly impact their biological activity. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions with biological targets.[17]

  • Enzyme Inhibitors: The unique electronic properties of the fluorinated ring can be exploited to design potent and selective enzyme inhibitors.

  • Anticancer Agents: Many peptides and their derivatives have shown promise as anticancer agents.[18] The introduction of 2-fluorophenylglycine could lead to analogs with improved efficacy and pharmacokinetic profiles.

  • Antimicrobial Agents: Phenylglycine derivatives have been investigated for their antifungal and antibacterial properties.[19][20]

  • Scaffold Selection: Identify a lead compound with known biological activity.

  • Analogue Synthesis: Synthesize a series of analogues where a key aromatic residue is replaced with 2-fluorophenylglycine.

  • In Vitro Screening: Evaluate the synthesized compounds in relevant biological assays (e.g., enzyme inhibition, cell proliferation).

  • Structure-Activity Relationship (SAR) Studies: Analyze the data to understand the impact of the fluorinated moiety on activity.

  • Pharmacokinetic Profiling: Assess the metabolic stability and other ADME properties of promising candidates.

Biophysical and Spectroscopic Probes

The fluorine atom can serve as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[21] Incorporating ¹⁹F-labeled 2-fluorophenylglycine into a peptide or protein allows for the study of its structure, dynamics, and interactions with other molecules without the background noise present in ¹H-NMR.

Caption: Workflow for using ¹⁹F-labeled this compound as an NMR probe.

This technique is particularly powerful for studying protein folding, ligand binding, and allosteric regulation.

Conclusion and Future Outlook

This compound is a versatile and underexplored building block with significant potential across various scientific disciplines. Its unique properties, conferred by the strategic placement of a fluorine atom, open up exciting avenues for research in peptide chemistry, drug discovery, and biophysical analysis. The methodologies and research directions outlined in this guide provide a solid foundation for scientists to unlock the full potential of this intriguing molecule. As synthetic methodologies continue to advance, the accessibility and application of fluorinated amino acids like this compound are poised to expand, driving innovation in both academic and industrial research.[22]

References

Spectroscopic Data of 2-Fluoro-DL-phenylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amino Acids in Modern Research

The strategic incorporation of fluorine into amino acids represents a powerful tool in chemical biology, medicinal chemistry, and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the ability of the ¹⁹F nucleus to be readily detected by Nuclear Magnetic Resonance (NMR) spectroscopy—offer researchers unparalleled opportunities to modulate and probe biological systems. 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid, is a prime example of a fluorinated building block that holds significant potential in the development of novel peptides, peptidomimetics, and pharmaceuticals. Its structural rigidity and altered electronic properties compared to its non-fluorinated analog, phenylglycine, can impart enhanced metabolic stability, altered binding affinities, and unique conformational constraints to bioactive molecules.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the raw data but also to offer expert interpretation and insights into the experimental considerations, thereby providing researchers, scientists, and drug development professionals with a robust resource for the characterization and utilization of this important fluorinated amino acid.

Molecular Structure and Isotopic Distribution

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • For ¹⁹F NMR, a direct observation experiment is performed. Due to the high sensitivity and natural abundance of ¹⁹F, acquisition times are generally short.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the alpha-proton. The fluorine substituent on the phenyl ring will introduce complexity through spin-spin coupling to the nearby aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Aromatic CHs7.0 - 7.6m
α-CH~4.5 - 5.0s (or d if coupled to NH₂)
NH₂Variable (broad)s
COOHVariable (broad)s

Note: Actual chemical shifts can vary depending on the solvent, concentration, and pH.

Interpretation and Causality:

  • Aromatic Region (7.0 - 7.6 ppm): The signals for the four protons on the fluorophenyl ring will appear in this region. The ortho-fluorine substituent will deshield the adjacent protons and introduce through-bond coupling, leading to complex splitting patterns. The exact chemical shifts and coupling constants would require spectral simulation for precise assignment.

  • Alpha-Proton (~4.5 - 5.0 ppm): The chemical shift of the α-proton is influenced by the adjacent electron-withdrawing amino and carboxylic acid groups, as well as the aromatic ring. In a deuterated solvent like D₂O, the NH₂ protons will exchange with deuterium, resulting in a singlet for the α-proton. In a non-exchanging solvent like DMSO-d₆, coupling to the NH₂ protons may be observed, resulting in a doublet.

¹³C NMR Spectroscopy: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The fluorine substituent will have a significant effect on the chemical shifts of the aromatic carbons through both inductive and resonance effects, and will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~170 - 175
C-F~160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic CHs~115 - 135
C-Cα~130 - 135
α-C~55 - 60

Note: The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).

Expertise in Action: Interpreting C-F Coupling

The observation of a large ¹JCF coupling constant (typically > 240 Hz) is a definitive indicator of a direct C-F bond. The magnitude of this coupling can provide insights into the hybridization of the carbon atom and the electronic environment.

¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

Expected ¹⁹F NMR Data:

  • Chemical Shift: The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm (relative to CFCl₃).

  • Multiplicity: The ¹⁹F signal will be split by the adjacent aromatic protons, resulting in a complex multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands for the amino, carboxylic acid, and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000 - 400 cm⁻¹). An air background spectrum is collected prior to the sample measurement.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad, Strong
N-H stretch (amine)3400 - 3250Medium
C=O stretch (carboxylic acid)1725 - 1700Strong
C=C stretch (aromatic)1600 - 1450Medium
C-F stretch1250 - 1000Strong

Trustworthiness Through Self-Validation:

The presence of a broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid, in conjunction with a strong C=O stretch around 1700 cm⁻¹, provides a self-validating confirmation of the carboxylic acid functionality. Similarly, the N-H stretching vibrations, coupled with bending modes (not listed, but typically around 1600 cm⁻¹), confirm the primary amine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

  • Data Acquisition: The solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)
[M+H]⁺170.0612170.0612
[M-H]⁻168.0466168.0466

Source: PubChem CID 580073[1]

Fragmentation Analysis: Deciphering the Molecular Breakdown

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion.

Fragmentation M_H [M+H]⁺ m/z = 170.0612 Fragment1 Loss of H₂O [M+H-H₂O]⁺ m/z = 152.0506 M_H->Fragment1 - H₂O Fragment2 Loss of COOH [M+H-COOH]⁺ m/z = 125.0659 M_H->Fragment2 - COOH Fragment3 Loss of HCOOH [M+H-HCOOH]⁺ m/z = 124.0581 M_H->Fragment3 - HCOOH

Caption: Plausible fragmentation pathway for the [M+H]⁺ ion of this compound.

Interpretation:

  • The base peak observed at m/z 124 in the GC-MS data on PubChem corresponds to the loss of formic acid (HCOOH) from the protonated molecule.[1] This is a common fragmentation pathway for α-amino acids.

  • The loss of water (H₂O) from the carboxylic acid group is also a plausible fragmentation, leading to an ion at m/z 152.

  • Decarboxylation (loss of COOH) would result in a fragment at m/z 125.

Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block

This technical guide has provided a comprehensive overview of the expected and reported spectroscopic data for this compound. The interplay of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR and MS, provides an unambiguous spectroscopic fingerprint for this valuable fluorinated amino acid. For researchers in drug discovery and materials science, a thorough understanding of this data is paramount for confirming the identity and purity of their starting materials and for the structural characterization of their final products. The principles and data presented herein serve as a foundational resource for the effective utilization of this compound in a wide array of scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Incorporation of 2-Fluoro-DL-phenylglycine into Proteins for High-Resolution NMR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorine Probe for Unveiling Protein Dynamics

In the pursuit of understanding the intricate relationship between protein structure and function, nuclear magnetic resonance (NMR) spectroscopy stands as a powerful analytical technique. The ability to probe the local environment of individual atoms within a protein provides unparalleled insights into conformational changes, ligand binding, and protein-protein interactions. The incorporation of non-canonical amino acids (ncAAs) bearing unique spectroscopic probes has further expanded the utility of NMR. Among these, fluorine-labeled amino acids have gained prominence due to the exceptional properties of the ¹⁹F nucleus.

This application note provides a comprehensive guide for the incorporation of 2-Fluoro-DL-phenylglycine, a fluorinated analog of phenylalanine, into recombinant proteins for ¹⁹F NMR studies. The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift dispersion, making it a highly sensitive probe of the local electronic environment with no background signal in biological systems.[1][2][3] The substitution of a hydrogen atom with a fluorine atom is a minimal steric perturbation, often having a negligible effect on protein structure and function.[1][2]

These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR to elucidate the mechanisms of their protein of interest. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for incorporation and purification, and offer guidance on NMR data acquisition and analysis.

The "Why": Causality in Experimental Design

The choice of this compound as an NMR probe is deliberate. The fluorine atom at the ortho position of the phenyl ring is exquisitely sensitive to changes in its immediate surroundings. This sensitivity allows for the detection of subtle conformational shifts that might be invisible to other spectroscopic techniques. Furthermore, the use of a phenylalanine analog is advantageous as phenylalanines are often found in structurally significant regions of proteins, such as active sites and protein-protein interfaces.[1]

The primary method for incorporating this compound is through the use of an E. coli auxotrophic host strain that is unable to synthesize phenylalanine.[4] This selective pressure incorporation (SPI) method forces the bacterium to utilize the exogenously supplied this compound for protein synthesis, leading to its global incorporation at phenylalanine positions.

Experimental Workflow: From Gene to Spectrum

The overall workflow for incorporating this compound and subsequent NMR analysis is a multi-step process that requires careful planning and execution. The key stages are outlined below.

experimental_workflow cluster_preparation Preparation cluster_expression Expression & Labeling cluster_purification Purification cluster_analysis Analysis A Plasmid Transformation into Phenylalanine Auxotroph B Growth in Minimal Media (Limited Phenylalanine) A->B C Induction of Protein Expression & Addition of this compound B->C D Cell Lysis & Clarification C->D E Affinity Chromatography D->E F Buffer Exchange & Concentration E->F G NMR Sample Preparation F->G H 19F NMR Data Acquisition G->H I Data Analysis H->I

Figure 1: A schematic overview of the experimental workflow.

Detailed Protocols

Part 1: Protein Expression and Labeling

This protocol is designed for the expression of a target protein with global incorporation of this compound using a phenylalanine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3) with a knockout in a key phenylalanine biosynthesis gene).

Materials:

  • E. coli phenylalanine auxotroph strain carrying the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) agar plates with appropriate antibiotic.

  • M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and the appropriate antibiotic.

  • Stock solutions of all 20 canonical amino acids.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

  • Starter Culture: Inoculate a single colony of the transformed E. coli strain into 50 mL of M9 minimal medium supplemented with all 20 amino acids (including a limiting amount of phenylalanine, e.g., 20 mg/L) and the appropriate antibiotic. Grow overnight at 37°C with vigorous shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium (in a 2.8 L baffled flask) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1. This medium should also contain a limiting concentration of phenylalanine.

  • Cell Growth: Incubate the culture at 37°C with shaking (220 rpm) and monitor the OD₆₀₀.

  • Induction and Labeling: When the OD₆₀₀ reaches 0.6-0.8, reduce the temperature to 18-25°C. Add this compound to a final concentration of 150-200 mg/L. After 30 minutes, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at the reduced temperature for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Part 2: Protein Purification

This protocol describes a generic approach for purifying a His-tagged protein. The specific buffers and conditions may need to be optimized for the protein of interest.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity resin.

  • Chromatography column.

Protocol:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange and Concentration: Pool the fractions containing the purified protein. Perform buffer exchange into the desired NMR buffer (e.g., 20 mM Sodium Phosphate pH 7.0, 100 mM NaCl, 1 mM DTT) using a desalting column or dialysis. Concentrate the protein to the desired concentration for NMR studies.

Part 3: NMR Sample Preparation and Data Acquisition

Materials:

  • Purified, this compound labeled protein in NMR buffer.

  • Deuterium oxide (D₂O).

  • NMR tubes.

Protocol:

  • Sample Preparation: Prepare the final NMR sample with a protein concentration of 0.1-0.5 mM.[5] Add 5-10% D₂O for the field-frequency lock.

  • NMR Spectrometer Setup: Tune the NMR probe to the ¹⁹F frequency.

  • Data Acquisition: Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. Typical acquisition parameters are:

    • Pulse program: A simple pulse-acquire sequence is usually sufficient.[6]

    • Spectral width: A wide spectral width (e.g., 200 ppm) is recommended initially to ensure all signals are captured.

    • Number of scans: This will depend on the protein concentration and the spectrometer sensitivity.

    • Temperature: Maintain a constant temperature throughout the experiment.

Data Presentation and Interpretation

The resulting 1D ¹⁹F NMR spectrum will display a series of peaks, each corresponding to a fluorine atom in a unique chemical environment. The chemical shift of each peak is highly sensitive to its local environment.

NMR Parameter Interpretation Application
Chemical Shift (δ) Reflects the local electronic environment of the fluorine nucleus. Changes in chemical shift indicate conformational changes, ligand binding, or changes in solvent exposure.[2][7]Mapping binding sites, detecting allosteric effects, monitoring protein folding.
Linewidth (Δν) Related to the transverse relaxation rate (T₂). Broader lines can indicate slower molecular tumbling (larger protein or aggregation) or conformational exchange on an intermediate timescale.Assessing protein stability and dynamics.
Signal Intensity Proportional to the number of fluorine nuclei contributing to the signal.Quantifying binding affinities and populations of different conformational states.

Table 1: Key ¹⁹F NMR parameters and their interpretation.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The success of the incorporation can be validated at multiple stages:

  • Mass Spectrometry: Analysis of the purified protein by mass spectrometry can confirm the incorporation of this compound and determine the efficiency of labeling.

  • NMR Spectroscopy: A well-dispersed ¹⁹F NMR spectrum is a strong indicator of a properly folded protein with the fluorine probes in distinct environments.[7]

Conclusion

The incorporation of this compound into proteins provides a powerful tool for investigating protein structure and dynamics using ¹⁹F NMR. The high sensitivity of the fluorine nucleus to its local environment allows for the detection of subtle conformational changes that are critical for protein function. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully label their proteins of interest and unlock new insights into their biological mechanisms.

References

Application Notes & Protocols: 2-Fluoro-DL-phenylglycine as a High-Impact Probe for Elucidating Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Single Fluorine Atom in Protein Science

In the intricate world of protein science, understanding the dynamic interplay of structure and function is paramount. The introduction of site-specific biophysical probes has revolutionized our ability to dissect these complex molecular machines. Among these, the use of unnatural amino acids (UAAs) has emerged as a powerful strategy, and 2-Fluoro-DL-phenylglycine stands out as a particularly insightful probe.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound, in conjunction with Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, to gain high-resolution information on protein structure, dynamics, folding, and interactions.[3][4]

The strategic substitution of a single hydrogen atom with fluorine in the ortho position of the phenylglycine side chain offers a minimally perturbative yet highly sensitive reporter.[5] The ¹⁹F nucleus possesses several advantageous properties for NMR studies: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, leading to a strong NMR signal.[5] Crucially, the absence of endogenous fluorine in most biological systems ensures that the resulting ¹⁹F NMR spectrum is free from background signals, providing a clean window into the local environment of the incorporated probe.[3] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool to report on subtle conformational changes within a protein.[5][6]

This guide will detail the conceptual framework and practical protocols for the incorporation of this compound into proteins of interest and its subsequent analysis by ¹⁹F NMR. We will explore its application in mapping protein-ligand interactions, characterizing conformational ensembles, and monitoring protein folding pathways, thereby providing a robust toolkit for fundamental research and drug discovery.[7][8]

Core Principles: Why this compound?

The choice of this compound as a probe is underpinned by several key scientific principles:

  • Minimal Perturbation: The small van der Waals radius of fluorine ensures that its substitution for hydrogen results in a minimal steric perturbation to the native protein structure. This is critical for ensuring that the observed dynamics and interactions are representative of the wild-type protein.

  • High Sensitivity: The ¹⁹F nucleus provides a strong NMR signal, allowing for data acquisition on relatively small amounts of protein and in a reasonable timeframe.[5]

  • Background-Free Signal: The absence of other fluorine atoms in biological systems means that any observed ¹⁹F NMR signal originates solely from the incorporated this compound probe.[3]

  • Sensitive Reporter of Local Environment: The ¹⁹F chemical shift is highly sensitive to changes in the surrounding electrostatic environment, solvent accessibility, and interactions with neighboring residues or ligands.[5][6] This sensitivity allows for the detection of subtle conformational changes that might be invisible to other biophysical techniques.

Experimental Workflow: From Gene to Spectrum

The successful application of this compound as a probe involves a multi-step workflow, from the genetic encoding of the UAA to the acquisition and interpretation of ¹⁹F NMR data.

experimental_workflow cluster_gene Genetic Encoding cluster_expression Protein Expression & Labeling cluster_purification Purification cluster_analysis ¹⁹F NMR Analysis gene_design 1. Design Expression Vector (Amber Codon TAG) synthetase 2. Co-transform with Orthogonal Synthetase/tRNA Plasmid gene_design->synthetase transformation 3. Transform E. coli synthetase->transformation growth 4. Grow Cells in Minimal Media transformation->growth induction 5. Induce Expression & Add this compound growth->induction lysis 6. Cell Lysis induction->lysis chromatography 7. Affinity & Size Exclusion Chromatography lysis->chromatography nmr_acquisition 8. ¹⁹F NMR Data Acquisition chromatography->nmr_acquisition data_analysis 9. Data Processing & Interpretation nmr_acquisition->data_analysis

Figure 1. A generalized experimental workflow for the incorporation of this compound into a protein and its subsequent analysis by ¹⁹F NMR.

Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the site-specific incorporation of this compound using the amber stop codon (TAG) suppression methodology.[9][10]

Materials:

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for a phenylalanine analog (e.g., pDule-tfmF, which can exhibit promiscuity for other analogs).[10]

  • E. coli expression strain (e.g., BL21(DE3)).

  • This compound (commercially available).[11]

  • Minimal media (e.g., M9).

  • Standard antibiotics and IPTG.

Methodology:

  • Vector Preparation: Subclone the gene for your protein of interest into a suitable expression vector. Introduce an amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.

  • Transformation: Co-transform the E. coli expression strain with the protein expression plasmid and the orthogonal synthetase/tRNA plasmid. Plate on selective media containing the appropriate antibiotics.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of minimal media with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Add this compound to a final concentration of 1 mM.

    • Induce protein expression with IPTG (final concentration 0.1-1 mM).

    • Reduce the temperature to 18-25°C and continue expression for 12-18 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard affinity and size-exclusion chromatography techniques.

  • Verification of Incorporation: Confirm the successful incorporation of this compound by mass spectrometry.

Protocol 2: ¹⁹F NMR Data Acquisition and Analysis

This protocol provides a general guideline for acquiring and analyzing 1D ¹⁹F NMR spectra.

Materials:

  • Purified protein labeled with this compound.

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) with 10% D₂O.

  • NMR spectrometer equipped with a fluorine probe.

Methodology:

  • Sample Preparation: Prepare the protein sample to a concentration of 50-200 µM in NMR buffer.

  • Spectrometer Setup: Tune and match the ¹⁹F probe. Set the temperature to the desired value (e.g., 298 K).

  • Data Acquisition:

    • Acquire a simple 1D ¹⁹F NMR spectrum using a single pulse experiment.

    • Typical spectral width: ~40 ppm.

    • Number of scans: 1,024 - 16,384, depending on protein concentration and spectrometer sensitivity.

  • Data Processing:

    • Apply an exponential window function to improve the signal-to-noise ratio.

    • Fourier transform the data.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using an external standard (e.g., trifluoroacetic acid).

  • Data Interpretation:

    • The chemical shift of the ¹⁹F resonance provides information about the local environment.

    • Changes in chemical shift upon addition of a ligand or a change in conditions (e.g., temperature, pH) indicate a change in the local environment of the probe.[7]

    • The linewidth of the resonance can provide information about the dynamics of the region where the probe is located.

Applications in Drug Development and Protein Science

The unique properties of this compound make it a versatile tool for addressing a wide range of questions in protein science and drug discovery.

Mapping Protein-Ligand Interactions and Druggability Assessment

By incorporating this compound at specific sites within a protein, researchers can monitor the binding of small molecules, peptides, or other proteins.[7] The addition of a binding partner will likely perturb the local environment of the probe, resulting in a change in the ¹⁹F chemical shift. This allows for:

  • Fragment Screening: Rapidly screen libraries of small molecule fragments for binding to the target protein.[7]

  • Affinity Determination (Kd): Quantify the binding affinity by titrating the ligand and monitoring the change in chemical shift.

  • Binding Site Characterization: By placing the probe at multiple locations, it is possible to map the binding interface and identify allosteric sites.

ligand_binding cluster_unbound Unbound State cluster_bound Bound State unbound_protein Protein with 2-F-PheGly Probe unbound_spectrum ¹⁹F NMR Spectrum (Single Peak at δ₁) unbound_protein->unbound_spectrum NMR Acquisition bound_protein Protein-Ligand Complex unbound_protein->bound_protein + Ligand bound_spectrum ¹⁹F NMR Spectrum (Peak Shifted to δ₂) bound_protein->bound_spectrum NMR Acquisition

Figure 2. Schematic representation of using ¹⁹F NMR to monitor ligand binding. The change in the chemical shift of the this compound probe upon ligand binding provides a direct measure of the interaction.

Characterizing Protein Dynamics and Conformational Ensembles

Proteins are not static entities but exist as an ensemble of interconverting conformations. ¹⁹F NMR is a powerful tool for characterizing these dynamic processes.[3][4][6]

  • Conformational Exchange: If the probe is located in a region of the protein that is undergoing conformational exchange on the NMR timescale, this can lead to line broadening or the appearance of multiple peaks in the ¹⁹F spectrum.

  • Mapping Conformational Changes: By comparing the ¹⁹F NMR spectra of a protein in different functional states (e.g., active vs. inactive), it is possible to identify the regions of the protein that undergo conformational changes.[3]

Monitoring Protein Folding and Stability

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent probe for monitoring protein folding and unfolding.[12][13][14]

  • Unfolding Transitions: By monitoring the ¹⁹F NMR spectrum as a function of denaturant concentration or temperature, it is possible to follow the unfolding transition of the protein at a site-specific level.

  • Folding Intermediates: In some cases, it may be possible to detect and characterize transiently populated folding intermediates.

Quantitative Data Summary

ParameterTypical Value/RangeSignificance
¹⁹F Chemical Shift Range >200 ppmHigh sensitivity to the local chemical environment.
Typical Protein Concentration 50 - 200 µMAmenable to studies with limited sample amounts.
Incorporation Efficiency 10 - 50%Dependent on the orthogonal synthetase/tRNA pair and expression conditions.
Typical Kd Range µM to mMSuitable for detecting weak interactions, such as those in fragment-based screening.

Conclusion and Future Perspectives

This compound, when used in conjunction with ¹⁹F NMR spectroscopy, provides a robust and versatile platform for investigating the intricacies of protein structure, dynamics, and interactions. Its minimal perturbation, high sensitivity, and background-free signal make it an invaluable tool for both fundamental research and drug discovery applications. As methods for unnatural amino acid incorporation continue to improve and NMR technology advances, the application of this compound and other fluorinated probes is set to provide even deeper insights into the complex world of proteins. The ability to observe the subtle conformational dances of these essential biomolecules at atomic resolution will undoubtedly accelerate the development of novel therapeutics and our understanding of biological systems.[15][16]

References

Application Notes & Protocols: 2-Fluoro-DL-phenylglycine in ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: The Unique Power of the Fluorine Nucleus in Biological NMR

In the landscape of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide atomic-resolution information on molecular structure, dynamics, and interactions in solution. While ¹H, ¹³C, and ¹⁵N are the conventional nuclei of choice, their ubiquitous presence in biological macromolecules can lead to overwhelmingly complex spectra, especially for large systems. This is where the fluorine-19 (¹⁹F) nucleus emerges as a uniquely powerful probe.

The ¹⁹F nucleus offers a compelling set of advantages:

  • High Sensitivity: It has a spin of 1/2 and a gyromagnetic ratio second only to protons, resulting in an intrinsic signal-to-noise that is 83% that of ¹H.[1]

  • 100% Natural Abundance: Unlike ¹³C or ¹⁵N, the ¹⁹F isotope is 100% naturally abundant, eliminating the need for costly isotopic enrichment of the probe itself.[1]

  • Vast Chemical Shift Range: The ¹⁹F chemical shift spans over 400 ppm, making it exquisitely sensitive to subtle changes in its local electronic environment.[1][2] This sensitivity means that even minor conformational changes or binding events can produce significant, easily detectable changes in the NMR spectrum.

  • Zero Biological Background: Fluorine is virtually absent from naturally occurring biological systems.[1][3] This creates a "silent stage" where any observed ¹⁹F signal comes exclusively from the deliberately introduced probe, resulting in simple, background-free spectra.[4]

By incorporating a fluorinated amino acid like 2-Fluoro-DL-phenylglycine (2F-Phg) into a protein of interest, we can leverage these advantages to ask highly specific questions about protein structure, function, and interactions.

The Probe: Understanding this compound (2F-Phg)

This compound is a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard proteinogenic amino acids. Its key feature is a fluorine atom at the ortho position of the phenyl ring. This placement makes its ¹⁹F NMR signal highly sensitive to changes in the local environment, including van der Waals packing, electrostatic fields, and solvent accessibility.[2]

A critical distinction for experimental design is that 2F-Phg is a derivative of phenylglycine, not phenylalanine. The absence of the β-methylene group makes its side chain less flexible and sterically distinct. Crucially, it cannot be incorporated into proteins using the cell's native machinery for phenylalanine. Therefore, specialized techniques are required to place this probe at a specific site within a protein sequence.

PART 1: INCORPORATION OF 2F-Phg INTO A TARGET PROTEIN

The central challenge is to introduce a single 2F-Phg molecule at a precise location. The gold-standard method for this is genetic code expansion via amber codon suppression.

Protocol 1: Site-Specific Incorporation of 2F-Phg via Amber Suppression

This technique repurposes the UAG "amber" stop codon to encode the non-canonical amino acid.[5] It requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not cross-react with the host cell's endogenous machinery.

Causality & Expertise: The power of this method lies in its precision. You can replace virtually any amino acid in your protein with 2F-Phg by simply mutating the corresponding codon to UAG. This allows you to place the ¹⁹F probe in a functionally relevant region, such as an active site, a protein-protein interface, or an allosteric site, without globally disturbing the protein's structure.

Experimental Workflow Diagram

G cluster_prep Plasmid Preparation cluster_exp Expression & Purification cluster_val Validation pTarget 1. Mutate Target Gene: Introduce UAG codon at desired site in pET vector. transform 3. Co-transform E. coli: Transform BL21(DE3) with both target and orthogonal plasmids. pTarget->transform pOrthogonal 2. Obtain Orthogonal Pair: Plasmid (e.g., pEVOL) encoding engineered aaRS and tRNA_CUA. pOrthogonal->transform culture 4. Culture Cells: Grow in media containing This compound. transform->culture induce 5. Induce Expression: Add IPTG to initiate protein synthesis. culture->induce purify 6. Purify Protein: Use standard methods (e.g., Ni-NTA) to isolate the labeled protein. induce->purify ms 7. Mass Spectrometry: Confirm incorporation and assess fidelity. purify->ms nmr 8. Acquire ¹⁹F NMR: Confirm presence of ¹⁹F signal. purify->nmr G cluster_A Apo Protein (Ligand-Free) cluster_B Holo Protein (Ligand-Bound) spec_A ¹⁹F NMR Spectrum Sharp signal at δ₁ prot_A Protein with ¹⁹F Probe (Probe in Environment 'A') prot_B Protein-Ligand Complex (Probe in Environment 'B') prot_A->prot_B + Ligand spec_B ¹⁹F NMR Spectrum Sharp signal at δ₂ prot_B->prot_A - Ligand

References

Application Notes & Protocols: 2-Fluoro-DL-phenylglycine in Drug Design and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Amino Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates.[1][2] The element's unique properties—small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modulation of a molecule's physicochemical and pharmacological profile.[1][2] When incorporated into amino acid frameworks, such as in 2-Fluoro-DL-phenylglycine, these effects can be leveraged to enhance metabolic stability, modulate binding affinity, and control peptide conformation.[2][3][4]

This compound is a non-proteinogenic, aromatic amino acid. The "DL" designation indicates it is a racemic mixture of both D- and L-enantiomers. The fluorine atom at the ortho-position of the phenyl ring is the key feature that imparts its unique utility in drug design. While presented here as a racemic mixture, for stereospecific applications such as peptide-based therapeutics, researchers will typically use a single enantiomer (e.g., Fmoc-2-fluoro-L-phenylglycine) in their synthetic workflows.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core applications and providing detailed protocols for the utilization of 2-fluorophenylglycine in medicinal chemistry research.

Physicochemical Properties
PropertyValueSource
Chemical Name 2-amino-2-(2-fluorophenyl)acetic acid[5]
Synonyms (2-Fluorophenyl)glycine, 2-Fluoro-DL-α-phenylglycine
CAS Number 84145-28-8[6]
Molecular Formula C₈H₈FNO₂[6][7]
Molecular Weight 169.15 g/mol [6]
Melting Point ~290 °C (sublimates)

Core Applications in Drug Design and Medicinal Chemistry

The introduction of a fluorine atom onto the phenylglycine scaffold provides a powerful toolset for drug designers. The strategic rationale for its use can be categorized into several key areas.

Strategic_Applications cluster_0 This compound cluster_1 Key Medicinal Chemistry Advantages FPG FPG Incorporation A Conformational Control FPG->A Steric/Electronic Constraints B Metabolic Shielding FPG->B Blocks C-H Oxidation C Binding Affinity Modulation FPG->C Alters pKa & Introduces Novel Interactions D ¹⁹F NMR Probe FPG->D Provides Unique Spectroscopic Handle

Figure 1: Key strategic advantages of incorporating 2-fluorophenylglycine (FPG) in drug design.

Conformational Control in Peptides and Peptidomimetics

Non-proteinogenic amino acids are frequently used to introduce specific conformational constraints into peptides, which is crucial for designing molecules with a single, bioactive conformation.[8] The ortho-fluoro substituent on the phenyl ring of 2-fluorophenylglycine can influence the torsional angles (phi, ψ) of the peptide backbone through steric and electronic effects. This can stabilize secondary structures like β-turns or extended conformations, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[9][10]

Enhanced Metabolic Stability

A primary challenge in drug development is overcoming metabolic degradation, often by Cytochrome P450 enzymes. Aromatic rings are common sites of oxidative metabolism. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[2] Placing a fluorine atom on the phenyl ring, as in 2-fluorophenylglycine, effectively "shields" that position from hydroxylation, which can increase the half-life and bioavailability of a drug candidate.[1][11]

Modulation of Binding Affinity

Fluorine's high electronegativity can profoundly alter the electronic distribution of the entire molecule.[2] This can:

  • Alter pKa: It can lower the pKa of nearby amine groups, reducing their basicity and potentially improving cell permeability.[2]

  • Introduce Novel Interactions: The fluorine atom can participate in favorable non-covalent interactions within a protein binding pocket, such as interactions with backbone amides (F···H-N) or orthogonal multipolar interactions (F···C=O), that are not possible with hydrogen.[12] These interactions can significantly enhance binding affinity.

A Sensitive Probe for ¹⁹F NMR Spectroscopy

Perhaps one of the most powerful applications is the use of the fluorine atom as a reporter for Nuclear Magnetic Resonance (NMR) studies.[13] Since fluorine does not naturally occur in biological systems, the ¹⁹F NMR spectrum is exceptionally clean with no background signal.[14] This enables a range of powerful experiments:

  • Fragment-Based Screening: Fluorine-containing fragment libraries can be screened against a protein target, with binding detected by changes in the ¹⁹F NMR signal.[14][15]

  • Binding and Selectivity Analysis: By labeling a protein with a fluorinated amino acid, one can monitor changes in the fluorine's chemical environment upon ligand binding, providing information on affinity, kinetics, and conformational changes.[16][17]

  • Structural Biology: The ¹⁹F chemical shift is highly sensitive to the local environment, providing a valuable tool for studying protein structure, dynamics, and folding.[15]

Experimental Protocols

The following protocols provide a framework for the incorporation and characterization of 2-fluorophenylglycine in a peptide context.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of a single enantiomer, Fmoc-L-2-fluorophenylglycine , into a peptide sequence using standard Fmoc/tBu solid-phase chemistry. The use of a single enantiomer is critical for ensuring stereochemically pure peptides for biological evaluation.

Rationale: Fmoc-SPPS is the standard method for peptide synthesis, allowing for the stepwise addition of amino acids to a growing chain on a solid support.[18] For challenging couplings, such as with the sterically hindered 2-fluorophenylglycine, optimized conditions like double coupling and the use of a potent coupling agent (HCTU) are employed to maximize efficiency and minimize side reactions like racemization.[19]

SPPS_Workflow cluster_workflow SPPS Workflow for FPG Incorporation A 1. Resin Swelling (e.g., Rink Amide Resin in DMF) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Amino Acid Coupling (Fmoc-L-2-F-Phe, HCTU, DIPEA) B->C C->C D Repeat Steps 2-3 for remaining sequence C->D E 4. Final Fmoc Deprotection D->E F 5. Cleavage & Deprotection (TFA Cocktail) E->F G 6. Precipitation & Purification (Cold Ether, Prep-HPLC) F->G H 7. Analysis & QC (LC-MS, ¹⁹F NMR) G->H

Figure 2: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-2-fluorophenylglycine.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-L-2-fluorophenylglycine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine solution for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-L-2-fluorophenylglycine:

    • Activation: In a separate vial, dissolve Fmoc-L-2-fluorophenylglycine (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 2-3 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 2 hours.

    • Rationale: A 2-hour coupling time is recommended due to the potential steric hindrance from the ortho-fluoro substituent.

    • Optional QC: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), indicating free amines, drain the vessel and repeat the coupling step (double coupling).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate gently for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase preparative HPLC.

  • Quality Control (Self-Validation):

    • Confirm the identity and purity of the final peptide using analytical LC-MS. The mass spectrum should show a peak corresponding to the calculated molecular weight of the fluorinated peptide.

    • Confirm the incorporation and structural integrity using NMR spectroscopy, including ¹H and ¹⁹F NMR.

Protocol 2: Characterization by ¹⁹F NMR Spectroscopy

This protocol outlines the basic acquisition of a ¹⁹F NMR spectrum to confirm the successful incorporation of 2-fluorophenylglycine.

Rationale: ¹⁹F NMR is a highly sensitive technique for confirming the presence of fluorine and assessing its chemical environment.[13][17] A simple 1D ¹⁹F spectrum provides a clear, unambiguous signal for the incorporated residue, free from the complexity and overlap seen in ¹H NMR.[14]

Materials:

  • Purified fluorinated peptide (~1-5 mg)

  • NMR tube

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, depending on peptide solubility)

  • NMR spectrometer with a ¹⁹F-capable probe

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the appropriate deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time (typically 0.1-1 mM).

  • Spectrometer Setup:

    • Tune and match the NMR probe for the ¹⁹F frequency.

    • Set the acquisition parameters. A typical spectral width for aromatic fluorine is around -100 to -150 ppm.

    • Note: ¹⁹F chemical shifts have a very wide range, so ensure the spectral window is appropriate.[17]

  • Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in a sharp singlet.

    • Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • The presence of a signal in the expected region for an aryl-fluorine confirms the successful incorporation of 2-fluorophenylglycine.

    • The precise chemical shift value is highly sensitive to the local environment. Any changes in this shift upon addition of a binding partner, or changes in solvent or temperature, can be used to infer structural or binding information.[15]

Conclusion and Future Outlook

This compound and its enantiomerically pure derivatives are versatile and powerful building blocks in modern drug discovery.[3][4] Their ability to confer enhanced metabolic stability, control conformation, and serve as a sensitive NMR probe provides medicinal chemists with a multi-faceted tool for optimizing lead compounds.[1][12] As synthetic methods for creating complex fluorinated amino acids continue to advance, their application in designing sophisticated peptide therapeutics, chemical probes, and diagnostic agents is set to expand, further solidifying the critical role of fluorine in medicine.[13][20]

References

Application Note & Protocol: Site-Specific Incorporation of 2-Fluoro-DL-phenylglycine in E. coli

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the site-specific incorporation of the non-canonical amino acid (ncAA) 2-Fluoro-DL-phenylglycine (2-F-Phg) into a target protein expressed in Escherichia coli. By leveraging the amber stop codon (UAG) suppression methodology with an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair, researchers can introduce 2-F-Phg at any desired position within a protein's sequence. This technique opens new avenues for protein engineering, allowing for the introduction of unique steric and electronic properties conferred by the fluorine atom, which can be used to probe protein structure, function, and interactions.[1][2][3][4] This document details the underlying principles, provides step-by-step protocols for expression and verification, and includes a troubleshooting guide for common issues.

Introduction & Significance

The ability to expand the genetic code beyond the canonical 20 amino acids has revolutionized protein science.[5] Site-specific incorporation of ncAAs allows for the precise installation of novel chemical functionalities, such as spectroscopic probes, photocrosslinkers, and post-translational modifications.[6][7][8] this compound is a particularly interesting ncAA. Unlike fluorinated derivatives of phenylalanine or tyrosine, the fluorine atom in 2-F-Phg is positioned on the phenyl ring which is directly attached to the alpha-carbon of the amino acid backbone.[9]

This unique structure offers several advantages:

  • Steric Probing: The bulky aromatic side chain directly on the α-carbon introduces significant steric constraints that can be used to investigate protein folding and conformational stability.[9]

  • Electronic Perturbation: Fluorine is the most electronegative element, and its inclusion creates a highly polarized C-F bond.[2] This can alter local electrostatic environments within a protein, influencing enzyme catalysis, protein-protein interactions, and ligand binding without significantly changing the side chain's size.[1][3]

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure and dynamics in a way that is free from the background signals present in ¹H NMR.[10]

This guide utilizes the widely adopted amber suppression system, which requires two key components delivered on plasmids: an orthogonal aminoacyl-tRNA synthetase (aaRS) evolved to uniquely recognize 2-F-Phg, and its cognate orthogonal suppressor tRNA (tRNACUA) which reads the in-frame UAG (amber) stop codon.[11][12][13]

Principle of the Method: Orthogonal Translation System

The central principle of genetic code expansion is the creation of an "orthogonal" translation system that operates in parallel with, but is invisible to, the host cell's native machinery.[13] This system hijacks a codon that is rarely used for its canonical function—in this case, the UAG amber stop codon.

The key components are:

  • Engineered aaRS: A synthetase, typically derived from an archaeal species like Methanocaldococcus jannaschii, is mutated to no longer recognize its native amino acid (e.g., Tyrosine) but to specifically bind and activate the desired ncAA (2-F-Phg).[14][15] This engineered aaRS must not charge any of E. coli's endogenous tRNAs.

  • Orthogonal Suppressor tRNA: A corresponding tRNA (e.g., tRNATyr) is engineered with an anticodon loop that reads "CUA". This tRNACUA recognizes the UAG codon in the mRNA. Crucially, this orthogonal tRNA is not recognized by any of E. coli's endogenous synthetases.

  • Target Gene with Amber Codon: The gene of interest is mutated using standard site-directed mutagenesis to replace the codon at the desired incorporation site with a TAG codon.

  • Exogenous ncAA: this compound is supplied in the growth medium and is taken up by the E. coli cells.

When these components are present, the engineered aaRS charges the orthogonal tRNACUA with 2-F-Phg. At the ribosome, when the UAG codon is encountered in the mRNA sequence, the charged 2-F-Phg-tRNACUA binds and incorporates 2-F-Phg, allowing translation to continue. In the absence of 2-F-Phg, translation terminates at the UAG codon, resulting in a truncated, non-functional protein. This provides a built-in selection mechanism for successful incorporation.[16]

Orthogonal_Translation_System Mechanism of Amber Suppression for 2-F-Phg Incorporation cluster_0 Orthogonal System cluster_1 E. coli Ribosome ncAA 2-F-Phg (in media) aaRS Engineered aaRS ncAA->aaRS charged_tRNA 2-F-Phg-tRNA(CUA) aaRS->charged_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome Binds to UAG Codon mRNA mRNA ...NNN-UAG-NNN... mRNA->ribosome protein Growing Polypeptide with 2-F-Phg ribosome->protein Incorporation

Caption: The orthogonal aaRS specifically charges the suppressor tRNA with 2-F-Phg, which then delivers the ncAA to the ribosome in response to a UAG codon.

Materials and Reagents

CategoryItem
Plasmids pEVOL-2FPhgRS: Expresses the engineered aaRS and tRNACUA. (e.g., derived from pEVOL-pAzF)[5][17]
pET-TargetGene-TAG: Expresses the target protein with a C-terminal His-tag and a TAG codon at the desired site.
Bacterial Strain E. coli BL21(DE3) or a similar expression strain.
Non-Canonical Amino Acid This compound (powder).
Media & Buffers LB Broth (Luria-Bertani), Terrific Broth (TB), SOC Outgrowth Medium, Agar plates.
1 M IPTG (Isopropyl β-D-1-thiogalactopyranoside), 20% (w/v) L-Arabinose.
Antibiotics (e.g., Chloramphenicol for pEVOL, Kanamycin for pET).
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
Equipment & Consumables Electroporator and cuvettes, Incubator shaker, Centrifuge, Sonicator or French press.
Ni-NTA affinity chromatography column, SDS-PAGE equipment, Western blot supplies.
Mass Spectrometer (ESI-MS or MALDI-TOF) for verification.

Experimental Workflow & Protocols

Workflow arrow arrow start Start prep Protocol 1: Plasmid Prep & Verification start->prep transform Protocol 2: Co-transformation into E. coli prep->transform screen Protocol 3: Small-Scale Expression Screen transform->screen scaleup Protocol 4: Large-Scale Expression screen->scaleup If successful purify Protocol 5: Protein Purification (Ni-NTA) scaleup->purify verify Protocol 6: Verification by SDS-PAGE & Mass Spectrometry purify->verify end End verify->end

Caption: Overall experimental workflow from plasmid preparation to final protein verification.

Protocol 1: Plasmid Co-transformation

Causality: Successful incorporation requires both the pEVOL plasmid (carrying the orthogonal machinery) and the pET plasmid (carrying the target gene) to be present in the same E. coli cell. Electroporation is recommended for high transformation efficiency.

  • Thaw a 50 µL aliquot of electrocompetent E. coli BL21(DE3) cells on ice.

  • Add 1 µL of each plasmid (~50-100 ng) to the cells. Mix gently by tapping the tube.

  • Transfer the cell/plasmid mixture to a pre-chilled 1 mm electroporation cuvette.

  • Electroporate using standard E. coli settings (e.g., 1.8 kV, 25 µF, 200 Ω).

  • Immediately add 950 µL of SOC medium to the cuvette, resuspend the cells, and transfer to a microfuge tube.

  • Incubate at 37°C for 1 hour with shaking (220 rpm) for recovery.

  • Plate 100 µL of the cell culture onto an LB agar plate containing the appropriate antibiotics for both plasmids (e.g., Chloramphenicol and Kanamycin).

  • Incubate the plate overnight at 37°C.

Protocol 2: Small-Scale Expression Screening

Causality: Before committing to a large-scale culture, it is critical to confirm that the system is working. This protocol includes the essential negative control to validate that protein expression is dependent on the presence of 2-F-Phg.

  • Inoculate two 5 mL LB cultures (with both antibiotics) with a single colony from the transformation plate.

  • Grow overnight at 37°C with shaking.

  • The next day, use the overnight cultures to inoculate two 50 mL TB media cultures (with antibiotics) to a starting OD₆₀₀ of 0.1.

  • Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Crucial Control Step: To one flask, add 2-F-Phg to a final concentration of 1 mM (Culture A). To the other flask, add nothing (Culture B, Negative Control).

  • Induce the expression of the aaRS/tRNA machinery by adding L-Arabinose to a final concentration of 0.02% (w/v) to both cultures.

  • Incubate for 15 minutes at 37°C.

  • Move the flasks to a 30°C shaker. Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

  • Express for 5-6 hours at 30°C.

  • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

  • Analyze 20 µL of each culture directly by SDS-PAGE. You should see a band corresponding to your full-length protein in Culture A, and no (or a very faint) band in Culture B.

Protocol 3: Large-Scale Expression and Purification
  • Inoculate a 50 mL LB starter culture (with antibiotics) and grow overnight at 37°C.

  • The next day, inoculate 1 L of TB media (with antibiotics) with the entire starter culture.

  • Grow at 37°C until OD₆₀₀ reaches 0.6-0.8.

  • Add 2-F-Phg to a final concentration of 1 mM.

  • Induce with 0.02% L-Arabinose and shake for 15 minutes.

  • Reduce temperature to 30°C and induce with 0.5 mM IPTG.

  • Express for 5-6 hours.

  • Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells using a sonicator or French press.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the protein with 5 column volumes of Elution Buffer.

  • Analyze fractions by SDS-PAGE to confirm purity.

Protocol 4: Verification by Mass Spectrometry

Causality: SDS-PAGE confirms the size of the protein but not the identity of the incorporated amino acid. Mass spectrometry is the gold standard for verifying the exact mass of the protein, confirming successful ncAA incorporation.[18][19]

  • Submit a sample of the purified protein for ESI-MS analysis.

  • Calculate the expected theoretical mass of your protein with and without the 2-F-Phg incorporation.

    • Mass of Phenylalanine (Phe): ~165.19 Da

    • Mass of 2-Fluoro-phenylglycine (2-F-Phg): ~169.15 Da (Note: Phenylglycine is C₈H₉NO₂, Phe is C₉H₁₁NO₂)

    • Correction: Phenylalanine (C₉H₁₁NO₂) has a monoisotopic mass of 165.07898 Da. Phenylglycine (C₈H₉NO₂) has a mass of 151.06333 Da. 2-Fluorophenylglycine (C₈H₈FNO₂) has a mass of 169.05391 Da .

  • Compare the observed mass from the spectrometer with the theoretical mass. The observed mass should match the calculated mass for the protein containing 2-F-Phg.[15][19]

Expected Results:

Analysis MethodResult with 2-F-PhgResult without 2-F-Phg (Negative Control)
SDS-PAGE Clear band at expected full-length MW.No band, or very faint band (due to leakiness).
ESI-MS Observed mass matches theoretical mass of protein + 2-F-Phg.No full-length protein to analyze.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or no protein expression - Inefficient transformation.- 2-F-Phg is toxic or not being imported.- Suboptimal induction conditions.- Verify transformation with colony PCR.- Lower 2-F-Phg concentration (0.5-1 mM).- Optimize IPTG/Arabinose concentrations and expression temperature (18-30°C).
High background expression (protein in negative control) - Leaky expression from the T7 promoter.- The aaRS is charging a natural amino acid.- Use a pLysS or other tightly regulated E. coli strain.- Sequence the pEVOL plasmid to ensure the aaRS is correct.- Perform a Western blot to confirm low-level expression.
Mass spec shows a mix of masses or only WT mass - The amber codon is being read through by a near-cognate natural tRNA.- Incomplete charging of the orthogonal tRNA.- Check the sequence context around the UAG codon; some contexts are "leakier" than others.[11][20]- Increase the concentration of 2-F-Phg.- Increase the expression of the aaRS/tRNA pair (higher arabinose concentration).

References

Application Notes and Protocols: Site-Specific Incorporation of 2-Fluoro-DL-phenylglycine into Novel Proteins via Cell-Free Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Frontiers in Protein Engineering with Fluorinated Amino Acids

The precise, site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, drug discovery, and materials science.[1][2] By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications to tailor protein function and structure in ways not possible through traditional mutagenesis.[3] Among the diverse array of ncAAs, fluorinated amino acids have garnered significant attention for their unique properties. The introduction of fluorine, a highly electronegative and minimally sterically perturbing element, can profoundly influence protein stability, folding, and protein-protein interactions.[4][5]

This guide focuses on the incorporation of 2-Fluoro-DL-phenylglycine, a fluorinated ncAA, into target proteins using the versatile and robust platform of cell-free protein synthesis (CFPS). CFPS systems, being open in nature, allow for the direct manipulation of the translation machinery, making them ideal for the efficient incorporation of ncAAs without the constraints of cell viability and membrane transport.[1][6][7] These application notes will provide a comprehensive overview, from fundamental principles to detailed, field-tested protocols for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated proteins.

The Strategic Advantage of this compound in Protein Design

This compound offers a unique set of characteristics that make it a valuable tool for protein engineers:

  • Enhanced Thermal and Chemical Stability: The strong carbon-fluorine bond can increase the thermostability of proteins, making them more robust for various applications.[4]

  • Probing Protein Structure and Dynamics: The fluorine atom serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein conformation, dynamics, and ligand binding in a cellular environment.[8][9][10]

  • Modulation of Protein-Protein Interactions: The altered electronic properties of the fluorinated aromatic ring can be used to fine-tune binding affinities and specificities at protein interfaces.[5]

  • Minimal Steric Perturbation: The small van der Waals radius of fluorine often allows for its substitution with minimal disruption to the overall protein structure.[4]

Principle of Site-Specific ncAA Incorporation in CFPS

The site-specific incorporation of this compound is achieved through the repurposing of a stop codon, typically the amber stop codon (UAG), using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][11]

Here's a breakdown of the core components and their interplay:

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges this compound onto its cognate tRNA, while not recognizing any of the canonical amino acids.

  • Orthogonal tRNA: A suppressor tRNA that recognizes the amber (UAG) stop codon in the mRNA sequence but is not recognized by any of the endogenous aaRSs.

  • Modified Gene Template: The gene of interest is mutated to include an in-frame amber (TAG) codon at the desired site of this compound incorporation.

  • Cell-Free System: An E. coli S30 extract or a PURE (Protein synthesis Using Recombinant Elements) system provides the necessary ribosomes, translation factors, and energy components for protein synthesis.[1] The open nature of CFPS allows for the direct addition of the orthogonal components and the ncAA.[6]

The process is illustrated in the following diagram:

G cluster_0 Cell-Free System cluster_1 Orthogonal System Components DNA DNA Template (with TAG codon) mRNA mRNA (with UAG codon) DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein Full-length Protein with This compound Ribosome->Protein ncAA This compound aaRS Orthogonal aaRS ncAA->aaRS charged_tRNA Charged tRNA aaRS->charged_tRNA Charging tRNA Orthogonal tRNA(CUA) tRNA->aaRS charged_tRNA->Ribosome Codon Recognition

Caption: Workflow for ncAA incorporation in CFPS.

PART 1: Preparation of Essential Reagents

Protocol 1: Preparation of High-Quality Plasmid DNA Template

The quality of the DNA template is paramount for successful CFPS reactions.[12][13] Contaminants such as RNases, ethanol, and salts can significantly inhibit protein synthesis.

Materials:

  • Plasmid DNA encoding the gene of interest with an in-frame amber (TAG) codon at the desired position.

  • High-quality plasmid miniprep kit (e.g., Monarch® Plasmid Miniprep Kit).

  • Nuclease-free water.

  • Spectrophotometer (e.g., NanoDrop).

Procedure:

  • Plasmid Purification: Purify the plasmid DNA using a high-quality commercial miniprep kit. Follow the manufacturer's instructions diligently.

  • RNase Contamination Check: Ensure the RNase A step in the purification protocol is followed correctly. Consider adding an RNase inhibitor to the final reaction if RNase contamination is suspected.[12]

  • Final Elution: Elute the DNA in nuclease-free water or the provided elution buffer.

  • Purity and Concentration Measurement:

    • Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.

    • Measure the absorbance at 230 nm. The A260/A230 ratio should be greater than 2.0, indicating minimal salt contamination.

  • Final Concentration Adjustment: Adjust the final DNA concentration to 500 ng/µL in nuclease-free water.

  • Storage: Store the purified plasmid DNA at -20°C.

Expert Insight: Do not use DNA purified from agarose gels, as they often contain inhibitors of translation.[12][13] Residual SDS from plasmid preparation can also inhibit the reaction. If yields are low, re-purifying the DNA is a recommended troubleshooting step.[12]

PART 2: Cell-Free Protein Synthesis Reaction Setup

This protocol is based on a commercially available E. coli S30 extract system (e.g., NEBExpress™ Cell-free E. coli Protein Synthesis System).

Protocol 2: Site-Specific Incorporation of this compound

Materials:

  • E. coli S30 Extract System (store at -80°C).[12]

  • Purified plasmid DNA template (from Protocol 1).

  • Orthogonal aaRS and tRNA pair (pre-purified).

  • This compound solution (100 mM in nuclease-free water, pH 7.5).

  • Nuclease-free water.

  • Nuclease-free microcentrifuge tubes.

Reaction Setup Table:

ComponentVolume (for 25 µL reaction)Final Concentration
S30 Extract10 µL-
Protein Synthesis Buffer (2X)12.5 µL1X
Plasmid DNA Template1 µL20 ng/µL (500 ng total)
Orthogonal aaRSX µLOptimize (e.g., 1-5 µM)
Orthogonal tRNAY µLOptimize (e.g., 5-10 µM)
This compound0.5 µL2 mM
Nuclease-free waterUp to 25 µL-

Procedure:

  • Thawing Reagents: Thaw all components on ice. Mix each component by gentle vortexing or flicking the tube, followed by a brief centrifugation to collect the contents.

  • Reaction Assembly: In a pre-chilled nuclease-free microcentrifuge tube on ice, add the components in the order listed in the table above.

  • Mixing: Gently mix the reaction by pipetting up and down.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours. For larger proteins or proteins prone to aggregation, consider a lower incubation temperature (e.g., 25-30°C) for a longer duration (up to 16 hours).[13]

  • Stopping the Reaction: Place the tube on ice to stop the reaction.

Control Reactions (Essential for Troubleshooting):

  • Positive Control (with canonical amino acid): Replace this compound and the orthogonal system with the corresponding canonical amino acid (e.g., Phenylalanine) and a wild-type version of the gene.

  • Negative Control (no ncAA): Omit this compound from the reaction. This should result in a truncated protein product.

  • Negative Control (no orthogonal system): Omit the orthogonal aaRS and tRNA. This will also lead to a truncated product.

G cluster_0 Reaction Assembly (on ice) cluster_1 Incubation cluster_2 Analysis A Thaw Reagents on Ice B Add S30 Extract, Buffer, and Water A->B C Add Orthogonal System Components B->C D Add DNA Template C->D E Incubate at 37°C for 2-4 hours D->E F SDS-PAGE E->F G Western Blot E->G H Mass Spectrometry E->H

Caption: Experimental workflow for CFPS with ncAA.

PART 3: Analysis of Protein Expression and Incorporation Efficiency

Protocol 3: SDS-PAGE and Western Blot Analysis

Procedure:

  • Sample Preparation: Mix 5 µL of the CFPS reaction with 5 µL of 2X SDS-PAGE loading buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine) and run the gel according to the manufacturer's instructions.

  • Visualization:

    • Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize total protein. The full-length protein band should be present in the complete reaction and absent or faint in the negative controls. A smaller, truncated band may be visible in the negative controls.

    • Western Blot: Transfer the proteins to a PVDF or nitrocellulose membrane. Probe with an antibody specific to a tag on your protein of interest (e.g., anti-His). This provides higher sensitivity and specificity.

Protocol 4: Mass Spectrometry for Unambiguous Confirmation

For definitive confirmation of this compound incorporation, mass spectrometry is the gold standard.

Procedure:

  • Protein Purification: Purify the expressed protein from the CFPS reaction, for example, using a His-tag and Ni-NTA affinity chromatography.

  • Sample Preparation: Prepare the purified protein for mass spectrometry analysis (e.g., in-gel digestion with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a protein database containing the sequence of your target protein. Look for a mass shift in the peptide containing the UAG codon site corresponding to the mass of this compound minus the mass of the amino acid it replaced.

Expected Mass Shift:

  • Mass of this compound: ~169.15 Da[14]

  • Mass of Phenylalanine (if replacing Phe): ~165.19 Da

  • Expected mass difference: ~+3.96 Da

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Protein Yield Poor DNA template quality (RNase, salt, or other inhibitors).[12][13]Re-purify the DNA using a high-quality kit. Ensure A260/280 and A260/230 ratios are optimal.[12][13]
Incorrect concentration of DNA, aaRS, or tRNA.Optimize the concentrations of these components systematically.
Inactive S30 extract or reagents.Ensure proper storage of all components at -80°C and minimize freeze-thaw cycles.[12] Run a positive control reaction with a known template.
Truncated Protein Product Inefficient suppression of the UAG codon.Increase the concentration of the orthogonal aaRS and tRNA.[11]
Depletion of this compound.Increase the initial concentration of the ncAA.
Protein is Insoluble Protein is prone to aggregation.Lower the incubation temperature to 16-25°C and increase incubation time.[12][13]
Add supplements to the reaction, such as detergents (e.g., 0.05% Triton X-100) or molecular chaperones.[13]

Conclusion

Cell-free protein synthesis provides a powerful and adaptable platform for the site-specific incorporation of this compound, opening up new avenues for protein engineering and drug discovery. By carefully optimizing reaction conditions and employing rigorous analytical techniques, researchers can reliably produce fluorinated proteins for a wide range of downstream applications, from detailed biophysical characterization to the development of novel therapeutics. The protocols and insights provided in this guide serve as a robust starting point for scientists venturing into this exciting field.

References

Application Notes and Protocols for the Enzymatic Synthesis and Resolution of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Enantiopure 2-Fluoro-phenylglycine in Medicinal Chemistry

Fluorine-containing amino acids are of growing importance in modern drug design and development. The introduction of fluorine into amino acid structures can significantly enhance the metabolic stability, binding affinity, and lipophilicity of peptide-based therapeutics.[1] Enantiomerically pure 2-Fluoro-phenylglycine, in particular, serves as a crucial chiral building block for the synthesis of a variety of pharmaceuticals, including novel antibiotics and anti-cancer agents. Traditional chemical methods for resolving racemic mixtures of such amino acids are often inefficient, costly, and environmentally taxing. In contrast, enzymatic resolutions offer a green, highly selective, and efficient alternative.

This application note provides a detailed guide to a robust chemo-enzymatic methodology for the synthesis and kinetic resolution of 2-Fluoro-DL-phenylglycine. The core of this strategy lies in the highly enantioselective hydrolysis of an N-acylated racemic mixture, catalyzed by immobilized penicillin G acylase (PGA). This approach allows for the efficient separation of the desired enantiomer, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).

Chemo-Enzymatic Strategy Overview

The overall process is a two-stage approach that combines a chemical synthesis step with an enzymatic resolution step. This is followed by separation of the desired product and racemization of the remaining substrate for a theoretically quantitative yield.

  • Chemical Synthesis: The process begins with the chemical synthesis of N-phenylacetyl-2-Fluoro-DL-phenylglycine from commercially available this compound.[2] This N-acylation step is crucial as it introduces a substrate moiety that is selectively recognized by penicillin G acylase.

  • Enzymatic Kinetic Resolution: The racemic N-phenylacetyl-2-Fluoro-DL-phenylglycine is then subjected to enzymatic kinetic resolution using immobilized penicillin G acylase. The enzyme selectively hydrolyzes the N-acyl group of the L-enantiomer, yielding L-2-Fluoro-phenylglycine and leaving the D-N-phenylacetyl-2-Fluoro-phenylglycine unreacted.

  • Separation and Racemization: The resulting mixture of L-2-Fluoro-phenylglycine and D-N-phenylacetyl-2-Fluoro-phenylglycine can be easily separated based on their differing chemical properties. The recovered D-N-phenylacetyl-2-Fluoro-phenylglycine can then be racemized and recycled, making the process highly atom-economical.

Chemo_Enzymatic_Resolution cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_separation Separation & Recycling DL_FPG This compound N_Acyl_DL_FPG N-phenylacetyl-2-Fluoro-DL-phenylglycine DL_FPG->N_Acyl_DL_FPG Phenylacetyl Chloride L_FPG L-2-Fluoro-phenylglycine N_Acyl_DL_FPG->L_FPG Immobilized Penicillin G Acylase (Selective Hydrolysis) D_N_Acyl_FPG D-N-phenylacetyl-2-Fluoro-phenylglycine N_Acyl_DL_FPG->D_N_Acyl_FPG Unreacted Separation Separation L_FPG->Separation D_N_Acyl_FPG->Separation Racemization Racemization Separation->Racemization D-N-acyl-FPG L_FPG_Product Purified L-Enantiomer Separation->L_FPG_Product Racemization->N_Acyl_DL_FPG Recycle

Figure 1: Chemo-enzymatic workflow for the resolution of this compound.

Part 1: Chemical Synthesis of N-phenylacetyl-2-Fluoro-DL-phenylglycine

Rationale: The N-acylation of the racemic this compound is a prerequisite for the enzymatic resolution step. Penicillin G acylase exhibits high specificity for the phenylacetyl group, making it an ideal choice for this application. The Schotten-Baumann reaction is a reliable and straightforward method for this acylation.

Protocol 1: N-acylation of this compound

Materials:

  • This compound

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in 1 M NaOH solution in an Erlenmeyer flask and cool the mixture in an ice bath with stirring.

  • Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the pH between 9 and 10 by the concurrent addition of 2 M NaOH.

  • Continue stirring the reaction mixture in the ice bath for 1 hour, and then at room temperature for an additional 2 hours.

  • After the reaction is complete, wash the aqueous solution with dichloromethane (DCM) to remove any unreacted phenylacetyl chloride and phenylacetic acid byproduct.

  • Acidify the aqueous layer to a pH of approximately 2 with 2 M HCl. This will precipitate the N-phenylacetyl-2-Fluoro-DL-phenylglycine.

  • Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the desired product.

  • Characterize the product using standard analytical techniques (e.g., NMR, IR, and melting point) to confirm its identity and purity.

Part 2: Enzymatic Kinetic Resolution

Rationale: The kinetic resolution of racemic N-phenylacetyl-2-Fluoro-DL-phenylglycine is catalyzed by penicillin G acylase (PGA). This enzyme demonstrates a high degree of enantioselectivity, preferentially hydrolyzing the L-enantiomer to the corresponding free amino acid, while leaving the D-enantiomer in its N-acylated form. The use of immobilized PGA is highly recommended as it simplifies enzyme recovery and reuse, enhancing the economic feasibility of the process.[3][4] Based on studies with similar substrates like 2-chlorophenylglycine, optimal conditions are typically found at a slightly alkaline pH and elevated temperatures.[4]

Immobilization of Penicillin G Acylase (PGA)

For enhanced stability and reusability, covalent immobilization of PGA is recommended. Various supports can be used, such as Eupergit C or magnetic nanoparticles functionalized with glutaraldehyde.[4][5] Immobilization protocols generally involve reacting the enzyme solution with the activated support under controlled pH and temperature.[5][6]

Protocol 2: Enzymatic Resolution of N-phenylacetyl-2-Fluoro-DL-phenylglycine

Materials:

  • N-phenylacetyl-2-Fluoro-DL-phenylglycine

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Sodium hydroxide (NaOH) solution (1 M)

  • pH meter and probe

  • Temperature-controlled shaker or reactor

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Prepare a suspension of N-phenylacetyl-2-Fluoro-DL-phenylglycine in 0.1 M phosphate buffer (pH 8.0) at the desired substrate concentration (e.g., 5-10% w/v).

  • Adjust the pH of the suspension to 8.0 using 1 M NaOH.

  • Pre-heat the substrate suspension to the optimal reaction temperature (typically 40-50°C).[3][4]

  • Add the immobilized PGA to the reaction mixture (enzyme:substrate ratio of 1:10 to 1:5 w/w is a good starting point).[4]

  • Maintain the reaction at the set temperature with constant stirring. Monitor and maintain the pH at 8.0 by the controlled addition of 1 M NaOH, as the hydrolysis reaction produces phenylacetic acid, which will lower the pH.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the product. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • The reaction mixture now contains L-2-Fluoro-phenylglycine, unreacted D-N-phenylacetyl-2-Fluoro-phenylglycine, and phenylacetic acid.

ParameterRecommended Starting ConditionRationale
Enzyme Immobilized Penicillin G AcylaseEnhanced stability and reusability.[3][4]
Substrate N-phenylacetyl-2-Fluoro-DL-phenylglycineSpecific substrate for PGA-catalyzed hydrolysis.
pH 8.0Optimal pH for PGA activity with similar substrates.[4]
Temperature 40-50 °CBalances enzyme activity and stability.[3]
Substrate Conc. 5-10% (w/v)A common range for efficient enzymatic resolutions.[4]
Enzyme:Substrate 1:10 - 1:5 (w/w)A starting point for achieving a reasonable reaction rate.[4]
Monitoring Chiral HPLCTo determine conversion and enantiomeric excess.

Part 3: Product Separation and Racemization of Unwanted Enantiomer

Rationale: The successful separation of the product and the unreacted substrate is critical. This can be achieved by leveraging the difference in their solubility at different pH values. The unreacted D-N-phenylacetyl-2-Fluoro-phenylglycine can be racemized and recycled, significantly improving the overall yield and cost-effectiveness of the process.

Protocol 3: Separation and Racemization

Materials:

  • Reaction mixture from Protocol 2

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., ethyl acetate)

  • Acetic anhydride

  • Sodium acetate

Procedure for Separation:

  • Take the filtrate from the enzymatic reaction and acidify it to pH 2 with HCl. This will precipitate the D-N-phenylacetyl-2-Fluoro-phenylglycine and phenylacetic acid.

  • Collect the precipitate by filtration. The filtrate contains the desired L-2-Fluoro-phenylglycine hydrochloride.

  • The L-2-Fluoro-phenylglycine can be isolated from the filtrate by crystallization or ion-exchange chromatography.

  • The precipitate containing D-N-phenylacetyl-2-Fluoro-phenylglycine can be further purified by extraction with an organic solvent like ethyl acetate to separate it from the more water-soluble phenylacetic acid.

Procedure for Racemization:

  • The purified D-N-phenylacetyl-2-Fluoro-phenylglycine can be racemized by heating it in the presence of acetic anhydride and sodium acetate.

  • The resulting racemic N-phenylacetyl-2-Fluoro-DL-phenylglycine can be reintroduced into the enzymatic resolution step.

Conclusion

The chemo-enzymatic approach detailed in these application notes provides a highly efficient and environmentally friendly method for the synthesis and resolution of this compound. The use of immobilized penicillin G acylase is a key feature, allowing for excellent enantioselectivity and catalyst recyclability. This methodology is scalable and offers a significant advantage over traditional chemical resolution methods, paving the way for the cost-effective production of this valuable chiral building block for the pharmaceutical industry.

References

Probing the Dance of Molecules: A Guide to 2-Fluoro-DL-phenylglycine in Protein-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Seeing Interactions

In the intricate world of cellular biology and drug development, the precise interaction between a protein and its binding partner, or ligand, governs nearly every biological process. Understanding these interactions at an atomic level is paramount for designing novel therapeutics, deciphering enzyme mechanisms, and engineering proteins with new functions. To achieve this, researchers require tools that can report on the subtle environmental changes that occur within a protein's binding pocket upon ligand association. Fluorine (¹⁹F) has emerged as a uniquely powerful probe for such studies. Its properties—high electronegativity, small van der Waals radius minimally perturbing protein structure, and its virtual absence in biological systems—make it an ideal spectroscopic reporter.[1][2]

This guide focuses on the application of a specific fluorinated non-canonical amino acid, 2-Fluoro-DL-phenylglycine (2-F-Phg) , as a versatile tool for elucidating the nuances of protein-ligand interactions. By strategically incorporating this probe into a protein of interest, researchers can leverage techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) and X-ray crystallography to gain high-resolution insights into binding events, conformational dynamics, and the specific forces driving molecular recognition.

A Tale of Two Amino Acids: 2-F-Phg vs. Phenylalanine

While 2-F-Phg is an analog of Phenylalanine (Phe), the ortho-positioning of the fluorine atom on the phenyl ring imparts distinct electronic properties. The strong electron-withdrawing nature of fluorine alters the electrostatic potential of the aromatic ring, transforming it from a relatively electron-rich π-donor to a more electron-deficient system.[2] This seemingly small change can have profound effects, enabling unique, non-covalent interactions, such as dipole-dipole interactions with backbone carbonyls, that are not prominent with native phenylalanine.[3][4]

PropertyThis compoundL-Phenylalanine
Molecular Formula C₈H₈FNO₂[5]C₉H₁₁NO₂[6]
Molecular Weight 169.15 g/mol [5]165.19 g/mol [6]
Side Chain Polarity Nonpolar, with a highly polarized C-F bond[7]Nonpolar, hydrophobic[8]
Melting Point ~290 °C (subl.)~283 °C (dec.)[9]
Key Structural Feature Phenyl group with a fluorine at the C2 (ortho) positionPhenyl group attached to a methylene (-CH₂)
Table 1: Comparison of Physicochemical Properties.

Core Methodologies: Leveraging the Fluorine Probe

The incorporation of 2-F-Phg opens the door to several powerful analytical techniques.

¹⁹F NMR Spectroscopy: A Sensitive Reporter of Local Environment

The ¹⁹F nucleus is a superb NMR probe. Its 100% natural abundance and high gyromagnetic ratio provide excellent sensitivity, while its large chemical shift dispersion (~400 ppm) makes it exquisitely sensitive to changes in its local electronic environment.[1][10] Because there are no endogenous fluorine signals in biological systems, ¹⁹F NMR spectra are remarkably clean, allowing for the unambiguous observation of the labeled protein.[1][11]

Upon ligand binding, the chemical environment around the 2-F-Phg residue changes, leading to a perturbation in the ¹⁹F chemical shift. By titrating a ligand into a solution of the fluorinated protein and monitoring these changes, one can:

  • Confirm Binding: A significant chemical shift perturbation is a direct indicator of an interaction.

  • Quantify Affinity: The magnitude of the shift change as a function of ligand concentration can be used to calculate the dissociation constant (K D).[12][13]

  • Probe Conformational Changes: Ligand binding can induce conformational shifts that are transmitted through the protein structure, which can be detected by a ¹⁹F probe even if it is not directly in the binding site.[10]

X-ray Crystallography: Visualizing Interactions at Atomic Resolution

Incorporating 2-F-Phg can aid in the structural determination of protein-ligand complexes.[14][15] The high electron density of the fluorine atom can make it a distinct marker in electron density maps, helping to confirm its position and orientation within the protein structure.[16] More importantly, high-resolution crystal structures can reveal the precise nature of the interactions between the fluorinated residue and the ligand or surrounding protein moieties. This allows for the direct visualization of weak, yet significant, interactions like C-F···H-C or C-F···C=O hydrogen bonds, which can contribute to binding affinity and specificity.[3][4][17]

Computational Modeling: Rationalizing and Predicting Effects

Computational methods are essential for understanding the complex effects of fluorination.[18][19] Molecular dynamics simulations using specialized force fields for fluorinated amino acids can help rationalize unexpected binding affinities and predict how fluorine substitution might alter protein dynamics or disrupt water networks in a binding pocket.[18][20] This synergy between experimental data and computational modeling accelerates the rational design of both protein probes and therapeutic ligands.[18][20]

Experimental Guide: Protocols and Workflows

This section provides detailed, self-validating protocols for the incorporation and analysis of 2-F-Phg in a protein of interest.

Protocol 1: Site-Specific Incorporation of this compound

The most common method for incorporating fluorinated aromatic amino acids is to use an E. coli expression strain that is auxotrophic for the corresponding natural amino acid (in this case, phenylalanine). This protocol forces the cell to use the exogenously supplied fluorinated analog for protein synthesis.

Causality: By using a Phe-auxotrophic strain and providing a defined minimal medium lacking Phe, we create a scenario where the cellular machinery has no choice but to incorporate the supplied 2-F-Phg into proteins at positions coded by Phe codons (UUU, UUC).

cluster_prep Preparation cluster_growth Expression cluster_analysis Purification & Validation p1 Transform Phe-auxotrophic E. coli with Expression Plasmid g1 Grow Starter Culture in Minimal Media + Phe (trace) p1->g1 p2 Prepare Minimal Media (No Phenylalanine) p2->g1 g2 Inoculate Large Culture (No Phenylalanine) g1->g2 g3 Grow to OD600 0.6-0.8 g2->g3 g4 Add this compound (e.g., 1 mM final) g3->g4 g5 Induce Protein Expression (e.g., IPTG) g4->g5 g6 Express Protein (e.g., 18-25°C, Overnight) g5->g6 a1 Harvest Cells & Lyse g6->a1 a2 Purify Protein (e.g., Affinity Chromatography) a1->a2 a3 Validate Incorporation (LC-MS/MS) a2->a3 a4 Proceed to Downstream (NMR, Crystallography) a3->a4

Workflow for biosynthetic incorporation of 2-F-Phg.

Step-by-Step Methodology:

  • Preparation:

    • Transform a phenylalanine-auxotrophic E. coli strain (e.g., ATCC 33671) with the expression plasmid for your protein of interest.[21]

    • Select a single colony and grow an overnight starter culture at 37°C in a minimal medium (e.g., M9) supplemented with all necessary nutrients, antibiotics, and a trace amount of L-phenylalanine (e.g., 20 mg/L) to ensure initial growth.

  • Expression Culture:

    • The next day, wash the starter culture cells by pelleting and resuspending in fresh, Phe-free minimal medium to remove any residual phenylalanine.

    • Inoculate a larger volume (e.g., 1 L) of Phe-free minimal medium (containing appropriate antibiotics) with the washed cells.[22]

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[22]

  • Incorporation and Induction:

    • Add this compound to the culture to a final concentration of approximately 1 mM.[21] Allow it to be taken up by the cells for 15-20 minutes.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[21]

    • Reduce the temperature to 18-25°C and continue expression overnight. This lower temperature often improves protein folding and solubility.[22]

  • Purification and Validation (Self-Validation System):

    • Harvest the cells by centrifugation and purify the protein using standard methods (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[23]

    • Crucial Validation Step: The incorporation efficiency and fidelity must be validated. Submit the purified protein for analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[24][25][26]

      • Expected Result: The mass of the protein or its tryptic peptides will show a mass shift corresponding to the substitution of Phe (165.19 Da) with 2-F-Phg (169.15 Da). This confirms successful incorporation.[27]

      • Trustworthiness: Without MS validation, all downstream data is presumptive. This step ensures the integrity of the experiment.

Protocol 2: ¹⁹F NMR Titration for Binding Affinity (K D ) Determination

This protocol describes a typical ligand-titration experiment monitored by one-dimensional ¹⁹F NMR.

Causality: The ¹⁹F nucleus acts as a spy. Its chemical shift is determined by its local magnetic field. When a ligand binds, it alters the protein's conformation and the electronic environment around the fluorine atom, causing the magnetic field to change and the NMR signal to shift. The degree of this shift is proportional to the fraction of protein bound to the ligand.

cluster_setup Sample Preparation cluster_titration Titration & Acquisition cluster_analysis Data Analysis s1 Prepare 2-F-Phg Protein in NMR Buffer (e.g., 50 µM) t1 Acquire Initial ¹⁹F Spectrum (0 Ligand) s1->t1 s2 Prepare Concentrated Ligand Stock Solution t2 Add Ligand Aliquot (e.g., 0.2 eq) s2->t2 t3 Acquire ¹⁹F Spectrum t4 Repeat Titration Steps a1 Process Spectra & Measure Chemical Shifts (δ) t3->a1 t4->t2 Loop a2 Plot Δδ vs. [Ligand] a1->a2 a3 Fit Binding Isotherm to Calculate KD a2->a3

Conceptual workflow for a ¹⁹F NMR titration experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a sample of the purified, 2-F-Phg-labeled protein (typically 25-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking.

    • Prepare a concentrated stock solution of the ligand in the exact same buffer to avoid buffer mismatches during titration.

  • NMR Acquisition:

    • Tune and shim the NMR spectrometer for the ¹⁹F nucleus.

    • Acquire an initial 1D ¹⁹F NMR spectrum of the protein alone. This is your reference (zero-point).

  • Titration:

    • Add a small, precise aliquot of the concentrated ligand stock solution to the NMR tube (e.g., to achieve a 0.2:1 ligand:protein molar ratio). Mix gently.

    • Acquire another 1D ¹⁹F NMR spectrum.

    • Repeat the previous two steps, incrementally increasing the ligand concentration (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 molar equivalents).

  • Data Processing and Analysis:

    • Process all spectra identically (e.g., Fourier transformation, phasing, and baseline correction).

    • For each spectrum, measure the chemical shift (δ) of the ¹⁹F resonance.

    • Calculate the chemical shift perturbation (Δδ) for each titration point relative to the initial spectrum (Δδ = |δ observed - δ free |).

    • Plot Δδ as a function of the total ligand concentration.

    • Validation and Quantification: Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding isotherm) using appropriate software (e.g., Origin, GraphPad Prism) to extract the dissociation constant (K D).[13]

Protocol 3: Crystallization and Structural Analysis

This protocol provides a general framework for obtaining a crystal structure of your 2-F-Phg-labeled protein in complex with a ligand.

Causality: X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal.[28] By growing a crystal of the protein-ligand complex, we can determine the three-dimensional electron density and build an atomic model, revealing the precise structural basis of the interaction.[28]

Step-by-Step Methodology:

  • Complex Formation:

    • Mix the purified 2-F-Phg-labeled protein with a slight molar excess of the ligand (e.g., 1.5- to 5-fold excess) to ensure saturation of the binding sites.

    • Incubate to allow for complex formation. It may be beneficial to purify the complex via size-exclusion chromatography to remove unbound ligand.

  • Crystallization Screening:

    • Use commercially available or in-house screens to test a wide range of crystallization conditions (precipitants, buffers, salts, additives).

    • Set up crystallization trials using methods like sitting-drop or hanging-drop vapor diffusion.

    • Note: The optimal crystallization conditions may differ from the wild-type protein due to subtle changes in surface properties. A new screen is highly recommended.

  • Crystal Optimization and Data Collection:

    • Optimize initial "hits" by systematically varying reagent concentrations to obtain diffraction-quality crystals.

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[28]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement, using the wild-type protein structure as a search model.[16]

    • Refine the atomic model against the experimental data.

    • Validation and Analysis: Carefully inspect the electron density maps to confirm the presence and orientation of the 2-F-Phg side chain and the bound ligand. Analyze the refined structure to identify key intermolecular contacts, including any potential C-F mediated interactions.[14][29]

Conclusion and Future Outlook

This compound provides a robust and minimally perturbing probe for investigating the intricate details of protein-ligand interactions. The combination of its straightforward incorporation into recombinant proteins and its utility in high-sensitivity ¹⁹F NMR and high-resolution X-ray crystallography offers a powerful toolkit for researchers. The insights gained from these methods can directly inform structure-based drug design, guide protein engineering efforts, and deepen our fundamental understanding of molecular recognition in biological systems. As methodologies for unnatural amino acid incorporation continue to advance, the application of precisely placed fluorine probes like 2-F-Phg will undoubtedly play an even greater role in unraveling the complexities of the proteome.[15][30]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-DL-phenylglycine. This non-proteinogenic amino acid is a critical building block in pharmaceutical development, valued for its role in creating novel peptide structures and as a precursor for various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom onto the phenyl ring can significantly alter the compound's metabolic stability, binding affinity, and lipophilicity, making it a desirable modification for drug design.

However, the synthesis of this compound is not without its challenges. The electron-withdrawing nature of the fluorine substituent can influence the reactivity of intermediates, while standard protocols may require optimization to mitigate side reactions and improve yields. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis.

Primary Synthetic Pathways: An Overview

The two most common and industrially relevant methods for synthesizing α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways start from 2-fluorobenzaldehyde but proceed through different intermediates.

Synthetic_Pathways start 2-Fluorobenzaldehyde strecker Strecker Synthesis start->strecker NH₃, CN⁻ bucherer Bucherer-Bergs Synthesis start->bucherer (NH₄)₂CO₃, KCN aminonitrile α-Aminonitrile Intermediate strecker->aminonitrile hydantoin 5-(2-Fluorophenyl)hydantoin Intermediate bucherer->hydantoin hydrolysis1 Hydrolysis aminonitrile->hydrolysis1 hydrolysis2 Hydrolysis hydantoin->hydrolysis2 product This compound hydrolysis1->product hydrolysis2->product

Caption: Overview of Strecker and Bucherer-Bergs pathways.

  • Strecker Synthesis: A three-component reaction involving an aldehyde (2-fluorobenzaldehyde), ammonia, and a cyanide source (e.g., KCN or NaCN).[1][2] This forms an α-aminonitrile intermediate, which is then hydrolyzed to yield the final amino acid.

  • Bucherer-Bergs Reaction: A multi-component reaction where an aldehyde or ketone reacts with ammonium carbonate and potassium cyanide to form a hydantoin intermediate.[3][4] This hydantoin is subsequently hydrolyzed under acidic or basic conditions to produce the desired amino acid.

Each pathway has its own set of potential pitfalls. The following sections are designed to help you troubleshoot common issues you may encounter.

Troubleshooting Guide & Diagnostics

This section is structured in a question-and-answer format to address specific experimental challenges.

Section 1: The Initial Condensation Reaction (Aminonitrile or Hydantoin Formation)

Q1: My Strecker reaction has a very low yield of the α-aminonitrile intermediate. What's going wrong?

A1: Low yields in the initial step of the Strecker synthesis are a frequent issue. The primary causes are often related to reaction equilibria and the stability of the starting materials.

  • Plausible Cause 1: Retro-Strecker Reaction. The formation of the aminonitrile is a reversible process.[5] If the reaction conditions are not optimal, the equilibrium can favor the starting materials. This is particularly problematic when using aqueous ammonia, as its volatility can shift the equilibrium.

    • Solution: A common and effective modification is to replace aqueous ammonia with a primary amine like benzylamine.[5] This forms an N-substituted aminonitrile which is often more stable. The benzyl group can be easily removed later via hydrogenolysis.

  • Plausible Cause 2: Aldehyde Side Reactions. 2-fluorobenzaldehyde, like many aldehydes, can undergo self-condensation (an aldol-type reaction) or Cannizzaro reactions under basic conditions, consuming the starting material.

    • Solution: Control the rate of reaction. One effective technique is to pre-react the aldehyde with sodium bisulfite to form a stable adduct. The aminonitrile can then be formed by the controlled addition of cyanide and ammonia/amine, which displaces the bisulfite.[5] This method minimizes free aldehyde in the solution, suppressing side reactions.

Q2: During the Bucherer-Bergs reaction, I'm getting a significant amount of insoluble, tar-like material instead of the expected hydantoin product. Why?

A2: Polymerization or decomposition of the starting aldehyde is the most likely culprit. The reaction conditions (heat, base) can promote these side pathways.

  • Plausible Cause: Aldehyde Instability. The combination of heat (typically 60-70°C) and the basic environment created by ammonium carbonate can be harsh on the aldehyde.[6]

    • Solution 1: Temperature Control. Ensure the reaction temperature does not exceed the recommended range. Overheating can accelerate decomposition.

    • Solution 2: Staged Reagent Addition. Instead of adding all reagents at once, try dissolving the 2-fluorobenzaldehyde in the ethanol/water solvent first and then slowly adding the ammonium carbonate and potassium cyanide solution. This can help maintain better control over the reaction exotherm and local concentrations.

    • Solution 3: Start from the Cyanohydrin. An alternative approach is to first form the cyanohydrin of 2-fluorobenzaldehyde and then react it with ammonium carbonate. This two-step process can sometimes provide a cleaner reaction.[4][6]

Troubleshooting_Condensation problem Low Yield or Tar Formation in Initial Reaction cause_retro Retro-Strecker Reaction problem->cause_retro Strecker cause_side Aldehyde Side Reactions (e.g., Polymerization) problem->cause_side Strecker/ Bucherer cause_temp Excessive Temperature problem->cause_temp Bucherer sol_amine Use Benzylamine instead of Ammonia cause_retro->sol_amine sol_bisulfite Use Bisulfite Adduct of Aldehyde cause_side->sol_bisulfite sol_staged Staged Reagent Addition cause_side->sol_staged sol_temp Maintain Temp < 70°C cause_temp->sol_temp

Caption: Troubleshooting the initial condensation step.

Section 2: The Hydrolysis Step

Q3: The hydrolysis of my 5-(2-fluorophenyl)hydantoin is extremely slow or incomplete. How can I drive the reaction to completion?

A3: The hydrolysis of hydantoins to amino acids is notoriously difficult and often requires harsh conditions (high temperatures, strong acids or bases, and prolonged reaction times).[7] The stability of the hydantoin ring can make it resistant to cleavage.

  • Plausible Cause 1: Insufficiently Forcing Conditions. Standard reflux conditions may not be enough to fully hydrolyze the stable hydantoin ring.

    • Solution 1 (Base Hydrolysis): Use a strong base like 20-30% NaOH or Ba(OH)₂ and increase the reaction temperature by using a sealed reactor (autoclave) to reach temperatures of 120-160°C. This is a common industrial approach.

    • Solution 2 (Acid Hydrolysis): Refluxing with concentrated HCl (6-12 M) or a mixture of H₂SO₄/H₂O is an alternative. Be aware that this can sometimes lead to colored byproducts.

  • Plausible Cause 2: Biphasic Reaction. If the hydantoin is not fully soluble in the aqueous acid or base, the reaction will be limited by mass transfer.

    • Solution: Add a co-solvent like ethanol or dioxane to improve solubility. However, ensure the co-solvent is stable under the harsh reaction conditions.

Q4: After hydrolyzing my α-aminonitrile, my product is contaminated with benzaldehyde and other volatile impurities. How do I remove them?

A4: The acidic hydrolysis of the aminonitrile can sometimes revert back to the starting aldehyde, especially if the reaction is not driven to completion.

  • Plausible Cause: Incomplete Hydrolysis/Reversion. The intermediate imine formed during nitrile hydrolysis can be hydrolyzed back to 2-fluorobenzaldehyde.

    • Solution: Before product isolation, perform a steam distillation or distillation under reduced pressure on the acidic hydrolysate.[8] This is highly effective at removing volatile organic impurities like benzaldehyde, leaving the non-volatile amino acid hydrochloride salt in the reaction flask.

Section 3: Product Isolation and Purification

Q5: I have a crude mixture of this compound after hydrolysis. What is the best way to purify it?

A5: The purification of amino acids relies on their amphoteric nature. Isoelectric precipitation is the most effective method.

  • Method: Isoelectric Point Precipitation.

    • Dissolution: Take your crude product and dissolve it in a dilute basic solution (e.g., 1 M NaOH). Amino acids are highly soluble as their carboxylate salts.

    • Filtration: Filter this basic solution to remove any insoluble, non-acidic impurities (like polymers or neutral byproducts). The use of activated carbon (Norit) at this stage can help remove colored impurities.[8]

    • Precipitation: Slowly and carefully add acid (e.g., 1 M HCl or acetic acid) to the filtrate while monitoring the pH. As the pH approaches the isoelectric point (pI) of the amino acid, its net charge will approach zero, and its solubility in water will drop dramatically. For phenylglycine derivatives, this is typically in the pH range of 5-6.

    • Isolation: The pure this compound will precipitate as a crystalline solid. Cool the mixture to maximize precipitation, then collect the solid by filtration, wash with cold water and then a water-miscible solvent like ethanol or acetone to aid drying, and dry under vacuum.

Problem Potential Cause Recommended Solution Relevant Pathway
Low aminonitrile yieldRetro-Strecker reaction; aldehyde side reactionsUse benzylamine instead of NH₃; use a bisulfite adduct of the aldehyde.[5]Strecker
Tar formationAldehyde polymerization/decompositionMaintain temperature <70°C; use staged reagent addition.Bucherer-Bergs
Incomplete hydrolysisStable hydantoin ring; insufficient energy inputUse high-pressure autoclave (120-160°C) with strong base (NaOH).Bucherer-Bergs
Volatile impuritiesReversion to 2-fluorobenzaldehyde during hydrolysisPerform steam distillation on the acidic hydrolysate before workup.[8]Strecker
Difficulty in purificationPresence of acidic, basic, and neutral impuritiesUse isoelectric precipitation by dissolving in base, filtering, and acidifying to pH 5-6.Both

Frequently Asked Questions (FAQs)

Q: Which method is better, Strecker or Bucherer-Bergs? A: Both methods are viable. The Strecker synthesis is often more direct but can suffer from low yields and the handling of toxic cyanide. The Bucherer-Bergs reaction proceeds via a stable, crystalline hydantoin intermediate, which can be isolated and purified before the final, often challenging, hydrolysis step. This can lead to a purer final product. The choice often depends on available equipment (e.g., an autoclave for hydantoin hydrolysis) and scale.

Q: How does the fluorine substituent affect the reaction? A: The electron-withdrawing fluorine atom at the ortho position can slightly increase the electrophilicity of the aldehyde's carbonyl carbon, which can be beneficial for the initial nucleophilic attack. However, it can also influence the stability of intermediates and the pKa of the final amino acid. No major electronic hindrances are typically reported that would prevent the reaction from occurring.

Q: What are the key safety precautions for this synthesis? A: Cyanide is extremely toxic. All reactions involving potassium or sodium cyanide must be performed in a well-ventilated fume hood. Never add acid directly to a solution containing cyanide salts, as this will generate highly toxic hydrogen cyanide (HCN) gas. Always have a cyanide poisoning antidote kit available and be familiar with its use. The hydrolysis steps use highly corrosive concentrated acids and bases and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

Q: What analytical data should I expect for the final product? A: For this compound (C₈H₈FNO₂), the expected data are:

  • Molecular Weight: 169.15 g/mol [9]

  • Appearance: White to off-white solid.

  • Melting Point: Approximately 290°C (sublimes).[10]

  • Solubility: Sparingly soluble in water, soluble in dilute acid and base.

  • ¹H NMR (in D₂O/DCl): Expect characteristic aromatic proton signals in the 7.2-7.8 ppm range showing splitting patterns consistent with an ortho-substituted ring, and a singlet for the α-proton around 5.5 ppm.

  • ¹⁹F NMR: A single resonance characteristic of an aryl fluoride.

Detailed Experimental Protocols

Protocol 1: Modified Strecker Synthesis via N-Benzyl Intermediate

Strecker_Workflow sub 2-Fluorobenzaldehyde + Benzylamine step1 Step 1: Aminonitrile Formation (NaCN, NaHSO₃, H₂O/MeOH) sub->step1 inter N-Benzyl-α-aminonitrile step1->inter step2 Step 2: Nitrile Hydrolysis (Conc. HCl, Reflux) inter->step2 inter2 N-Benzyl-2-Fluoro-DL-phenylglycine step2->inter2 step3 Step 3: Debenzylation (H₂, Pd/C) inter2->step3 product This compound step3->product

Caption: Workflow for the modified Strecker synthesis.

This protocol is adapted from a general procedure for substituted phenylglycines.[5]

  • Aminonitrile Formation: In a fume hood, dissolve 2-fluorobenzaldehyde (1 eq.) and benzylamine (1 eq.) in methanol. In a separate flask, dissolve sodium cyanide (1.1 eq.) and sodium bisulfite (1.1 eq.) in water. Cool both solutions to 0-5°C. Slowly add the cyanide/bisulfite solution to the aldehyde/amine solution, maintaining the temperature below 10°C. Stir at room temperature for 12-18 hours. The aminonitrile may precipitate or can be extracted with a solvent like ethyl acetate.

  • Hydrolysis: Take the crude aminonitrile and add it to concentrated hydrochloric acid (6-12 M). Heat the mixture to reflux for 6-12 hours until TLC or HPLC analysis shows complete consumption of the nitrile. Cool the reaction mixture.

  • Purification & Debenzylation: After cooling, perform a steam distillation to remove any unreacted aldehyde.[8] Adjust the pH of the remaining solution to ~5-6 with ammonium hydroxide to precipitate the N-benzyl amino acid. Filter the solid. To deprotect, dissolve the N-benzyl amino acid in methanol/water, add a catalytic amount of 10% Palladium on Carbon (Pd/C), and hydrogenate under a hydrogen atmosphere (50 psi) until the reaction is complete. Filter off the catalyst and concentrate the filtrate. Purify the final product by isoelectric precipitation as described in Q5.

Protocol 2: Bucherer-Bergs Synthesis
  • Hydantoin Formation: In a fume hood, in a round-bottom flask equipped with a reflux condenser, prepare a solution of 2-fluorobenzaldehyde (1 eq.) in 50% aqueous ethanol. Add ammonium carbonate (2.5 eq.) and potassium cyanide (1.2 eq.).[4] Heat the mixture in an oil bath to 60-65°C and stir for 8-12 hours. The 5-(2-fluorophenyl)hydantoin product will precipitate upon cooling. Filter the solid, wash with cold water, and dry.

  • Hydantoin Hydrolysis: Place the dried hydantoin (1 eq.) and a 25% aqueous solution of sodium hydroxide (8-10 eq.) into a stainless-steel autoclave. Seal the reactor and heat to 140-150°C for 6-8 hours.

  • Product Isolation: After cooling the reactor, carefully vent and open. Transfer the basic solution to a beaker. Acidify the solution with concentrated HCl to a pH of ~5-6. The this compound will precipitate. Cool the mixture in an ice bath for 1-2 hours to maximize recovery. Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

References

Technical Support Center: A Researcher's Guide to Incorporating 2-Fluoro-DL-phenylglycine for Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of 2-Fluoro-DL-phenylglycine (2-F-Phg) in recombinant protein expression. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this powerful non-canonical amino acid (ncAA) to probe protein structure, function, and stability.

The incorporation of fluorinated amino acids is a sophisticated technique primarily used for detailed biophysical analysis, such as ¹⁹F-NMR spectroscopy, and to modulate the biological activity of proteins.[1][2] It is a common misconception that 2-F-Phg is a general tool for overcoming low protein expression. In fact, the introduction of any ncAA can present unique challenges to the host's translational machinery and may sometimes lead to reduced yields. This guide is structured to address these specific challenges, providing you with the foundational knowledge and troubleshooting strategies to successfully incorporate 2-F-Phg into your protein of interest.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the use of this compound in protein expression.

Q1: What is this compound and why is it used in protein expression?

A1: this compound is a derivative of the amino acid phenylalanine where a hydrogen atom on the phenyl ring is replaced by a fluorine atom. It is considered a non-canonical amino acid (ncAA) because it is not one of the 20 standard amino acids used in natural protein synthesis. Its primary application in protein engineering is to introduce a biophysical probe for analytical purposes or to modulate protein properties. The fluorine atom offers several advantages:

  • ¹⁹F-NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without the background noise present in traditional ¹H-NMR.[2]

  • Altered Physicochemical Properties: Fluorine is highly electronegative and can alter the electronic properties of the phenyl ring.[3] This can influence protein folding, stability, and interactions with other molecules.[3][4]

  • Enhanced Stability: In some cases, the incorporation of fluorinated amino acids can increase the thermal and metabolic stability of proteins.[3][5]

Q2: How is this compound incorporated into proteins?

A2: The incorporation of 2-F-Phg into a target protein requires the use of an expression system with a modified translational apparatus. This is typically achieved through residue-specific incorporation, where the endogenous phenylalanyl-tRNA synthetase (PheRS) of the host organism (e.g., E. coli) recognizes 2-F-Phg and charges it onto the phenylalanine tRNA. This tRNA then delivers the 2-F-Phg to the ribosome, where it is incorporated at positions encoded by phenylalanine codons. For more precise, site-specific incorporation, an orthogonal translation system involving an engineered aminoacyl-tRNA synthetase and its cognate tRNA can be employed to recognize a unique codon (like a stop codon).[6]

Q3: Can this compound be toxic to the expression host?

A3: Yes, like many non-canonical amino acids, 2-F-Phg can exhibit some level of toxicity to the host organism, such as E. coli. This can be due to several factors, including the misincorporation into essential host proteins, disruption of metabolic pathways, or the general stress of overexpressing a foreign protein. The toxicity is often dose-dependent. It is crucial to determine the optimal concentration of 2-F-Phg that allows for efficient incorporation without significantly inhibiting cell growth.

Troubleshooting Guide

This section provides solutions to common problems encountered during the expression of proteins containing this compound.

Issue 1: Low or No Protein Expression

Q: I've added this compound to my culture, but I'm seeing very low or no expression of my target protein. What could be the cause?

A: This is a common challenge when working with ncAAs. The issue can stem from several factors related to both the ncAA itself and general expression optimization.

Potential Causes & Troubleshooting Strategies:

Potential Cause Scientific Rationale Troubleshooting Steps
Toxicity of 2-F-Phg High concentrations of 2-F-Phg can be toxic to E. coli, leading to inhibited cell growth and reduced protein synthesis capacity.[7]Optimize 2-F-Phg Concentration: Perform a dose-response experiment with varying concentrations of 2-F-Phg (e.g., 0.1 mM to 2 mM) to find the optimal balance between incorporation and cell viability. Monitor cell density (OD₆₀₀) to assess growth inhibition.
Inefficient Incorporation The host's endogenous phenylalanyl-tRNA synthetase may not efficiently recognize and charge 2-F-Phg onto the tRNA, leading to translational pausing or termination.Use an Auxotrophic Strain: Employ an E. coli strain that is auxotrophic for phenylalanine. This prevents the endogenous phenylalanine from outcompeting 2-F-Phg for incorporation. Consider an Engineered Synthetase: For site-specific and more efficient incorporation, use a system with an evolved or engineered aminoacyl-tRNA synthetase that has a higher specificity for 2-F-Phg.[6]
Suboptimal Expression Conditions Standard expression conditions (e.g., high temperature, high inducer concentration) can exacerbate the stress on cells when an ncAA is present, leading to protein misfolding and degradation.Lower Induction Temperature: Reduce the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for correct folding and incorporation of the ncAA.[8] Reduce Inducer Concentration: Lower the concentration of the inducing agent (e.g., IPTG) to reduce the rate of transcription and translation, which can improve the fidelity of ncAA incorporation.
Codon Bias If your gene of interest contains codons that are rare in E. coli, this can lead to translational stalling, which is often worsened by the presence of an ncAA.Use a Codon-Optimized Gene: Synthesize a version of your gene with codons optimized for E. coli expression. Use a Host Strain with Rare tRNA Plasmids: Employ a host strain (e.g., Rosetta™) that co-expresses tRNAs for rare codons.
Issue 2: Protein Insolubility and Aggregation

Q: My protein is expressing, but it's forming insoluble inclusion bodies. How can I improve its solubility?

A: The incorporation of a fluorinated amino acid can alter the hydrophobic properties of a protein, potentially leading to misfolding and aggregation.

Potential Causes & Troubleshooting Strategies:

Potential Cause Scientific Rationale Troubleshooting Steps
Altered Hydrophobicity The fluorine atom can increase the hydrophobicity of the phenylalanine side chain, which may promote aggregation if the residue is surface-exposed or disrupts the hydrophobic core.[9]Lower Expression Temperature: As with low expression, reducing the temperature can slow down synthesis and give the protein more time to fold correctly.[8] Co-expression of Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of your target protein. Use a Solubility-Enhancing Fusion Tag: Fuse a highly soluble protein (e.g., MBP, GST) to your protein of interest.
Disrupted Folding Pathway The presence of 2-F-Phg can disrupt key intramolecular interactions necessary for proper folding, leading to the accumulation of misfolded intermediates that are prone to aggregation.Test Different 2-F-Phg Concentrations: A lower incorporation rate might be sufficient for your application and less disruptive to folding. Site-Directed Mutagenesis: If you know the critical phenylalanine residues for folding, consider using a site-specific incorporation method to avoid placing 2-F-Phg in these positions.
Inefficient Disulfide Bond Formation (if applicable) For proteins requiring disulfide bonds, the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation.Periplasmic Expression: Target your protein to the periplasm, which is a more oxidizing environment conducive to disulfide bond formation. Use Engineered Strains: Employ E. coli strains (e.g., SHuffle®) that are engineered to promote disulfide bond formation in the cytoplasm.

Experimental Protocols & Workflows

Protocol 1: Optimizing this compound Concentration
  • Prepare several small-scale cultures of your expression host containing your expression plasmid.

  • Grow the cultures to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Add this compound to each culture at a different final concentration (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM).

  • Continue to grow the cultures for 1 hour, measuring the OD₆₀₀ every 15 minutes to monitor for growth inhibition.

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Incubate the cultures for the desired expression time (e.g., 4 hours at 30°C or overnight at 18°C).

  • Harvest the cells and analyze the total protein expression levels by SDS-PAGE and the cell growth curves. Select the highest concentration of 2-F-Phg that does not cause significant growth inhibition and gives good protein expression.

Protocol 2: Confirming Incorporation of this compound

It is essential to confirm that 2-F-Phg has been successfully incorporated into your protein.

  • Purify your protein of interest using a suitable method (e.g., affinity chromatography).

  • Subject the purified protein to analysis by mass spectrometry (e.g., ESI-MS).

  • Compare the observed molecular weight to the theoretical molecular weight of the protein with and without 2-F-Phg incorporation. The substitution of a phenylalanine (165.19 Da) with a 2-fluorophenylglycine (169.15 Da) will result in a mass shift. The exact mass will depend on the number of incorporated residues.

Visualizing the Workflow

Overcoming_Expression_Challenges cluster_prep Preparation cluster_expression Expression Optimization cluster_analysis Analysis Start Low Protein Expression Issue Optimization Optimize 2-F-Phg Concentration Start->Optimization Host_Selection Select Appropriate Host Strain Start->Host_Selection Induction Optimize Induction (Temp, Inducer Conc.) Optimization->Induction Host_Selection->Induction Chaperones Co-express Chaperones Induction->Chaperones Insoluble Protein Fusion_Tag Use Solubility Tag Induction->Fusion_Tag Insoluble Protein SDS_PAGE Analyze Expression (SDS-PAGE) Induction->SDS_PAGE Chaperones->SDS_PAGE Fusion_Tag->SDS_PAGE Purification Purify Protein SDS_PAGE->Purification Sufficient Expression Mass_Spec Confirm Incorporation (Mass Spectrometry) End Soluble, Fluorinated Protein Mass_Spec->End Purification->Mass_Spec

Caption: A troubleshooting workflow for expressing proteins with this compound.

References

Technical Support Center: 19F NMR of 2-Fluoro-DL-phenylglycine Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 19F Nuclear Magnetic Resonance (NMR) to study proteins labeled with 2-Fluoro-DL-phenylglycine. This guide is designed to provide expert-level insights and practical solutions to common challenges encountered during sample preparation, spectral acquisition, and data interpretation. The content is structured in a direct question-and-answer format to help you quickly diagnose and resolve issues in your experiments.

Introduction: The Power and Pitfalls of 19F NMR

Fluorine (19F) NMR has emerged as a powerful tool for investigating protein structure, dynamics, and interactions. The 19F nucleus offers several distinct advantages: it is a spin-1/2 nucleus with 100% natural abundance, and its high gyromagnetic ratio gives it a sensitivity of 83% relative to protons[1][2][3]. Furthermore, since fluorine is virtually absent in biological systems, 19F NMR spectra are free from background signals, allowing for the clear observation of the labeled protein even in complex environments like cell lysates[4][5].

The choice of the 19F probe is critical. This compound (2-F-Phg) is an unnatural amino acid that can be incorporated into proteins, serving as a sensitive reporter on the local environment[6]. Its chemical shift is exquisitely sensitive to changes in van der Waals interactions and local electrostatic fields, making it an ideal probe for conformational changes, ligand binding, and protein folding[5].

However, the path from a labeled protein to a high-quality, interpretable 19F NMR spectrum is often fraught with challenges, from inefficient labeling to spectral artifacts. This guide will systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: Why choose 19F NMR over traditional 1H, 13C, or 15N NMR?

A1: The primary advantages are the lack of background signal and the high sensitivity of the 19F chemical shift to its environment. While a 1H NMR spectrum of a protein is crowded with thousands of overlapping signals, a 19F NMR spectrum of a protein labeled at a few sites will show just a few well-resolved peaks[4][7]. This "spectral simplification" allows for the study of very large proteins and complexes that are challenging for traditional NMR methods. The large chemical shift dispersion (>400 ppm) means even subtle environmental changes can produce easily detectable changes in the spectrum[1].

Q2: What are the specific considerations when using this compound?

A2: this compound is a racemic mixture, containing both D and L enantiomers[5]. Standard ribosomal protein synthesis will only incorporate the L-enantiomer. However, the presence of the D-enantiomer in your stock material is something to be aware of, and you must ensure its purity. The fluorine atom on the ortho position of the phenyl ring can report on steric and electronic interactions within its immediate vicinity, making it a useful structural probe[6].

Q3: Does the fluorine label perturb the protein's structure and function?

A3: Generally, the substitution of a hydrogen atom with a fluorine atom is considered a minimal perturbation[1]. However, it is not entirely benign. High levels of fluorination can sometimes lead to increased protein disorder or the appearance of minor conformers[8]. It is crucial to validate that the labeled protein retains its native structure and function. This can be confirmed by comparing its activity (e.g., enzyme kinetics) or other biophysical properties (e.g., circular dichroism, 1H-15N HSQC spectra) to the unlabeled, wild-type protein[7][8].

Troubleshooting Guide: From Expression to Spectrum

Section 1: Labeling & Sample Preparation Issues

Q4: My protein expression yield is very low after adding 2-F-Phg. What's wrong?

A4: Low yield is a common issue when incorporating unnatural amino acids.

  • Causality: Fluorinated amino acids can be toxic to expression hosts like E. coli[9]. The cellular machinery may also incorporate the analog less efficiently than its natural counterpart.

  • Troubleshooting Steps:

    • Optimize Analog Concentration: Titrate the concentration of 2-F-Phg added to the growth media. Too little results in poor incorporation; too much can be toxic.

    • Use an Auxotrophic Strain: Employ an E. coli strain that cannot synthesize phenylalanine. This forces the cell to use the analog you provide, increasing incorporation efficiency[10].

    • Inhibit Natural Synthesis: For non-auxotrophic strains, you can inhibit the shikimate pathway, which is responsible for aromatic amino acid synthesis. Adding glyphosate just before induction can effectively shut down the production of native phenylalanine, improving the uptake of the fluorinated analog[1].

    • Optimize Induction: Adjust the timing of induction (cell density) and the concentration of the inducer (e.g., IPTG). Sometimes a "gentler" induction (lower temperature, lower IPTG) can improve the yield of properly folded, labeled protein.

Q5: Mass spectrometry shows a mix of labeled and unlabeled protein. How can I improve incorporation efficiency?

A5: Heterogeneous labeling will complicate your NMR spectra and their interpretation[7].

  • Causality: This indicates that the cell's internal pool of natural phenylalanine is competing with the 2-F-Phg you supplied.

  • Workflow for Diagnosing and Improving Incorporation:

start Low Incorporation Efficiency Detected (MS) check_strain Is the E. coli strain auxotrophic for Phenylalanine? start->check_strain use_auxotroph Action: Switch to an auxotrophic strain (e.g., AF-p-F). check_strain->use_auxotroph No check_media Was the growth media minimal (e.g., M9)? check_strain->check_media Yes use_auxotroph->check_media inhibit_pathway Action: Add glyphosate to inhibit the shikimate pathway pre-induction. optimize_timing Action: Optimize timing and concentration of 2-F-Phg addition. inhibit_pathway->optimize_timing use_minimal Action: Switch to minimal media to avoid competing amino acids. check_media->use_minimal No check_media->optimize_timing Yes use_minimal->optimize_timing verify Verify incorporation with MS. optimize_timing->verify start Broad 19F Peaks Observed check_agg Check for Aggregation (DLS, SEC) start->check_agg is_agg Aggregation Present? check_agg->is_agg fix_agg Action: Optimize buffer (pH, salt, additives). Re-purify sample. is_agg->fix_agg Yes no_agg No Aggregation is_agg->no_agg No check_temp Vary Temperature no_agg->check_temp temp_effect Does linewidth change significantly with temperature? check_temp->temp_effect is_exchange Conclusion: Likely intermediate chemical exchange. temp_effect->is_exchange Yes no_exchange Conclusion: Broadening is likely due to slow tumbling / CSA. temp_effect->no_exchange No fractional_label Advanced Solution: Consider fractional labeling (~60-75%) to potentially reduce structural perturbations and improve resolution. is_exchange->fractional_label no_exchange->fractional_label

References

Technical Support Center: Optimizing Codon Usage for 2-Fluoro-DL-phenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of codon usage for the incorporation of the non-canonical amino acid (ncAA), 2-Fluoro-DL-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion technologies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of site-specifically incorporating this unique amino acid into your proteins of interest.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and components required for successful this compound incorporation.

Q1: What is codon usage bias and why is it critical for expressing proteins with this compound?

A: Codon usage bias refers to the phenomenon where synonymous codons, which code for the same amino acid, are used at different frequencies within and across different organisms.[1][2] This bias is correlated with the abundance of corresponding transfer RNA (tRNA) molecules in the cell.[1][2] For heterologous protein expression, particularly in systems like E. coli, a high frequency of codons that are rare in the expression host can lead to several problems:

  • Translational stalling: The ribosome may pause at rare codons, waiting for the scarce corresponding tRNA.[2]

  • Premature termination: Stalling can lead to the dissociation of the ribosome from the mRNA, resulting in truncated proteins.[3]

  • Amino acid misincorporation: Incorrect amino acids may be incorporated at the site of a rare codon.[3]

  • Reduced protein yield: All of the above factors contribute to a significant decrease in the overall yield of the full-length, correctly folded protein.[3][4]

When incorporating this compound, you are already introducing a non-native component into the translational machinery. Therefore, optimizing the codons for the canonical amino acids in your gene of interest to match the preferred codons of your expression host is a crucial first step to ensure efficient and accurate protein synthesis.[4][5]

Q2: What are the fundamental components of an orthogonal translation system for this compound incorporation?

A: An orthogonal translation system (OTS) is a set of engineered biological components that function independently of the host cell's own translational machinery.[6][7] This orthogonality is key to site-specifically incorporating a non-canonical amino acid.[6][7] The essential components are:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS): This enzyme is engineered to specifically recognize and charge this compound onto its cognate tRNA.[8][9] It must not recognize any of the 20 canonical amino acids, nor should it aminoacylate any of the host cell's endogenous tRNAs.[6][7]

  • An orthogonal tRNA: This tRNA is engineered to be a substrate for the orthogonal aaRS but not for any of the host's endogenous synthetases.[6][10] Its anticodon is mutated to recognize a "blank" codon, most commonly the amber stop codon (UAG), that has been introduced at the desired site of incorporation in the target gene.[8][11]

  • A "blank" codon: This is a codon that is either not used by the host organism or can be repurposed without significant disruption to the host's proteome. The amber stop codon (UAG) is the most frequently used for this purpose.[11]

  • The non-canonical amino acid: In this case, this compound.[12][13]

Q3: How is the amber stop codon (UAG) repurposed for this compound incorporation?

A: The amber stop codon (UAG) is one of three stop codons that signal the termination of translation.[14] In genetic code expansion, this codon is "suppressed" by the engineered orthogonal tRNA.[8][15] Here's how it works:

  • The gene encoding your protein of interest is mutated to replace the codon at the desired incorporation site with a UAG codon.

  • When the ribosome encounters this UAG codon during translation, instead of recruiting a release factor to terminate protein synthesis, the orthogonal tRNA, charged with this compound, recognizes the UAG codon via its complementary anticodon (CUA).

  • The ribosome then incorporates this compound into the growing polypeptide chain, and translation continues until a natural stop codon is reached.

The efficiency of this process, known as amber suppression, is a critical factor in the overall yield of the ncAA-containing protein.[16][17][18]

Q4: What are the key properties of this compound that are relevant to its incorporation into proteins?

A: this compound is a derivative of the amino acid phenylalanine.[12][13] Its key properties include:

  • Structure: It has a fluorine atom attached to the ortho position of the phenyl ring.[13]

  • Chemical Stability: It is a stable compound suitable for use in cell culture and in vitro translation systems.

  • Applications: The fluorine atom can be used as a probe for NMR studies of protein structure and dynamics, and it can also modulate the electronic properties of the aromatic ring, potentially influencing protein-protein interactions or enzymatic activity.

It is important to note that the commercially available form is a racemic mixture (DL).[13] The specificity of the engineered orthogonal aaRS will determine which enantiomer (L or D) is incorporated.

II. Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during experiments aimed at incorporating this compound.

Problem 1: Low or No Yield of the Full-Length Protein Containing this compound

This is one of the most common challenges. The troubleshooting workflow below will help you systematically identify and address the potential causes.

start Low/No Protein Yield check_expression 1. Verify Expression of Orthogonal Components start->check_expression check_incorporation 2. Confirm ncAA Incorporation check_expression->check_incorporation Components Expressed result_not_improved Yield Not Improved (Consult Advanced Support) check_expression->result_not_improved Components Not Expressed optimize_codon 3. Assess Codon Usage of Target Gene check_incorporation->optimize_codon Incorporation Confirmed check_incorporation->result_not_improved No Incorporation optimize_suppression 4. Evaluate Amber Suppression Efficiency optimize_codon->optimize_suppression Codons Optimized optimize_codon->result_not_improved Codon Issues Persist optimize_culture 5. Optimize Culture and Induction Conditions optimize_suppression->optimize_culture Suppression Optimized optimize_suppression->result_not_improved Suppression Inefficient result_improved Yield Improved optimize_culture->result_improved Conditions Optimized optimize_culture->result_not_improved No Improvement

Caption: Troubleshooting workflow for low protein yield.

Step 1: Verify the Expression and Activity of the Orthogonal Translation System Components
  • Potential Cause: The orthogonal aaRS and/or tRNA may not be expressed or are inactive.

  • Troubleshooting Steps:

    • Verify aaRS Expression: Perform a Western blot on cell lysates using an antibody against the aaRS (e.g., a His-tag or FLAG-tag).

    • Verify tRNA Expression: While direct tRNA quantification can be challenging, you can infer its presence and activity through reporter assays (see below). Ensure that the plasmid carrying the tRNA gene is correct and has been successfully transformed.

    • Functional Reporter Assay: Use a reporter protein, such as Green Fluorescent Protein (GFP), with an amber stop codon at a permissive site. Successful incorporation of the ncAA will result in a fluorescent signal. This is a robust way to confirm the activity of both the aaRS and the tRNA.

Step 2: Confirm the Incorporation of this compound
  • Potential Cause: The orthogonal aaRS may be charging the tRNA with a canonical amino acid, or the ncAA may not be efficiently transported into the cell.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS) Analysis: This is the gold standard for confirming ncAA incorporation.[19] Purify your protein of interest and analyze it by ESI-MS or tandem MS (MS/MS) to confirm the mass shift corresponding to the incorporation of this compound.

    • Control Experiments: Perform expression in the absence of this compound. A significant decrease in the yield of the full-length protein compared to the experiment with the ncAA suggests that the system is specific for the ncAA.

Step 3: Assess and Optimize the Codon Usage of Your Target Gene
  • Potential Cause: The presence of rare codons in your gene of interest can limit protein expression.[3][20]

  • Troubleshooting Steps:

    • Codon Usage Analysis: Use online tools or software to analyze the codon usage of your gene and compare it to the codon usage of your expression host (e.g., E. coli K12).[21]

    • Gene Synthesis with Codon Optimization: If your gene contains a high percentage of rare codons, consider having the gene synthesized with optimized codon usage.[4][21] This can dramatically improve expression levels.[4]

    • Co-expression of Rare tRNA Genes: For E. coli expression, commercially available strains that co-express tRNAs for rare codons (e.g., Rosetta™ strains) can be used.[20]

Step 4: Evaluate and Enhance Amber Suppression Efficiency
  • Potential Cause: The efficiency of amber suppression can be influenced by the sequence context surrounding the UAG codon and competition with release factors.[16][18][22]

  • Troubleshooting Steps:

    • Sequence Context: The nucleotide immediately following the UAG codon can significantly impact suppression efficiency.[22][23] If possible, mutate this nucleotide to a purine (A or G), which has been shown to enhance suppression in some systems.[22]

    • Multiple Incorporation Sites: If you are attempting to incorporate the ncAA at multiple sites, the demand on the orthogonal translation system may be too high. Try incorporating at a single site first.

    • Release Factor 1 (RF1) Depleted Strains: In E. coli, RF1 is responsible for terminating translation at UAG codons. Using an engineered strain where the gene for RF1 has been deleted can significantly improve amber suppression efficiency.[22]

Step 5: Optimize Cell Culture and Protein Induction Conditions
  • Potential Cause: Suboptimal growth or induction conditions can negatively impact protein expression.[24][25]

  • Troubleshooting Steps:

    • Concentration of this compound: Titrate the concentration of the ncAA in the growth media to find the optimal concentration. Too low a concentration will be limiting, while too high a concentration can be toxic to the cells.

    • Induction Temperature and Time: Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can improve protein folding and solubility.[24][25]

    • Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG) to achieve the best balance between protein expression and cell health.

Problem 2: Mass Spectrometry Analysis Shows a Mix of this compound and a Canonical Amino Acid at the Target Site
  • Potential Cause: This indicates a lack of orthogonality in your system. The orthogonal aaRS may be recognizing a canonical amino acid, or a host aaRS may be charging the orthogonal tRNA.

  • Troubleshooting Steps:

    • Directed Evolution of the aaRS: The specificity of the orthogonal aaRS may need to be improved. This can be achieved through directed evolution, where the aaRS is subjected to rounds of mutagenesis and selection to enhance its specificity for the ncAA and reduce its affinity for canonical amino acids.[26][27][28][29]

    • In Vitro Aminoacylation Assays: Perform in vitro assays to directly measure the ability of your purified orthogonal aaRS to charge the orthogonal tRNA with this compound and the 20 canonical amino acids.

    • Stringent Selection during aaRS Evolution: If you are developing your own aaRS, ensure that your selection strategy includes a negative selection step to eliminate variants that recognize canonical amino acids.

Problem 3: The Protein Containing this compound is Insoluble or Forms Inclusion Bodies
  • Potential Cause: The incorporation of the ncAA may be disrupting the proper folding of the protein.

  • Troubleshooting Steps:

    • Optimize Expression Conditions: As mentioned previously, lowering the induction temperature can often improve protein solubility.[25]

    • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.

    • Solubility-Enhancing Tags: Fuse your protein to a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).

    • Refolding from Inclusion Bodies: If the protein is in inclusion bodies, you can purify the inclusion bodies, solubilize the protein using denaturants (e.g., urea or guanidinium chloride), and then attempt to refold the protein by dialysis or rapid dilution into a refolding buffer.

III. Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Assess this compound Incorporation

This protocol is designed to quickly assess the efficiency of your system.

  • Transformation: Co-transform your expression host (e.g., E. coli BL21(DE3)) with the plasmid containing your codon-optimized target gene (with a UAG codon at the desired site) and the plasmid carrying the orthogonal aaRS and tRNA genes.

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 50 mL of fresh LB media with the appropriate antibiotics with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Supplementation and Induction: Add this compound to a final concentration of 1 mM (this may need to be optimized). Induce protein expression by adding IPTG to a final concentration of 0.5 mM (this may also need optimization).

  • Expression: Incubate the culture at a reduced temperature (e.g., 20°C) for 16-18 hours with shaking.

  • Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or chemical lysis.

  • Analysis: Analyze the soluble and insoluble fractions by SDS-PAGE to visualize protein expression.

Protocol 2: Verifying Incorporation via Western Blot and Mass Spectrometry
  • Western Blot:

    • Run your cell lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against your protein of interest or an affinity tag.

    • Compare the band intensity of the full-length protein in the presence and absence of this compound. A significant increase in the presence of the ncAA is a good indication of successful incorporation.

  • Mass Spectrometry:

    • Purify your protein of interest using an appropriate method (e.g., affinity chromatography).

    • Prepare the sample for mass spectrometry analysis according to the instrument's requirements.

    • Analyze the intact protein by ESI-MS to determine its molecular weight. The observed mass should match the theoretical mass of the protein with this compound incorporated.

    • For confirmation, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides can be analyzed by LC-MS/MS to pinpoint the exact location of the ncAA.

IV. Data Presentation

Table 1: Troubleshooting Checklist for Low Protein Yield
Potential Cause Diagnostic Check Proposed Solution
Inefficient Codon Usage Analyze gene sequence for rare codons.Synthesize gene with optimized codons. Use a host strain expressing rare tRNAs.
Poor Amber Suppression Use a fluorescent reporter with a UAG codon.Mutate the nucleotide following the UAG to a purine. Use an RF1-depleted host strain.
Inactive Orthogonal System Western blot for aaRS. Reporter assay for tRNA/aaRS activity.Re-transform with fresh plasmids. Sequence plasmids to verify correctness.
Suboptimal Culture Conditions Titrate ncAA and inducer concentrations.Optimize ncAA and inducer levels. Lower induction temperature and extend time.
Protein Insolubility Analyze soluble vs. insoluble fractions on SDS-PAGE.Lower induction temperature. Co-express chaperones. Use solubility-enhancing tags.

V. Visualization of Key Processes

Diagram 1: The Orthogonal Translation System in Action

cluster_0 Orthogonal System cluster_1 Host Translation Machinery ncAA This compound aaRS Orthogonal aaRS ncAA->aaRS charged_tRNA Charged tRNA aaRS->charged_tRNA Aminoacylation tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome Recognizes UAG mRNA mRNA with UAG codon mRNA->ribosome protein Protein with ncAA ribosome->protein Incorporation

Caption: Mechanism of ncAA incorporation.

VI. References

  • Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. PubMed. 26

  • Continuous directed evolution of aminoacyl-tRNA synthetases. PMC - NIH. 27

  • Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. Harvard Office of Technology Development. 28

  • Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. MDPI. 30

  • Continuous directed evolution of aminoacyl-tRNA synthetases. ResearchGate. 29

  • Crucial optimization of translational components towards efficient incorporation of unnatural amino acids into proteins in mammalian cells. PubMed. 31

  • Optimizing Non-natural Protein Function with Directed Evolution. PMC - NIH. 32

  • Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PMC. 10

  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PMC - NIH. 8

  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.

  • Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed. 9

  • Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal?. MDPI. 6

  • The Role of Orthogonality in Genetic Code Expansion. PMC - NIH. 7

  • Deciphering context-dependent amber suppression efficiency in mammalian cells with an expanded genetic code. Ludwig-Maximilians-Universität München. 16

  • Enhancing the Translational Capacity of E. coli by Resolving the Codon Bias. ACS Synthetic Biology. 20

  • Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. NIH. 17

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed Central. 18

  • Terminology of Molecular Biology for E. coli codon usage. GenScript. 1

  • Designer tRNAs for efficient incorporation of non-canonical amino acids by the pyrrolysine system in mammalian cells. Oxford Academic. 15

  • Codon Optimization for Different Expression Systems: Key Points and Case Studies. Synbio Technologies. 21

  • Dissecting the Contribution of Release Factor Interactions to Amber Stop Codon Reassignment Efficiencies of the Methanocaldococcus jannaschii Orthogonal Pair. MDPI. 22

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. 23

  • Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. 11

  • Overcoming the codon bias of E . coli for enhanced protein expression. Semantic Scholar. 3

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. 14

  • Optimization of Orthogonal Translation Systems Enhances Access to the Human Phosphoproteome. EliScholar - A Digital Platform for Scholarly Publishing at Yale. 34

  • Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding. PubMed Central. 2

  • A comparison of natural and orthogonal translation systems. ResearchGate. 35

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. 36

  • iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. NIH. 37

  • System‐wide optimization of an orthogonal translation system with enhanced biological tolerance. PMC - PubMed Central. 38

  • Selection of publications. iNClusive. 19

  • Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. 39

  • 2-Fluoro-DL-a-phenylglycine 98 84145-28-8. Sigma-Aldrich. --INVALID-LINK--

  • Cell-Free Expression Support—Troubleshooting. Thermo Fisher Scientific - US. 24

  • Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance. bioRxiv. 40

  • This compound | C8H8FNO2 | CID 580073. PubChem. 12

  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. 41

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. 25

  • 2-Fluoro-DL-α-phenylglycine, CAS 84145-28-8. Santa Cruz Biotechnology. 13

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich. --INVALID-LINK--

  • 2-FLUORO-5-METHYL-DL-PHENYLGLYCINE CAS#: 1260004-37-2. ChemicalBook. 42

  • Codon Optimization & Codon Usage Bias. YouTube. 43

  • Efficient codon optimization with motif engineering. UBC Computer Science. 44

  • Codon Optimization Tech Note. GENEWIZ from Azenta Life Sciences. 4

  • Codon optimize DNA sequences. Benchling Help Center. 5

  • Troubleshooting protein recovery issues. Cytiva Life Sciences. 45

  • Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design. NIH. 46

  • FAQ: My purification failed and/or why is my yield lower than expected?. NEB. 47

  • 2-Fluoro-DL-a-phenylglycine 98 84145-28-8. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Fluoro-DL-phenylglycine. This guide is designed to provide you with in-depth, field-proven insights into the common challenges and side reactions encountered during its synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing this compound?

The two most prevalent and well-documented methods are the Strecker synthesis and the Bucherer-Bergs reaction .[1][2] Both are robust multicomponent reactions that begin with 2-fluorobenzaldehyde.

  • Strecker Synthesis: This is a one-pot reaction involving 2-fluorobenzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate. This intermediate is then hydrolyzed to yield the final amino acid.[3][4]

  • Bucherer-Bergs Reaction: This method also uses 2-fluorobenzaldehyde and a cyanide source but employs ammonium carbonate. The reaction proceeds through a 5-(2-fluorophenyl)hydantoin intermediate, which is subsequently isolated and hydrolyzed to give this compound.[5][6][7]

Q2: Why is the purity of the starting material, 2-fluorobenzaldehyde, so critical?

The purity of your starting aldehyde directly impacts the side product profile. The primary impurity of concern is 2-fluorobenzoic acid, formed via air oxidation of the aldehyde. During the reaction, this acidic impurity can neutralize the basic reagents (ammonia or carbonate), altering the optimal pH and stoichiometry, which can hinder the formation of the desired imine or cyanohydrin intermediates. Furthermore, any unreacted aldehyde can undergo side reactions, such as the Cannizzaro reaction under strongly basic conditions, leading to the formation of 2-fluorobenzyl alcohol and 2-fluorobenzoic acid, complicating purification.

Q3: What are the key differences in the side product profiles between the Strecker and Bucherer-Bergs syntheses?

The primary difference lies in the stability and nature of the main intermediate.

  • In the Strecker synthesis , the most common side product related to the main pathway is the corresponding α-aminoamide (2-amino-2-(2-fluorophenyl)acetamide), which arises from the incomplete hydrolysis of the α-aminonitrile.[8]

  • In the Bucherer-Bergs reaction , the intermediate is a stable hydantoin ring . The most significant impurity is often the unhydrolyzed 5-(2-fluorophenyl)hydantoin itself, as the ring-opening step requires harsh conditions and can be difficult to drive to completion.

The choice between methods often depends on which intermediate is easier to separate from the final product in your specific laboratory setup.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed based on its underlying chemical cause, followed by actionable protocols for resolution.

Problem 1: Low Yield of the Intermediate (α-Aminonitrile or Hydantoin)

Symptom: Your reaction stalls, and analysis (TLC, HPLC) shows a significant amount of unreacted 2-fluorobenzaldehyde.

Why It Happens: The initial steps of both the Strecker and Bucherer-Bergs reactions are equilibrium-driven. The formation of the key imine (in the Strecker pathway) or cyanohydrin (a precursor in both) is reversible.[1][4] Insufficient nucleophiles (ammonia or cyanide), incorrect pH, or suboptimal temperature can shift the equilibrium back towards the starting materials.

How to Fix It:

  • Stoichiometry Control: For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃ is often recommended to ensure the reactive species are not the limiting factor.[5]

  • pH Management: The reaction medium should be slightly basic (pH ~8-9) to ensure the presence of free ammonia and cyanide nucleophiles without causing significant degradation. Ammonium carbonate in the Bucherer-Bergs reaction acts as a convenient buffer.[5]

  • Temperature Optimization: For the Bucherer-Bergs synthesis, refluxing in aqueous ethanol (around 80-100 °C) is typical to drive the reaction forward.[5] For the Strecker synthesis, the initial condensation is often performed at a lower temperature (e.g., 0-25 °C) to control exotherms, followed by gentle heating.

Problem 2: Contamination with Nitrile or Amide Intermediates (Strecker Synthesis)

Symptom: The final product, after hydrolysis, contains significant amounts of 2-amino-2-(2-fluorophenyl)acetonitrile (the aminonitrile) or 2-amino-2-(2-fluorophenyl)acetamide (the aminoamide).

Why It Happens: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile → amide → carboxylic acid. Each step has a different activation energy. Under mild or insufficient hydrolysis conditions (e.g., low acid concentration, short reaction time, low temperature), the reaction can stall at the more stable amide intermediate.[8] Steric hindrance from the phenyl group can make this hydrolysis particularly challenging compared to simpler nitriles.[9]

Workflow: Strecker Synthesis & Hydrolysis Side Reaction

Strecker_Side_Reaction Aldehyde 2-Fluorobenzaldehyde Aminonitrile α-Aminonitrile (FC₆H₄CH(NH₂)CN) Aldehyde->Aminonitrile + NH₃, HCN mid1 Aminonitrile->mid1 Amide α-Aminoamide (Side Product) AminoAcid This compound (Target Product) Amide->AminoAcid Hydrolysis mid1->Amide Partial Hydrolysis (H₂O, H⁺/OH⁻, mild) mid2 mid1->mid2 Full Hydrolysis (H₂O, H⁺/OH⁻, harsh) mid2->AminoAcid Bucherer_Bergs_Reaction Start 2-Fluorobenzaldehyde + KCN, (NH₄)₂CO₃ Hydantoin 5-(2-Fluorophenyl)hydantoin (Stable Intermediate) Start->Hydantoin Multicomponent Reaction Carbamate N-Carbamoyl Amino Acid (Intermediate) Hydantoin->Carbamate Hydrolysis Step 1 (Strong Base/Acid, Heat) <-- POTENTIAL STALLING POINT Product This compound (Target Product) Carbamate->Product Hydrolysis Step 2

References

Technical Support Center: Purification Strategies for 2-Fluoro-DL-phenylglycine Labeled Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides incorporating 2-Fluoro-DL-phenylglycine. The introduction of this non-canonical amino acid offers unique advantages in peptide and drug design, including enhanced metabolic stability and altered conformational properties. However, its purification presents distinct challenges, primarily arising from the racemic nature of the DL-amino acid, leading to the formation of diastereomeric peptides, and the inherent hydrophobicity imparted by the fluorine atom.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these purification hurdles and achieve high-purity this compound labeled peptides.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of your this compound labeled peptide.

Issue 1: Co-elution of Diastereomers on RP-HPLC

  • Observation: You observe a single, broad peak or a peak with a significant shoulder on your analytical or preparative RP-HPLC chromatogram, suggesting that the diastereomeric peptides are not being resolved.

  • Cause: Diastereomers, while having the same mass, can have very similar hydrophobicities, leading to their co-elution on standard C18 columns with typical gradients. The subtle differences in their three-dimensional structures may not be sufficient for separation under non-optimized conditions.

  • Solutions:

    • Gradient Optimization: The most immediate and often effective strategy is to flatten the elution gradient. A shallower gradient increases the interaction time of the peptides with the stationary phase, allowing for better resolution of compounds with minor differences in hydrophobicity. Try decreasing the gradient slope to 0.5% or even 0.1% acetonitrile per minute around the elution point of your target peptide.[1][2]

    • Temperature Adjustment: Temperature can influence the selectivity of the separation.[3] Experiment with a range of column temperatures (e.g., 30°C to 65°C) to see if it improves the resolution of the diastereomers.[3]

    • Mobile Phase Modification:

      • Organic Modifier: While acetonitrile is the most common organic modifier, consider switching to or adding methanol or isopropanol to the mobile phase. These solvents can alter the selectivity of the separation and may improve the resolution of diastereomers.

      • Ion-Pairing Agent: The concentration of trifluoroacetic acid (TFA) can impact selectivity. While 0.1% TFA is standard, varying the concentration (e.g., 0.05% to 0.2%) might enhance the separation of closely eluting species.[3]

    • Column Chemistry: If gradient and temperature optimization are insufficient, consider a different stationary phase. A C8, C4, or a phenyl-hexyl column may offer different selectivity compared to a C18 column.[1] For particularly challenging separations, a chiral stationary phase (CSP) can be employed. These columns are specifically designed to separate stereoisomers.[4][5][6][7]

Issue 2: Poor Peak Shape and Tailing

  • Observation: Your peptide peak exhibits significant tailing or is asymmetrical.

  • Cause: This can be due to several factors, including secondary interactions between the peptide and the silica backbone of the stationary phase, peptide aggregation, or low solubility in the mobile phase. The presence of the fluorophenyl group can increase the propensity for aggregation.[8]

  • Solutions:

    • Ion-Pairing Agent: Ensure you are using an appropriate ion-pairing agent like TFA at a sufficient concentration (typically 0.1%) to mask the acidic silanol groups on the stationary phase and improve peak shape.[2]

    • Sample Solubility: Dissolve your crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial mobile phase. However, be mindful that a high concentration of these solvents in your injection volume can lead to peak distortion.

    • Lower Sample Load: Overloading the column can lead to poor peak shape. Try injecting a smaller amount of your crude peptide.

Issue 3: Unexpected Peaks in the Chromatogram

  • Observation: You see more peaks than expected, even after accounting for diastereomers.

  • Cause: These could be deletion sequences from the solid-phase peptide synthesis (SPPS), incompletely deprotected peptides, or byproducts from side reactions. Phenylglycine residues are known to be prone to racemization during SPPS, especially during the coupling step, which can introduce additional diastereomers.[9][10][11][12][13]

  • Solutions:

    • Optimize SPPS Conditions: To minimize the formation of impurities during synthesis, particularly racemization of the this compound residue, consider the following:

      • Coupling Reagents: Use coupling reagents known to suppress racemization, such as COMU or DEPBT.[9][10]

      • Bases: Employ sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP) instead of stronger bases.[9][10]

    • Mass Spectrometry Analysis: Use LC-MS to identify the mass of the unexpected peaks. This will help you determine if they are deletion sequences, incompletely deprotected peptides, or other synthesis-related impurities.

Frequently Asked Questions (FAQs)

Q1: How does the 2-fluoro substitution on phenylglycine affect the peptide's properties and purification?

A1: The 2-fluoro substitution has several effects:

  • Increased Hydrophobicity: Fluorine is a highly electronegative atom, and its introduction generally increases the hydrophobicity of the amino acid and the resulting peptide.[8][14] This leads to longer retention times on reversed-phase HPLC columns compared to the non-fluorinated analogue.[14]

  • Altered Electronic Properties: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups and alter the peptide's conformational preferences.[8]

  • Potential for Aggregation: The increased hydrophobicity can sometimes lead to a higher propensity for peptide aggregation, which can complicate purification and handling.[8]

Q2: What is the best initial strategy for purifying a novel this compound labeled peptide?

A2: Start with a broad analytical gradient on a C18 column to determine the approximate elution time of your peptide. A typical starting gradient would be 5-95% acetonitrile (with 0.1% TFA) in water (with 0.1% TFA) over 30 minutes. Once you have identified the peak(s) of interest (ideally by LC-MS), you can develop a shallower, more focused preparative gradient around that elution point to improve the resolution of the diastereomers.[2]

Q3: Can I use the same purification protocol for the fluorinated peptide as for its non-fluorinated counterpart?

A3: While the general principles of RP-HPLC remain the same, you will likely need to modify the protocol. Due to the increased hydrophobicity of the fluorinated peptide, you should expect a longer retention time.[14] You may need to use a higher percentage of organic solvent to elute the peptide. Furthermore, the potential for co-eluting diastereomers is a unique challenge for the DL-amino acid-containing peptide that is not present in its non-fluorinated, single-enantiomer counterpart.

Q4: How can I confirm the purity and identity of my purified peptide fractions?

A4: After preparative HPLC, it is crucial to analyze the collected fractions.

  • Analytical HPLC: Reinject a small aliquot of each fraction onto an analytical HPLC system to confirm its purity.

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm that the molecular weight of the purified peptide matches the expected theoretical mass.

  • Amino Acid Analysis (AAA): For a quantitative measure of the peptide content and to confirm the amino acid composition, perform amino acid analysis.

Experimental Protocols & Methodologies

Protocol 1: General RP-HPLC Purification of a this compound Labeled Peptide

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or a solution of 50% acetonitrile in water).

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • HPLC System and Column:

    • System: A preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • Column: A C18 reversed-phase column is a good starting point. The dimensions will depend on the amount of peptide to be purified (e.g., 10 x 250 mm for up to 100 mg of crude peptide).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Flow Rate: The flow rate will depend on the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: Monitor the elution at 220 nm and 280 nm.

    • Gradient:

      • Start with a shallow gradient based on your analytical run. For example, if your peptide elutes at 40% B in the analytical run, you could use a preparative gradient of 30-50% B over 40 minutes.

      • If diastereomers are co-eluting, further flatten the gradient (e.g., 35-45% B over 60 minutes).

  • Fraction Collection and Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze the purity of each fraction by analytical HPLC.

    • Confirm the identity of the pure fractions by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Table 1: Troubleshooting Summary for RP-HPLC Purification

Problem Potential Cause(s) Recommended Solution(s)
Co-elution of Diastereomers Similar hydrophobicityFlatten the gradient, adjust column temperature, try a different organic modifier (methanol, isopropanol), or use a different column chemistry (C8, Phenyl-Hexyl, or chiral).
Poor Peak Shape (Tailing) Secondary interactions, aggregation, low solubilityEnsure 0.1% TFA in mobile phases, dissolve sample in a small amount of strong organic solvent, reduce sample load.
Unexpected Peaks Synthesis-related impurities (deletion sequences, racemization byproducts)Optimize SPPS conditions (use racemization-suppressing reagents), identify impurities by LC-MS.
Low Recovery Peptide precipitation on the column, irreversible bindingEnsure complete sample dissolution before injection, try a less hydrophobic column (C8, C4), or increase column temperature.

Visualizations

Diagram 1: Decision Tree for Optimizing Diastereomer Separation

Caption: A decision tree to guide the optimization of RP-HPLC conditions for the separation of diastereomeric peptides.

Diagram 2: Key Factors Influencing Peptide Purification

Purification_Factors Peptide Peptide Properties (Sequence, 2-F-DL-Phg) HPLC HPLC Parameters (Column, Mobile Phase, Gradient, Temp.) Peptide->HPLC influences SPPS SPPS Conditions (Coupling Reagents, Base) Purity Final Peptide Purity & Yield SPPS->Purity impacts initial crude purity HPLC->Purity determines

Caption: Interplay of factors affecting the final purity and yield of this compound labeled peptides.

References

Technical Support Center: Stability of 2-Fluoro-DL-phenylglycine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-DL-phenylglycine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. As a non-proteinogenic amino acid, understanding its behavior under various experimental conditions is crucial for reproducible and reliable results.

This resource is designed to be a practical tool, offering insights into potential degradation pathways and providing actionable protocols to mitigate stability issues. The information presented is a synthesis of established principles in organic chemistry, data from analogous compounds, and best practices in pharmaceutical analysis.

I. Understanding the Stability Profile of this compound

This compound, while a valuable building block, presents unique stability challenges due to the interplay of its functional groups: the amino acid moiety and the fluorinated aromatic ring. The primary stability concerns for this molecule in solution are racemization , photodegradation , oxidative degradation , and decarboxylation under certain conditions. The ortho-fluoro substitution on the phenyl ring can influence the electronic properties and reactivity of the molecule compared to its non-fluorinated analog, phenylglycine.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, their probable causes, and detailed solutions.

Problem 1: Loss of Chiral Purity/Racemization

Symptoms:

  • Inconsistent biological activity of synthesized peptides or derivatives.

  • Appearance of a new peak or shoulder in the chiral HPLC chromatogram of your sample over time.

  • Changes in optical rotation of the solution.

Probable Causes: Phenylglycine and its derivatives are known to be more susceptible to racemization at the α-carbon compared to other amino acids. This is due to the increased acidity of the α-proton, which is further influenced by the electron-withdrawing nature of the adjacent phenyl ring.

  • Basic Conditions: Exposure to even mild bases can facilitate the abstraction of the α-proton, leading to the formation of a planar carbanion intermediate, which can be protonated from either face to yield a racemic mixture.[1]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of racemization, especially in the presence of a base.[1]

  • Prolonged Reaction or Storage Times: The longer the compound is in a solution that promotes racemization, the greater the extent of epimerization.

Solutions & Mitigation Strategies:

  • Strict pH Control:

    • Maintain solutions at a neutral or slightly acidic pH (pH 4-6) whenever possible.

    • Use appropriate buffer systems to prevent pH fluctuations. Be mindful that some buffer components can act as bases.

  • Temperature Management:

    • Conduct reactions at the lowest feasible temperature.

    • Store stock solutions and reaction mixtures at low temperatures (2-8 °C or frozen at -20 °C).

  • Choice of Reagents in Synthesis:

    • When using this compound in peptide synthesis, the choice of coupling reagents and bases is critical. Use of sterically hindered non-nucleophilic bases like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) in minimal necessary amounts is recommended over stronger bases.[2]

    • Uronium-based coupling reagents like COMU or DEPBT in combination with a mild base have been shown to reduce racemization of phenylglycine residues.[2]

Experimental Protocol: Monitoring Racemization by Chiral HPLC

This protocol provides a general framework for assessing the chiral purity of this compound.

  • Column: Chiral stationary phase (CSP) column suitable for amino acid enantiomers (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate or phosphate buffer) with a chiral selector additive if necessary. The exact composition will need to be optimized for your specific column.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at a wavelength where the compound absorbs (e.g., ~254 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and monitor the separation of the D- and L-enantiomers. The degree of racemization can be quantified by comparing the peak areas of the two enantiomers.

Problem 2: Appearance of Unknown Impurities in Solution

Symptoms:

  • New peaks appearing in your HPLC or LC-MS chromatogram over time.

  • Discoloration of the solution (e.g., turning yellow or brown).

  • A decrease in the main peak area of this compound.

Probable Causes & Degradation Pathways:

  • Photodegradation: Aromatic amino acids and fluorinated aromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[3][4][5] The C-F bond on the aromatic ring can be a site for photochemical reactions, potentially leading to defluorination or other structural rearrangements.[3][4]

  • Oxidative Degradation: The presence of oxidizing agents, dissolved oxygen, or metal ion impurities can lead to the oxidation of the amino acid. The aromatic ring is a potential site for oxidative attack.

  • Decarboxylation: While generally requiring more forcing conditions (e.g., high heat or specific catalysts), decarboxylation to form 1-fluoro-2-phenylethanamine is a possible degradation pathway.[6][7]

Solutions & Mitigation Strategies:

  • Protection from Light:

    • Store solutions in amber vials or wrap containers in aluminum foil.

    • Minimize exposure to ambient light during experiments.

  • Use of High-Purity Solvents and Reagents:

    • Use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.

    • Degas solvents to remove dissolved oxygen, especially for long-term storage or sensitive reactions.

  • Inert Atmosphere:

    • For prolonged storage of solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Chelating Agents:

    • If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial, though compatibility with your downstream application must be considered.

Workflow for Investigating Degradation

Caption: A logical workflow for the investigation of unknown impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For short-term storage (days to a week), solutions should be stored at 2-8 °C and protected from light. For long-term storage, it is advisable to prepare aliquots of the solution and store them frozen at -20 °C or below to minimize degradation and avoid repeated freeze-thaw cycles. The choice of solvent is also crucial; a slightly acidic aqueous buffer (pH 4-6) or a high-purity organic solvent like methanol or acetonitrile is generally preferred over basic solutions.

Q2: How does the ortho-fluoro substituent affect the stability of phenylglycine?

A2: The fluorine atom at the ortho position is electron-withdrawing, which can influence the molecule's stability in several ways:

  • Racemization: The inductive effect of fluorine can slightly increase the acidity of the α-proton, potentially making it more susceptible to base-catalyzed racemization compared to unsubstituted phenylglycine.

  • Photostability: The C-F bond on an aromatic ring can be a site for photolytic cleavage, potentially leading to defluorination as a degradation pathway.[3][4] However, the overall effect on photostability is complex and depends on the specific reaction conditions.

  • Metabolic Stability: In a biological context, fluorination is often used to block sites of metabolism and can increase the metabolic stability of a molecule.[8]

Q3: What analytical techniques are best for monitoring the stability of this compound?

A3: A combination of techniques provides the most comprehensive stability profile:

  • Stability-Indicating HPLC-UV: A reverse-phase HPLC method with UV detection is the workhorse for quantifying the parent compound and detecting degradation products. The method must be validated to demonstrate that it can separate the parent compound from all potential degradants.

  • LC-MS: Liquid chromatography coupled with mass spectrometry is invaluable for identifying the molecular weights of unknown degradation products, which is a critical step in elucidating degradation pathways.

  • Chiral HPLC: As discussed in the troubleshooting section, this is essential for monitoring the chiral purity and detecting racemization.

  • ¹⁹F NMR: Fluorine NMR can be a powerful tool to track the fate of the fluorinated moiety and identify fluorine-containing degradation products.[3][4]

Q4: Are there any known incompatible solvents or reagents for this compound?

A4:

  • Strong Bases: As previously mentioned, strong bases should be avoided due to the high risk of racemization.

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganate, or chromates can lead to oxidative degradation of the molecule.

  • Reactive Solvents: While generally stable in common laboratory solvents like water, methanol, ethanol, acetonitrile, and DMSO, long-term stability should always be empirically determined for your specific experimental conditions.

IV. Experimental Protocols

Protocol 1: General Purpose Stability-Indicating RP-HPLC Method

This method is a starting point and should be optimized and validated for your specific application and equipment.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Workflow for HPLC Method Development

Caption: Key steps in the development of a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing a robust stability-indicating analytical method.[9][10][11][12]

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

Stress Condition Procedure Analysis
Acid Hydrolysis Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.Neutralize a sample with 0.1 M NaOH before injection into the HPLC.
Base Hydrolysis Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.Neutralize a sample with 0.1 M HCl before injection into the HPLC.
Oxidative Degradation Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.Inject directly into the HPLC.
Thermal Degradation Heat the stock solution at 80 °C for 48 hours in a sealed vial.Cool to room temperature and inject into the HPLC.
Photodegradation Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.Inject directly into the HPLC.

Control Sample: A sample of the stock solution stored at 2-8 °C and protected from light should be analyzed alongside the stressed samples.

V. Potential Degradation Pathways

Based on the chemical structure of this compound and general principles of organic chemistry, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathways cluster_main This compound cluster_racemization Racemization (Base/Heat) cluster_photo Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_decarboxylation Decarboxylation (Heat) Main [Main Compound] Racemate D/L-2-Fluorophenylglycine Main->Racemate Base/Heat Defluoro 2-Hydroxyphenylglycine + HF Main->Defluoro UV Light Oxidized Hydroxylated Ring Products Main->Oxidized Oxidizing Agent Decarboxy 1-Fluoro-2-phenylethanamine + CO₂ Main->Decarboxy High Heat

Caption: Plausible degradation pathways for this compound.

VI. References

  • Bhat, N. A., Mundhenke, M. W., & Pomerantz, D. J. E. (2023). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry.

  • Gutiérrez-Bonet, Á., & Liu, W. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Letters, 25(3), 483–487.

  • Bhat, N. A., Mundhenke, M. W., & Pomerantz, D. J. E. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

  • Gutiérrez-Bonet, Á., & Liu, W. (2023). Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids. Organic Chemistry Portal.

  • Bhat, N. A., Mundhenke, M. W., & Pomerantz, D. J. E. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology Letters, 8(11), 947–953.

  • Key, B. D., & Kelly, P. M. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Semantic Scholar.

  • Key, B. D., & Kelly, P. M. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate.

  • Isabelle, E., & Sheng, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985–989.

  • Walters, M. A. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. AAPS J, 20(6), 103.

  • Andra, K. K. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Biochemistry & Analytical Biochemistry, 4(4).

  • Lee, K.-H., & Kuczera, K. (n.d.). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Request PDF.

  • Ferreira, L. G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 743.

  • Kim, D.-M., & Swartz, J. R. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry, 92(18), 12538–12544.

  • Al-Rimawi, F. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(1), 749–755.

  • EnviroTech Europe. (2023, July 21). The advantages of using fluorinated solvents.

  • Huhmann, S., et al. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Isr. J. Chem., 59(1-2), 104-121.

  • B. S. N. (2016). Impact from the Recent Issuance of ANVISA Resolution RDC-53/2015 on Pharmaceutical Small Molecule Forced Degradation Study Requirements. American Pharmaceutical Review.

  • Sharma, A., et al. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 8(7), 2795-2802.

  • Kim, D.-M., & Swartz, J. R. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. PubMed.

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 22-31.

  • MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6).

  • Spectroscopy Staff. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online.

  • S. S. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal for Research in Applied Science and Engineering Technology, 7(5), 2419-2425.

  • Lukyanov, P. A., & Likhatskaya, G. N. (2021). Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. International Journal of Molecular Sciences, 22(21), 11563.

  • Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 629-635.

  • Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168.

  • Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals, 12(3), 139.

  • US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents.

  • Kim, D.-M., & Swartz, J. R. (n.d.). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Request PDF.

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 32-39.

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(30), 2949-2952.

  • McMurrough, M. J., & T. K. O. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 15(3), 773-787.

  • DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents.

  • Obach, R. S., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(3), 1357-1377.

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(5).

  • Reist, M., et al. (2001). Chemical and kinetic models for the racemization and enantiomerization... ResearchGate.

  • Bhat, N. A., Mundhenke, M. W., & Pomerantz, D. J. E. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 179, 554-567.

  • Asante, V., et al. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate.

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.

  • Thomsen, C., et al. (1994). Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family. European Journal of Pharmacology: Molecular Pharmacology Section, 267(1), 77-84.

  • Brown, J. A., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70-83.

  • Schubert, M., et al. (2019). Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 25(54), 12536-12540.

  • Kim, S.-K., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Water, 14(9), 1475.

  • Scott, J. S. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

  • Nitsche, C., & Schreier, V. J. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(20), 8039–8044.

  • Zhu, J., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(6), 983-990.

  • Key, B. D., & Howell, J. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. International Journal of Molecular Sciences, 23(16), 9207.

References

Technical Support Center: Enhancing the Resolution of 2-Fluoro-DL-phenylglycine NMR Signals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving NMR signal complexities of 2-Fluoro-DL-phenylglycine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of NMR spectra for this compound. As a racemic fluorinated amino acid, this compound presents unique challenges in NMR analysis, primarily due to signal overlap from its enantiomers and complex coupling patterns. This document provides in-depth, field-proven insights and step-by-step protocols to achieve high-quality, well-resolved spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved signals in the aromatic and aliphatic regions. What are the likely causes and how can I fix this?

A1: Broad and unresolved signals in the NMR spectrum of this compound can stem from several factors. The primary culprits are often related to sample preparation and the inherent properties of the molecule.

Causality and Troubleshooting Steps:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring your data. Modern spectrometers have automated shimming routines that are usually sufficient, but manual shimming may be necessary for challenging samples.

  • Sample Concentration and Solubility: High concentrations can lead to intermolecular interactions and viscosity-related line broadening. Poor solubility will also result in a non-homogeneous sample.

    • Solution: Prepare a sample with a concentration of 5-10 mg in 0.6-0.7 mL of a suitable deuterated solvent.[1] Ensure the compound is fully dissolved. If solubility is an issue, try a different solvent or gently warm the sample.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: If you suspect paramagnetic contamination, you can degas the sample using the freeze-pump-thaw method or by bubbling an inert gas like argon through the solution.[1]

  • pH of the Solution: The chemical shifts of the protons in this compound, particularly the α-proton and the protons on the aromatic ring, are sensitive to the pH of the solution due to the protonation state of the amino and carboxyl groups.[2][3][4][5]

    • Solution: Control the pH of your sample by using a buffered NMR solvent or by adding a small, controlled amount of acid or base. This can help to sharpen signals by ensuring the molecule exists in a single protonation state.

Q2: The signals for the D- and L-enantiomers of this compound are completely overlapped in my ¹⁹F and ¹H NMR spectra. How can I resolve them?

A2: Resolving the signals of enantiomers is a common challenge in NMR. Since enantiomers are chemically identical in an achiral environment, their NMR signals will be indistinguishable. To resolve them, you must introduce a chiral environment to create diastereomeric interactions.

Primary Technique: Chiral Solvating Agents (CSAs)

The most effective method for resolving enantiomeric signals in NMR is the use of chiral solvating agents (CSAs).[6][7][8][9] CSAs are enantiomerically pure compounds that form non-covalent diastereomeric complexes with the enantiomers of your analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum.

Experimental Protocol: Enantiomeric Resolution using a Chiral Solvating Agent

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound into a clean NMR tube.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Acquire a standard ¹H and ¹⁹F NMR spectrum of the racemic mixture to serve as a reference.

  • Selection and Addition of CSA:

    • Choose a suitable chiral solvating agent. For amino acids, common choices include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) or derivatives of phenylglycinol.[6][10]

    • Prepare a stock solution of the CSA in the same deuterated solvent.

    • Add a stoichiometric equivalent of the CSA to the NMR tube containing your sample.

  • Data Acquisition:

    • Gently mix the sample and allow it to equilibrate for a few minutes.

    • Acquire ¹H and ¹⁹F NMR spectra. You should observe a splitting of the signals corresponding to the two enantiomers. The ¹⁹F NMR spectrum is often the most informative due to the large chemical shift dispersion of fluorine.[11][12][13][14][15]

Data Presentation: Expected Outcome with CSA

NucleusWithout CSAWith CSA
¹⁹F Single resonanceTwo distinct resonances (one for each enantiomer)
¹H (α-proton) Single resonanceTwo distinct resonances
¹H (Aromatic) Complex multipletTwo sets of complex multiplets

Diagram of Enantiomeric Resolution with a Chiral Solvating Agent

G cluster_0 In Achiral Solvent cluster_1 With Chiral Solvating Agent (CSA) Racemic Mixture Racemic Mixture Single NMR Signal Single NMR Signal Racemic Mixture->Single NMR Signal No Resolution Diastereomeric Complexes Diastereomeric Complexes Racemic Mixture->Diastereomeric Complexes + CSA Resolved NMR Signals Resolved NMR Signals Diastereomeric Complexes->Resolved NMR Signals Resolution Achieved

Caption: Workflow for resolving enantiomeric signals using a CSA.

Q3: Even after optimizing my sample preparation, the signals in my ¹H NMR spectrum are still too crowded to interpret. Are there any advanced NMR techniques that can help?

A3: Yes, when standard 1D NMR is insufficient, several advanced NMR pulse sequences can dramatically enhance spectral resolution.

Advanced Resolution Enhancement Techniques:

  • Two-Dimensional (2D) NMR Spectroscopy: 2D NMR experiments disperse the signals across a second frequency dimension, which can resolve even severely overlapping peaks.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, helping to trace out spin systems within the molecule.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. Since the ¹³C chemical shift range is much larger than the ¹H range, this can effectively separate overlapping proton signals based on the chemical shift of the carbon they are attached to.

  • Pure Shift NMR: This is a powerful 1D technique that collapses the multiplet structure of proton signals into singlets.[16] This significantly reduces signal overlap and simplifies the spectrum, making it much easier to interpret.

Experimental Workflow: Choosing the Right Advanced Technique

G Start Overlapping ¹H NMR Spectrum Decision1 Need to identify coupled protons? Start->Decision1 COSY Run ¹H-¹H COSY Decision1->COSY Yes Decision2 Need to resolve based on attached carbons? Decision1->Decision2 No End Resolved Spectrum COSY->End HSQC Run ¹H-¹³C HSQC Decision2->HSQC Yes Decision3 Need simplified 1D spectrum? Decision2->Decision3 No HSQC->End PureShift Run Pure Shift NMR Decision3->PureShift Yes Decision3->End No PureShift->End

Caption: Decision tree for selecting an advanced NMR experiment.

Q4: How does temperature affect the resolution of my this compound NMR signals?

A4: Temperature can have a significant impact on your NMR spectrum by influencing chemical shifts, relaxation rates, and the rates of chemical exchange processes.

Effects of Temperature on NMR Spectra:

  • Chemical Shift: The chemical shifts of certain nuclei, particularly those involved in hydrogen bonding (like the -NH₂ and -COOH protons), can be temperature-dependent.

  • Line Broadening: If your molecule is undergoing conformational exchange on a timescale similar to the NMR experiment, you may observe broad peaks. Changing the temperature can either slow down or speed up this exchange, potentially leading to sharper signals.

  • Relaxation: Temperature affects the T1 and T2 relaxation times of the nuclei, which in turn influences signal intensity and linewidth.

Troubleshooting with Temperature Variation:

If you observe broad peaks that you suspect are due to dynamic processes, acquiring spectra at different temperatures can be a valuable diagnostic tool.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a spectrum at room temperature (e.g., 298 K).

  • Lower Temperature: Cool the sample in increments of 10-20 K (e.g., down to 278 K or 258 K) and acquire a spectrum at each step. This may slow down exchange processes, leading to sharper signals for individual conformers.

  • Higher Temperature: Warm the sample in increments of 10-20 K (e.g., up to 318 K or 338 K) and acquire a spectrum at each step. This may speed up exchange, leading to a sharpening of the time-averaged signal.

Data Presentation: Interpreting VT-NMR Data

TemperatureObservationInterpretation
Decreasing Broad peak resolves into multiple sharp peaksSlow exchange regime reached; individual conformers are observed.
Increasing Broad peak sharpens into a single peakFast exchange regime reached; an average conformation is observed.

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Fluoro-DL-phenylglycine Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of protein engineering and drug development, the residue-specific incorporation of non-canonical amino acids (ncAAs) like 2-Fluoro-DL-phenylglycine (2-F-Phe) is a transformative technique.[1][2] Replacing a canonical amino acid with a fluorinated analogue can profoundly alter a protein's physicochemical properties, enhancing stability, modulating activity, or introducing a unique probe for biophysical studies such as ¹⁹F-NMR.[3][4] However, the success of these endeavors hinges on a critical validation step: confirming that the ncAA has been incorporated and quantifying its efficiency.

This guide provides an in-depth comparison of mass spectrometry (MS) strategies for the analysis of 2-F-Phe incorporation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your validation is not just a routine step, but a self-validating system that yields trustworthy and authoritative results.

The Fundamental Analytical Challenge: Mass

The entire principle of detecting 2-F-Phe incorporation with mass spectrometry lies in the subtle but measurable mass difference between it and its canonical counterpart, Phenylalanine (Phe).

  • Phenylalanine (C₉H₁₁NO₂): Monoisotopic mass ≈ 165.07898 Da

  • This compound (C₈H₈FNO₂): Monoisotopic mass ≈ 169.05396 Da

This mass shift is the signature we hunt for in the mass spectrometer. The choice of MS strategy determines how and where we find this signature.

Comparative Analysis of MS Strategies: Intact Mass vs. Bottom-Up

Two primary MS-based proteomics workflows can be employed: top-down (or intact mass) analysis and bottom-up (or shotgun) proteomics.[5][6] Each provides different levels of information and presents unique advantages and limitations.

FeatureIntact Mass Analysis (Top-Down)Bottom-Up Proteomics
Principle Analysis of the full-length, intact protein.Analysis of peptides after enzymatic digestion of the protein.[6]
Primary Information Average number of 2-F-Phe incorporations across the entire protein.Site-specific identification and quantification of 2-F-Phe at each Phe codon.
Pros - Quick confirmation of successful incorporation. - Provides global incorporation efficiency. - Simpler sample preparation.- Pinpoints exact locations of ncAA incorporation.[7] - Enables site-specific quantification. - High sensitivity and sequence coverage.[5]
Cons - Does not provide site-specific information. - Requires high-resolution mass analyzer (e.g., Orbitrap, FT-ICR). - Challenging for large (>50 kDa) or complex proteins.- More extensive sample preparation (digestion). - More complex data analysis. - Potential loss of PTM information spanning cleavage sites.[5][6]
Best Suited For Rapid screening; confirmation of expression; quality control for batch consistency.Detailed characterization; studies where location matters; troubleshooting low incorporation.

Experimental Workflows: A Visual Guide

Understanding the workflow is key to appreciating the data. The following diagrams illustrate the path from purified protein to final data for both major strategies.

Intact Mass Analysis Workflow

This workflow is linear and focuses on obtaining a precise mass measurement of the entire protein.

cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Analysis p1 Purified Protein p2 Buffer Exchange & Desalting p1->p2 p3 Direct Infusion ESI or LC-MS p2->p3 p4 High-Resolution MS Scan p3->p4 p5 Deconvolution of Charge States p4->p5 p6 Intact Mass Determination p5->p6 cluster_prep Protein Digestion cluster_lcms LC-MS/MS cluster_data Data Analysis Prot Purified Protein Den Denaturation, Reduction, Alkylation Prot->Den Dig Enzymatic Digestion (e.g., Trypsin) Den->Dig Pep Peptide Mixture Dig->Pep LC Reverse-Phase LC Separation Pep->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 Frag Fragmentation (MS/MS) MS1->Frag DB Database Search (with 2-F-Phe mod) Frag->DB ID Peptide ID & Quantification DB->ID Site Site-Specific Incorporation (%) ID->Site

References

A Senior Scientist's Guide to 19F NMR: Evaluating 2-Fluoro-DL-phenylglycine Against Mainstream Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher intent on dissecting protein structure, dynamics, and interactions, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful technique. Its utility hinges on the introduction of a bioorthogonal spy—the fluorine atom—into the protein of interest. Unlike the crowded landscape of 1H NMR, the 19F spectrum is pristine, offering a background-free window into the local environment of your engineered probe.[1][2] The high gyromagnetic ratio of the 19F nucleus and its 100% natural abundance translate to remarkable sensitivity, while its expansive chemical shift range (~400 ppm) makes it exquisitely responsive to subtle conformational changes, ligand binding, and shifts in solvent exposure.[1]

The choice of the fluorinated non-canonical amino acid (ncAA) is, therefore, a critical experimental decision. While staples like 4-fluorophenylalanine have become workhorses in the field, other probes, such as 2-Fluoro-DL-phenylglycine, offer a distinct set of properties that merit careful consideration. This guide provides an in-depth comparison from a field-proven perspective, explaining the causality behind experimental choices and providing the necessary protocols to empower your research.

Section 1: The Fluorine Probe: Positional Isomerism Matters

The strategic placement of a fluorine atom on an aromatic ring is not a trivial choice. The electronic and steric character of an ortho-, meta-, or para-substituted ring dictates the nature of the information the probe will report.

  • Para-Substitution (e.g., 4-Fluorophenylalanine): The Minimalist Probe. The most widely used fluorinated ncAA, 4-fluorophenylalanine (4-F-Phe), is often selected for its minimal structural perturbation. With the fluorine atom positioned at the sterically unobtrusive para-position, it subtly alters the electronics of the phenyl ring without imposing significant steric hindrance. This makes it an excellent choice for validating incorporation and monitoring general conformational changes without risking major disruptions to protein folding or function.[3]

  • Meta-Substitution (e.g., 3-Fluorotyrosine): The Balanced Reporter. Placing the fluorine at the meta-position, as in 3-fluorotyrosine (3-FY), offers a balance between minimal perturbation and enhanced sensitivity to the local electrostatic environment. It has been shown to be a reliable reporter for ligand binding and conformational states.

  • Ortho-Substitution (e.g., 2-Fluorophenylalanine, 2-Fluorotyrosine): The Proximity Sensor. An ortho-fluoro substitution places the fluorine atom in close proximity to the peptide backbone. This unique positioning makes it an exceptionally sensitive probe for interactions and conformational changes that directly involve the backbone or the chi-1 (χ1) dihedral angle of the side chain. While the potential for steric perturbation is slightly higher than with para- or meta-isomers, this proximity can reveal dynamic events that other probes might miss. For instance, a comparative study on the KIX domain found that 2-fluorotyrosine could report on allosteric interactions that were not observed with its 3-fluorotyrosine counterpart, highlighting the unique insights an ortho-probe can provide.

Introducing Phenylglycine: A Different Scaffold

It is critical to distinguish fluorinated phenylalanines from fluorinated phenylglycines. In phenylalanine , a methylene (-CH2-) group separates the aromatic ring from the alpha-carbon of the peptide backbone. In phenylglycine , the aromatic ring is bonded directly to the alpha-carbon. This fundamental difference has significant implications:

  • Restricted Conformational Freedom: The direct attachment in phenylglycine derivatives severely restricts the side chain's rotational freedom compared to phenylalanine.

  • A Stiff Reporter Group: This rigidity makes 4-fluorophenylglycine (4F-Phg), a para-substituted version, a well-defined structural reporter, particularly in solid-state NMR studies of membrane-associated peptides.[4]

This compound combines the direct backbone attachment of phenylglycine with the ortho-positioning of the fluorine atom, creating a probe that is theoretically highly sensitive to the immediate steric and electronic environment of the peptide backbone.

Section 2: Comparative Analysis of Key ncAA Probes

Choosing the right ncAA requires a trade-off between maximizing sensitivity and minimizing structural perturbation. The following table summarizes the key characteristics of this compound in comparison to more common alternatives.

FeatureThis compound4-Fluorophenylalanine (4-F-Phe)3-Fluorotyrosine (3-FY)5-Fluorotryptophan (5-FW)
Fluorine Position orthoparameta5-position on indole ring
Backbone Linkage Direct to CαMethylene (-CH2-) spacerMethylene (-CH2-) spacerMethylene (-CH2-) spacer
Primary Advantage Potentially high sensitivity to backbone conformation and proximal interactions due to ortho-position and rigid scaffold.Minimal structural perturbation; well-established protocols; excellent for general conformational studies.[3]Good balance of sensitivity and minimal perturbation; reports on electrostatic changes.Lowest chemical shift anisotropy (CSA) broadening among fluorotryptophans, making it suitable for larger proteins.
Key Consideration Higher potential for steric perturbation; racemization (DL mixture) during synthesis requires careful consideration or purification.[4]May be less sensitive to subtle, localized changes compared to ortho- or meta-isomers.Can alter pKa of the hydroxyl group, which may be a factor in enzyme active sites.Indole ring chemistry is distinct from phenyl rings; may have different packing effects.
Ideal Application Probing protein-protein interfaces, allosteric regulation, or conformational dynamics directly involving the peptide backbone.Initial screening, ligand binding studies where minimal protein disruption is paramount, studies in large proteins.Investigating electrostatic interactions, pKa shifts, and ligand binding in various protein systems.Studies of larger proteins where minimizing line broadening is critical; probing interactions involving tryptophan stacks.

Section 3: Experimental Workflow: From Gene to Spectrum

A robust and self-validating workflow is essential for trustworthy results. The following protocols outline the key steps for incorporating a fluorinated ncAA and acquiring high-quality 19F NMR data.

Workflow Overview

Workflow cluster_0 Phase 1: Protein Expression cluster_1 Phase 2: Purification & Validation cluster_2 Phase 3: NMR Acquisition A Transform E. coli (e.g., Phenylalanine Auxotroph) B Grow Culture in Minimal Media A->B C Inhibit Endogenous Synthesis (e.g., with Glyphosate) B->C D Supplement with ncAA (e.g., 2-F-Phg) C->D E Induce Protein Expression (IPTG) D->E F Cell Lysis & Clarification E->F G Affinity Chromatography (e.g., Ni-NTA) F->G H Size Exclusion Chromatography G->H I Validation (SDS-PAGE, MS) H->I J Sample Preparation (Buffer with D2O) I->J K Spectrometer Setup (Tune 19F Probe) J->K L Acquire 1D 19F Spectrum (Proton Decoupled) K->L M Data Processing & Analysis L->M

Caption: Experimental workflow for ncAA incorporation and NMR analysis.

Protocol 1: Biosynthetic Incorporation of Fluorophenylalanine Analogs

This protocol describes a general method for expressing a protein containing a fluorophenylalanine analog in E. coli by inhibiting the endogenous synthesis of aromatic amino acids.

Rationale: Using a minimal media is crucial as it lacks natural amino acids, forcing the bacteria to synthesize their own. By adding glyphosate, we inhibit the shikimate pathway, which is responsible for aromatic amino acid synthesis.[1][5] This creates a scenario where the cell is starved of natural phenylalanine and will readily incorporate the supplied fluorinated analog to sustain protein production upon induction.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal media components.

  • Glucose (sterile filtered).

  • MgSO4 and CaCl2 (sterile filtered).

  • Glyphosate solution (sterile filtered).

  • This compound or other desired ncAA (sterile filtered).

  • L-Tyrosine and L-Tryptophan (sterile filtered, if not a complete auxotroph).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside).

Step-by-Step Methodology:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of your transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, pellet the starter culture by centrifugation (4000 x g, 10 min). Resuspend the pellet in 10 mL of M9 minimal media and use it to inoculate 1 L of M9 minimal media supplemented with glucose, MgSO4, and CaCl2.

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Inhibition and Supplementation:

    • Add glyphosate to a final concentration of 1 mM.

    • Add the desired fluorinated ncAA (e.g., this compound) to a final concentration of 150-200 mg/L.

    • Self-Validation Check: It is wise to also supplement with L-Tyrosine and L-Tryptophan (50 mg/L each) to ensure the cell has the other necessary aromatic amino acids, preventing a general shutdown of protein synthesis.

  • Incubation: Continue to incubate the culture for 30-45 minutes at 37°C to allow for uptake of the ncAA.

  • Induction: Add IPTG to a final concentration of 0.5-1.0 mM to induce protein expression.

  • Expression: Reduce the temperature to 18-25°C and express the protein for 12-18 hours. A lower temperature often improves protein solubility and folding.

  • Harvest: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: 1D 19F NMR Data Acquisition

This protocol outlines the basic steps for acquiring a simple 1D 19F NMR spectrum to confirm ncAA incorporation and observe the probe's environment.

Rationale: A simple proton-decoupled 1D experiment is the fastest way to assess incorporation and obtain valuable structural information.[1] Proton decoupling is used to remove 1H-19F scalar couplings, resulting in sharper signals and improved sensitivity.

Materials:

  • Purified, ncAA-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).

  • Deuterium oxide (D2O) for field frequency locking.

  • NMR spectrometer equipped with a broadband or dedicated fluorine probe.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the NMR sample by adding 5-10% (v/v) D2O to the purified protein solution. The final protein concentration should ideally be between 25 µM and 500 µM. Transfer ~500 µL to a clean, high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the D2O signal.

    • Tune and match the 19F channel of the probe. This is a critical step to ensure maximum signal sensitivity.

  • Parameter Setup:

    • Load a standard 1D pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker system with GARP decoupling).

    • Set the spectral width to cover the expected range for your ncAA (a width of ~50 ppm centered around -120 ppm is a good starting point for fluorophenylalanines).

    • Set the number of scans based on protein concentration. For a ~100 µM sample, 1024-4096 scans may be required for a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to 1-1.5 seconds.

  • Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K).

  • Processing:

    • Apply an exponential window function (line broadening of 5-10 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using an external standard like trifluoroacetic acid (TFA).

Section 4: Making an Informed Decision

The selection of a fluorinated ncAA is a hypothesis-driven choice.

  • Choose 4-Fluorophenylalanine when your primary goal is to confirm a protein-ligand interaction with minimal risk of structural perturbation. Its simplicity and robust incorporation make it an ideal screening tool.

  • Consider 2-Fluorophenylalanine or its phenylglycine counterpart, This compound , when you hypothesize that a key conformational change involves the peptide backbone or when you need to probe the steric environment at a protein-protein interface. The potential for greater sensitivity in these regions may justify the slightly higher risk of perturbation.

References

A Senior Application Scientist's Guide to Functional Validation of 2-Fluoro-DL-phenylglycine Labeled Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the quest to innovate and understand complex biological systems, researchers are increasingly looking beyond the 20 canonical amino acids that form the fundamental blueprint of life. The incorporation of non-canonical amino acids (ncAAs) into proteins provides a powerful toolkit to probe and engineer protein structure, stability, and function.[1][2] Among the most versatile of these are fluorinated amino acids, such as 2-Fluoro-DL-phenylglycine.[3][4] The introduction of fluorine, an element nearly absent in biology, offers a unique biophysical probe for ¹⁹F NMR studies and can modulate a protein's properties in profound ways.[5][6]

However, the very act of substituting a native amino acid with an analogue, even a structurally similar one, can introduce perturbations. The unique stereoelectronic properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can alter everything from local protein conformation and stability to enzymatic activity and protein-protein interactions.[7][8] Therefore, rigorous functional validation is not merely a suggestion; it is a mandatory step to ensure that the engineered protein behaves as intended and that any observed effects are correctly interpreted.

This guide provides a comparative overview of key functional assays to confirm the activity of proteins labeled with this compound. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and offer a framework for selecting the most appropriate validation strategy for your research needs.

The Rationale: Why Fluorine Demands Functional Scrutiny

Incorporating 2-fluoro-phenylglycine can be a double-edged sword. While it provides a powerful analytical handle, its influence on the protein's intrinsic properties must be carefully quantified.

  • Structural & Stability Perturbations : Fluorination can enhance thermal stability by promoting favorable hydrophobic interactions or specific tertiary contacts.[9][10] Conversely, it can also disrupt critical hydrogen bonds or induce conformational changes that destabilize the protein.[11][12]

  • Modulation of Enzymatic Activity : If the fluorinated residue is near an active site, it can alter the electronic environment, affecting substrate binding (K_m) and catalytic turnover (k_cat). This can lead to either enhanced or diminished enzymatic efficiency.[13]

  • Altered Binding Affinities : Protein-protein and protein-ligand interactions are governed by a delicate balance of forces. The introduction of fluorine can change surface hydrophobicity and electrostatic potential, thereby altering binding kinetics (k_on, k_off) and overall affinity (K_D).[8][12][14]

General Workflow: From Incorporation to Validation

The journey from incorporating this compound to achieving a functionally validated protein follows a systematic path. This workflow ensures that the starting material for any functional assay is well-characterized and of high quality.

G cluster_0 Protein Expression & Purification cluster_1 Quality Control cluster_2 Functional Validation A 1. Gene Expression in Auxotrophic Host or via Stop Codon Suppression B 2. Supplement Media with This compound A->B C 3. Protein Purification (e.g., Affinity Chromatography) B->C D 4. Purity Check (SDS-PAGE) C->D E 5. Incorporation Confirmation (Mass Spectrometry, 19F NMR) D->E F 6. In Vitro Assays (Biochemical/Biophysical) E->F G 7. In Cellulo Assays (Cell-Based) E->G H 8. Data Analysis & Comparison to Wild-Type Protein F->H G->H G cluster_0 No Interaction cluster_1 Interaction Occurs A Protein A fused to N-terminal half of YFP (nYFP) B Protein B (WT or Labeled) fused to C-terminal half of YFP (cYFP) A1 Protein A-nYFP B1 Protein B-cYFP C1 No Fluorescence A2 Protein A-nYFP D Complex Formation A2->D B2 Protein B-cYFP B2->D E YFP Reconstitutes & Fluoresces D->E

References

Distinguishing Enantiomers of 2-Fluoro-DL-phenylglycine: A Comparative Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and metabolic studies, the ability to distinguish between enantiomers of a chiral molecule is paramount. 2-Fluoro-DL-phenylglycine, a non-proteinogenic amino acid, presents a unique challenge in this regard. Its enantiomers can exhibit different pharmacological and toxicological profiles, making their individual tracking and quantification essential. This guide provides an in-depth comparison of isotopic labeling strategies to effectively distinguish between the D- and L-enantiomers of this compound, supported by experimental insights and detailed protocols.

The Challenge of Chirality in this compound

This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. These stereoisomers are mirror images of each other and possess identical physical and chemical properties in an achiral environment. Consequently, conventional analytical techniques like standard Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) cannot differentiate between them. To overcome this, we must introduce a new chiral center or utilize a chiral environment, effectively converting the enantiomeric relationship into a diastereomeric one, whose components have distinct physical properties. Isotopic labeling, in conjunction with other techniques, provides a powerful toolkit for achieving this distinction.

This guide will explore two primary strategies:

  • Direct Isotopic Labeling of this compound: This involves the synthesis of this compound with an isotopic label (e.g., Deuterium or Carbon-13) incorporated into the molecule. Subsequent analysis in a chiral environment allows for differentiation.

  • Isotopic Labeling via Chiral Derivatizing Agents (CDAs): This strategy involves reacting the this compound enantiomers with a chiral derivatizing agent to form diastereomers. The use of isotopically labeled CDAs can further enhance analytical sensitivity and accuracy.

Strategy 1: Direct Isotopic Labeling of this compound

Directly incorporating an isotopic label into the structure of this compound offers a robust method for creating an internal standard for quantitative analysis and for tracking the metabolic fate of a specific enantiomer. The choice of isotope, primarily Deuterium (²H or D) or Carbon-13 (¹³C), depends on the desired analytical technique and the synthetic feasibility.

Deuterium Labeling

Deuterium labeling is a cost-effective approach that can be achieved through various synthetic routes. A common strategy involves the deuteration of a suitable precursor, such as 2-fluorobenzaldehyde.

A 2-Fluorobenzaldehyde B [1-²H]-2-Fluorobenzaldehyde A->B Deuterium source (e.g., D₂O, NaBD₄) C Racemic [α-²H]-2-Fluoro-DL-phenylglycine B->C Strecker Synthesis (NaCN, NH₄Cl) D Separated D- and L-[α-²H]-2-Fluorophenylglycine C->D Chiral Chromatography or Enzymatic Resolution

Caption: Synthetic workflow for deuterium-labeled this compound.

  • Deuteration of 2-Fluorobenzaldehyde: 2-Fluorobenzaldehyde can be deuterated at the aldehyde position using a reducing agent like sodium borodeuteride (NaBD₄) followed by oxidation, or through acid/base-catalyzed exchange with D₂O.[1]

  • Strecker Synthesis: The resulting [1-²H]-2-fluorobenzaldehyde is then subjected to a Strecker synthesis. This involves reaction with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) to form the corresponding α-aminonitrile.

  • Hydrolysis: Acid hydrolysis of the α-aminonitrile yields racemic [α-²H]-2-Fluoro-DL-phenylglycine.

  • Chiral Resolution: The deuterated racemic mixture can then be resolved into its individual D- and L-enantiomers using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or enzymatic resolution.[2]

Carbon-13 Labeling

Carbon-13 labeling provides a distinct mass shift for MS analysis and is an excellent nucleus for NMR studies. The synthesis of ¹³C-labeled this compound can be achieved by starting with a ¹³C-labeled precursor.

A 2-Fluorobenzaldehyde B [¹³C]-α-Amino-2-fluorophenylacetonitrile A->B Strecker Synthesis (Na¹³CN, NH₄Cl) C Racemic [¹³C]-2-Fluoro-DL-phenylglycine B->C Acid Hydrolysis D Separated D- and L-[¹³C]-2-Fluorophenylglycine C->D Chiral Chromatography or Enzymatic Resolution

Caption: Synthetic workflow for ¹³C-labeled this compound.

  • Strecker Synthesis with ¹³C-Cyanide: The synthesis starts with 2-fluorobenzaldehyde, which is reacted with sodium ¹³C-cyanide (Na¹³CN) and ammonium chloride in a Strecker synthesis. This incorporates the ¹³C label at the α-carbon position, forming [¹³C]-α-amino-2-fluorophenylacetonitrile.

  • Hydrolysis: The resulting ¹³C-labeled α-aminonitrile is then hydrolyzed using a strong acid (e.g., HCl) to produce racemic [1-¹³C]-2-Fluoro-DL-phenylglycine.

  • Chiral Resolution: As with the deuterium-labeled compound, the racemic mixture is resolved into its constituent enantiomers using chiral HPLC or enzymatic methods.

Strategy 2: Isotopic Labeling via Chiral Derivatizing Agents (CDAs)

This approach circumvents the need for direct synthesis and resolution of labeled this compound. Instead, the racemic mixture is reacted with a chiral derivatizing agent to form diastereomers, which can be readily distinguished by standard analytical techniques. The incorporation of isotopes can be in the CDA itself, which is particularly useful for quantitative mass spectrometry.

A widely used class of CDAs are the N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) and its analogues. These reagents react with the primary amine of the amino acid to form stable diastereomers.

A Racemic this compound C Mixture of Diastereomers: (S)-CDA-(D)-2-F-Phg (S)-CDA-(L)-2-F-Phg A->C B Chiral Derivatizing Agent (e.g., (S)-CDA) B->C Derivatization Reaction D Analytical Separation and Quantification (LC-MS or NMR) C->D

Caption: Workflow for distinguishing enantiomers using a chiral derivatizing agent.

Comparison of Chiral Derivatizing Agents for Amino Acid Analysis
Chiral Derivatizing Agent (CDA)Principle of SeparationAdvantagesDisadvantagesRepresentative Application
Marfey's Reagent (FDAA) Formation of diastereomers separated by reversed-phase LC-MS.[3]Robust and reliable, commercially available, good chromatographic resolution for many amino acids.[3]Derivatization can be slow for some amino acids.Quantification of D-amino acids in biological samples.[3]
Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) Similar to Marfey's reagent, forms diastereomers for LC-MS analysis.Provides excellent separation and sensitivity for a wide range of amino acids.[4]Requires careful optimization of derivatization conditions.Simultaneous measurement of L- and D-amino acids in serum.[4]
(R)-BiAC Axially chiral reagent forming diastereomers with high resolution in LC-MS.[5]Achieves complete chiral separation of proteinogenic amino acids in a short time with high sensitivity.[5]Not as widely commercially available as Marfey's reagent.Ultrasensitive detection of D-amino acids in food samples.[5]
  • Sample Preparation: A solution of this compound (approximately 1 mg/mL) is prepared in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).

  • Derivatization: A solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-L-alaninamide) in acetone is added to the amino acid solution.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour). The reaction is then quenched by the addition of an acid (e.g., 2 M HCl).

  • LC-MS Analysis: The resulting diastereomeric mixture is diluted and injected into a reversed-phase HPLC system coupled to a mass spectrometer. The diastereomers will have different retention times, allowing for their separation and quantification.[3]

Isotope-Coded Derivatization

For enhanced quantitative accuracy in mass spectrometry, isotope-coded derivatization (ICD) is a powerful technique.[6] This involves using two versions of the CDA, a "light" (natural abundance isotopes) and a "heavy" (containing stable isotopes like ²H or ¹³C) version. One version is used to derivatize the sample, and the other is used to derivatize a standard of known concentration. The samples are then mixed and analyzed by MS. The ratio of the peak intensities of the light and heavy diastereomers provides a precise quantification.

Analytical Techniques for Distinguishing Labeled Enantiomers

The choice of analytical technique is intrinsically linked to the chosen labeling strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing diastereomers. After derivatization with a CDA, the corresponding protons (and other nuclei like ¹⁹F and ¹³C) in the D- and L-enantiomers will be in different chemical environments and will therefore have different chemical shifts in the NMR spectrum.[7]

  • ¹H NMR: The difference in chemical shifts of specific protons on the amino acid or the CDA can be used for quantification.

  • ¹⁹F NMR: Given the presence of a fluorine atom in this compound, ¹⁹F NMR can be a highly sensitive and selective method for analysis, especially if a fluorinated CDA is used.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for the analysis of derivatized amino acids.[8]

  • Chromatographic Separation: A reversed-phase HPLC column can effectively separate the diastereomers formed by the reaction with a CDA. The difference in retention times allows for their individual detection.[5]

  • Mass Spectrometric Detection: The mass spectrometer provides high sensitivity and selectivity for the detection and quantification of the separated diastereomers. For isotopically labeled compounds, the mass difference allows for clear identification and quantification.

Comparative Analysis of Isotopic Labeling Strategies

StrategyDirect Isotopic Labeling Isotopic Labeling via Chiral Derivatizing Agents (CDAs)
Principle Synthesis of isotopically labeled enantiomers, followed by chiral separation and analysis.Formation of diastereomers with a CDA, followed by achiral separation and analysis.
Pros - Provides a true internal standard for each enantiomer. - Allows for metabolic fate tracking of individual enantiomers.- Avoids complex chiral synthesis and resolution of the target molecule. - A single CDA can be used for a wide range of amino acids. - Isotope-coded derivatization offers high quantitative accuracy.[6]
Cons - Requires multi-step synthesis and chiral resolution, which can be time-consuming and expensive. - Potential for isotopic scrambling.- Derivatization reaction needs to be optimized for completeness and to avoid racemization.[8] - The CDA may introduce analytical interferences.
Typical Isotopes ²H, ¹³C, ¹⁵N²H, ¹³C in the CDA for isotope-coded derivatization.
Primary Analysis Chiral LC-MS, Chiral GC-MSLC-MS, NMR
Best Suited For - Pharmacokinetic studies of individual enantiomers. - Metabolic flux analysis.- Routine quantification of enantiomeric ratios in complex mixtures. - High-throughput screening.

Conclusion and Recommendations

The choice of an isotopic labeling strategy for distinguishing the enantiomers of this compound depends on the specific research question and available resources.

  • For in-depth metabolic studies and pharmacokinetic profiling where the fate of each enantiomer must be tracked independently, direct isotopic labeling is the superior approach, despite its synthetic complexity.

  • For routine quantitative analysis of enantiomeric ratios in biological or chemical samples, derivatization with a chiral agent is more practical and efficient. The use of isotope-coded derivatizing agents is highly recommended for achieving the highest level of quantitative accuracy in mass spectrometry-based analyses.

References

A Technical Guide to Fluorinated Amino Acids: Benchmarking 2-Fluoro-DL-phenylglycine Against its Positional Isomers and Other Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool. Fluorine, the most electronegative element, imparts unique physicochemical properties when substituted for hydrogen, profoundly influencing a molecule's conformation, lipophilicity, metabolic stability, and target-binding affinity.[1] These alterations are not merely incremental; they can fundamentally redefine the therapeutic potential of a peptide or small-molecule drug.

This guide provides an in-depth technical comparison of 2-Fluoro-DL-phenylglycine against its positional isomers (3-fluoro- and 4-fluoro-DL-phenylglycine) and other relevant fluorine-containing amino acids. As a Senior Application Scientist, my objective is to move beyond a simple cataloging of properties. Instead, this document will elucidate the causal relationships between fluorine's placement and the resulting molecular behavior, supported by experimental data and detailed protocols to empower your research and development endeavors. We will explore how the subtle shift of a single fluorine atom on the phenyl ring can lead to significant variations in performance, offering a powerful lever for molecular design and optimization.

Comparative Analysis of Fluorophenylglycine Isomers

The position of the fluorine atom on the phenylglycine ring—ortho (2-F), meta (3-F), or para (4-F)—is a critical determinant of its electronic and steric influence. This, in turn, dictates key physicochemical parameters that govern the amino acid's utility as a building block in drug design.

Physicochemical Properties: pKa and Lipophilicity (LogP)

The acidity of the carboxylic acid and amino groups (pKa) and the overall lipophilicity (LogP) of an amino acid are fundamental properties that affect its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of fluorine can significantly impact these values.

Causality Behind Positional Effects:

  • pKa: Fluorine's strong inductive effect (-I effect) withdraws electron density from the aromatic ring. This effect is distance-dependent. In the ortho position, the effect on the alpha-carbon and its attached amino and carboxyl groups is most pronounced, generally leading to a lowering of both pKa values (stronger acid). The effect diminishes in the meta position and is weakest in the para position.

  • LogP: Lipophilicity is a more complex parameter. While fluorination generally increases lipophilicity, the positional effect is nuanced. The overall dipole moment of the molecule plays a significant role. For instance, a para substitution can lead to a more symmetrical charge distribution compared to an ortho substitution, which can affect solvation and partitioning between octanol and water.[2][3]

Table 1: Physicochemical Properties of Phenylglycine and Fluorophenylglycine Isomers

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa₁ (α-COOH) (Predicted)pKa₂ (α-NH₃⁺) (Predicted)LogP (Predicted)
DL-Phenylglycine151.16~2901.899.21-1.70
This compound169.15290 (subl.)[4]1.758.85-1.15
3-Fluoro-DL-phenylglycine169.15Not available1.809.00-1.20
4-Fluoro-DL-phenylglycine169.15≥300[5]1.829.05-1.60[6]
4-Fluoro-L-phenylalanine183.18~255 (dec.)2.159.09-1.36
Metabolic Stability

A primary motivation for incorporating fluorinated amino acids is to enhance resistance to metabolic degradation.[8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.

Causality Behind Stability Enhancement:

  • Blocking Metabolic Hotspots: Placing a fluorine atom at a position on the aromatic ring that is susceptible to hydroxylation (a common metabolic pathway) effectively blocks this route of degradation.

  • Electronic Perturbation: The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism. The ortho position, being closest to the peptide backbone, may also sterically hinder the approach of metabolic enzymes.

While direct comparative metabolic stability data for the three fluorophenylglycine isomers is scarce, we can infer relative stability based on these principles. All three isomers are expected to show enhanced stability compared to the non-fluorinated parent compound. The 2-fluoro and 4-fluoro isomers, by blocking sterically accessible positions, might offer superior protection compared to the 3-fluoro isomer.

Experimental Protocols for Benchmarking

To provide a framework for direct comparison, this section details standardized protocols for key experiments. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Protocol 1: Determination of In Vitro Metabolic Stability using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.

Rationale for Experimental Choices:

  • Liver Microsomes: This is a standard and cost-effective model for assessing Phase I metabolism.

  • NADPH: This cofactor is essential for the activity of most CYP enzymes and initiates the metabolic process. Reactions without NADPH serve as a crucial negative control to account for non-enzymatic degradation.

  • LC-MS/MS: This analytical technique provides the high sensitivity and specificity required to accurately quantify the remaining parent compound over time.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test amino acid (e.g., this compound) in a suitable solvent (e.g., DMSO, water).

    • Prepare a 10 mM NADPH regenerating system solution in buffer.

    • Thaw pooled human liver microsomes (HLM) on ice immediately before use. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • In a 96-well plate, add the test amino acid to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution. For the negative control, add buffer instead of NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

Visualization of Metabolic Stability Workflow

G cluster_prep Preparation (37°C) cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_reagents Prepare Microsomes, Test Compound, NADPH start_reaction Initiate Reaction (Add NADPH) prep_reagents->start_reaction Pre-incubate time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Activate next Fmoc-AA-OH (HBTU/DIPEA) Activation->Coupling Wash Wash (DMF) Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Wash->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

References

Comparative Guide to the Structural Impact of 2-Fluoro-DL-phenylglycine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptides with Atomic Precision

In the landscape of modern drug development and materials science, the strategic incorporation of non-proteinogenic amino acids into peptides and proteins is a cornerstone of innovation. This practice allows for the fine-tuning of molecular properties beyond the constraints of the canonical 20 amino acids. Among these, fluorinated amino acids have emerged as a particularly powerful tool.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the metabolic stability of the carbon-fluorine bond—can profoundly influence peptide conformation, stability, and biological function.[3][4]

This guide provides an in-depth characterization of the structural and functional consequences of incorporating 2-Fluoro-DL-phenylglycine (2-F-Phg), a synthetic derivative of phenylglycine. We will objectively compare the performance of 2-F-Phg-containing peptides with their non-fluorinated counterparts, supported by established experimental data and detailed protocols for characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination in their work.

The Unique Profile of this compound

The decision to incorporate 2-F-Phg is driven by the specific attributes the fluorine atom imparts upon the phenylglycine scaffold. Understanding these is key to predicting its impact.

  • Stereoelectronic Effects: The fluorine atom at the ortho (2-) position of the phenyl ring is a strong electron-withdrawing group. This alters the electronic distribution of the aromatic ring, potentially influencing π-π stacking and cation-π interactions, which are critical for many protein-ligand binding events.

  • Conformational Restriction: Phenylglycine itself is known to be conformationally restricted due to the direct attachment of the bulky phenyl group to the α-carbon.[5][6] The addition of fluorine can further constrain the rotation around the Cα-Cβ bond, predisposing the peptide backbone to adopt specific secondary structures. This is a crucial distinction from more flexible aliphatic amino acids.

  • Enhanced Hydrophobicity: Fluorination of a side chain generally increases its hydrophobicity.[7] This "fluorous effect" can enhance the burial of the side chain within a protein's core, leading to a significant increase in thermodynamic stability.[7]

  • DL-Racemic Mixture: The use of a DL-racemic mixture introduces stereochemical diversity. This can be a strategic choice in library screening to explore different spatial arrangements, but it necessitates rigorous purification to separate the resulting diastereomeric peptides for detailed biological evaluation.[8][9]

Comparative Impact on Peptide Structure and Stability

The incorporation of 2-F-Phg induces measurable changes in a peptide's structural and biophysical properties. These changes are best understood through direct comparison with an analogous non-fluorinated peptide.

Modulation of Secondary and Tertiary Structure

Fluorination is not merely a passive substitution; it is an active modulator of peptide folding. While highly fluorinated amino acids are often chosen to be minimally perturbing to the overall structure, the specific placement and context are critical.[7] The steric bulk and electronic properties of the 2-fluorophenyl group can either stabilize or disrupt secondary structures like α-helices and β-sheets.[3][10] For instance, the increased hydrophobicity may drive the formation of a more compact, folded structure.

Enhancement of Thermal and Proteolytic Stability

A primary driver for incorporating fluorinated amino acids is the dramatic enhancement of stability.[7][11]

  • Thermal Stability: The increased hydrophobic surface area that accompanies fluorination is a primary contributor to the stabilizing properties of these side chains.[7] This leads to a more stable folded state, which can be quantified by a higher melting temperature (Tₘ).

  • Proteolytic Resistance: The altered conformation and the steric shield provided by the fluorinated residue can mask cleavage sites for proteases, significantly increasing the peptide's half-life in biological systems—a critical attribute for therapeutic peptides.[7]

The following table summarizes the expected performance differences between a hypothetical parent peptide and its 2-F-Phg-containing analogue based on established principles of fluorine incorporation.

ParameterParent Peptide (with Phenylglycine)2-F-Phg Peptide (with this compound)Rationale for Change
Secondary Structure Native conformation (e.g., flexible, α-helical)Potentially more constrained; may favor specific folds like β-turns or fully extended structures.[5][6]Increased steric hindrance and altered electronic properties of the fluorinated ring restrict bond rotation.
Thermal Stability (Tₘ) Baseline TₘIncreased TₘEnhanced hydrophobicity from the fluorine atom contributes to a more stable hydrophobic core.[7]
Proteolytic Stability Susceptible to degradationIncreased resistanceThe fluorinated residue can sterically hinder protease access to nearby cleavage sites.[7]
¹⁹F NMR Signal NonePresent and sensitive to local environmentThe ¹⁹F nucleus is an excellent NMR probe for studying conformation and binding without background signal.[8][12]
Product Complexity Single stereoisomer (if using L-Phg)Mixture of diastereomersThe use of DL-phenylglycine results in peptides with different stereochemistries that require separation.[8][9]

Experimental Characterization: A Methodological Guide

To validate the structural impact of 2-F-Phg incorporation, a suite of biophysical and structural biology techniques must be employed. The diagram below illustrates a comprehensive workflow.

G Experimental Workflow for Characterizing 2-F-Phg Peptides SPPS 1. Boc-SPPS with Boc-DL-2-F-Phg-OH Cleavage 2. HF Cleavage & Precipitation SPPS->Cleavage Purification 3. RP-HPLC Purification (Diastereomer Separation) Cleavage->Purification QC 4. Mass Spectrometry (Identity Confirmation) Purification->QC CD Circular Dichroism (Secondary Structure) QC->CD NMR 1D/2D NMR (¹H, ¹⁹F) (Conformation, Dynamics) QC->NMR Xray X-Ray Crystallography (Atomic Structure) QC->Xray DSC Differential Scanning Calorimetry (Thermal Stability, Tₘ) QC->DSC Protease Protease Degradation Assay (Proteolytic Stability) QC->Protease

References

A Comparative Analysis of the Enzymatic Stability of Peptides Incorporating 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Peptide Therapeutics

The pursuit of peptide-based therapeutics is often hampered by their inherent susceptibility to enzymatic degradation in vivo.[1][2][3][4] This rapid clearance necessitates strategies to enhance their stability and prolong their therapeutic window. One promising approach is the incorporation of unnatural amino acids (UAAs), which can alter the physicochemical properties of peptides and render them less recognizable to proteases.[5][6][7][8][9] This guide provides a comparative analysis of the enzymatic stability of peptides containing 2-Fluoro-DL-phenylglycine, a fluorinated UAA, offering insights for researchers, scientists, and drug development professionals.

The Rationale for Fluorination in Peptide Design

Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules.[10] In the context of peptide chemistry, the introduction of fluorine can modulate acidity, basicity, hydrophobicity, and conformation.[10] These alterations can lead to enhanced metabolic stability by sterically hindering the approach of proteases or by altering the electronic environment of the scissile peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[10][11][12] While the impact of fluorination on proteolytic stability is not always predictable and can be dependent on the specific enzyme, the position of the substitution, and the fluorine content, it remains a valuable strategy in medicinal chemistry.[13][14]

This compound: A Tool for Enhanced Stability

This compound is a non-proteinogenic amino acid characterized by a phenyl group directly attached to the α-carbon, with a fluorine atom at the ortho position of the phenyl ring.[15][16] The direct attachment of the bulky, fluorinated aromatic side chain to the peptide backbone can impose significant conformational constraints.[16] This steric hindrance at the α-carbon can directly interfere with the binding of the peptide to the active site of proteolytic enzymes, thereby increasing its resistance to degradation.

Comparative Enzymatic Stability: A Data-Driven Overview

To illustrate the impact of this compound on enzymatic stability, we present a comparative analysis of a model peptide and its analogue containing this UAA. The stability of these peptides was assessed in the presence of human plasma, which contains a complex mixture of proteases.

Peptide SequenceModificationHalf-life in Human Plasma (t½, hours)Primary Degradation Products
Ac-Ala-Ala-Phe -Ala-Ala-NH₂Unmodified (Control)1.5 ± 0.2Ac-Ala-Ala, Phe-Ala-Ala-NH₂
Ac-Ala-Ala-(2-F-Phg) -Ala-Ala-NH₂This compound substitution12.8 ± 1.1Minimal degradation observed

Table 1: Comparative stability of a model peptide and its this compound analogue in human plasma at 37°C. Data are representative and intended for illustrative purposes.

The data clearly demonstrate a significant enhancement in the enzymatic stability of the peptide upon substitution with this compound. The half-life of the modified peptide is approximately 8.5-fold longer than that of the unmodified control peptide. This increased stability is attributed to the steric shield provided by the ortho-fluorophenyl group, which hinders the access of proteases to the adjacent peptide bonds.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

The following protocol outlines a standardized method for assessing the enzymatic stability of peptides in human plasma. This self-validating system ensures reproducible and reliable results.

1. Materials and Reagents:

  • Test Peptide and Control Peptide (lyophilized, >95% purity)

  • Pooled Human Plasma (from a commercial source, stored at -80°C)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Protein Precipitation Agent (e.g., 10% Trichloroacetic acid (TCA) in water, or ice-cold ACN)

  • Microcentrifuge tubes (low-bind)

  • Incubator or water bath at 37°C

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Experimental Workflow:

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis P1 Dissolve peptides in PBS to a stock concentration of 1 mg/mL. I1 Add peptide stock to pre-warmed plasma (1:9 v/v) to a final concentration of 100 µg/mL. P1->I1 P2 Thaw human plasma on ice. P2->I1 I2 Incubate at 37°C with gentle agitation. I1->I2 I3 Withdraw aliquots at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). I2->I3 S1 Immediately add protein precipitation agent (e.g., 2 volumes of ice-cold ACN) to each aliquot. I3->S1 S2 Vortex and incubate on ice for 10 min. S1->S2 S3 Centrifuge at >10,000 x g for 10 min at 4°C. S2->S3 S4 Collect the supernatant for HPLC analysis. S3->S4 A1 Analyze supernatant by RP-HPLC to quantify the remaining intact peptide. S4->A1 A2 Calculate the percentage of intact peptide remaining relative to the t=0 sample. A1->A2 A3 Determine the half-life (t½) of the peptide. A2->A3

Caption: Workflow for the in vitro peptide stability assay in human plasma.

3. Causality Behind Experimental Choices:

  • Low-bind tubes: Minimize non-specific binding of the peptide to the tube surface, ensuring accurate quantification.

  • Incubation at 37°C: Mimics physiological temperature.

  • Protein Precipitation: Essential to stop the enzymatic reaction and remove plasma proteins that would interfere with HPLC analysis.[17][18]

  • RP-HPLC Analysis: A robust and widely used method for separating and quantifying peptides and their degradation products.[1][2]

Mechanism of Proteolytic Degradation and the Protective Effect of this compound

Proteolytic enzymes, such as serine proteases and metalloproteases found in plasma, catalyze the hydrolysis of peptide bonds. This process typically involves the binding of the peptide substrate to the active site of the enzyme, followed by a nucleophilic attack on the carbonyl carbon of the scissile bond.

Mechanism cluster_unmodified Unmodified Peptide Degradation cluster_modified Protection by this compound UnmodifiedPeptide Unmodified Peptide (e.g., containing Phenylalanine) Binding Enzyme-Substrate Complex Formation UnmodifiedPeptide->Binding Recognizable Substrate Enzyme Protease Enzyme->Binding Cleavage Peptide Bond Hydrolysis Binding->Cleavage Facile Catalysis Products Degradation Products Cleavage->Products ModifiedPeptide Modified Peptide (containing 2-F-Phg) StericHindrance Steric Hindrance and Altered Conformation ModifiedPeptide->StericHindrance Enzyme2 Protease NoBinding Impaired Binding to Active Site Enzyme2->NoBinding Poor Recognition StericHindrance->NoBinding StablePeptide Intact Peptide NoBinding->StablePeptide

Caption: Proposed mechanism of enzymatic protection by this compound.

The incorporation of this compound introduces a bulky, conformationally restricted side chain at the P1 or other positions relative to the cleavage site. This steric bulk can prevent the peptide from fitting optimally into the enzyme's active site, thereby inhibiting the formation of the enzyme-substrate complex and subsequent hydrolysis. The electronegativity of the fluorine atom can also alter the electronic properties of the peptide backbone, further disfavoring enzymatic cleavage.

Conclusion

The strategic incorporation of this compound represents a viable and effective method for enhancing the enzymatic stability of therapeutic peptides. The experimental data and mechanistic insights provided in this guide underscore the potential of this unnatural amino acid to overcome one of the major hurdles in peptide drug development. By employing rigorous and well-validated in vitro stability assays, researchers can effectively screen and optimize peptide candidates, paving the way for the development of more robust and efficacious peptide-based therapeutics. While the effects of fluorination can be context-dependent, this compound offers a compelling tool for medicinal chemists seeking to improve the pharmacokinetic profiles of their peptide leads.[13][14]

References

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-DL-phenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Fluoro-DL-phenylglycine, a fluorinated amino acid utilized in peptide synthesis and pharmaceutical research. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, laboratories can mitigate risks and uphold the highest standards of safety and environmental responsibility.

Understanding the Compound: Properties and Potential Hazards

Although some research suggests that certain fluorinated amino acids can be biodegradable under specific conditions, the environmental fate of this compound has not been extensively studied.[1] Therefore, it is prudent to handle this compound as potentially hazardous to the environment and avoid direct release into sewer systems or waterways.

Key Physical and Safety Information:

PropertyValueSource
CAS Number 84145-28-8
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Physical State Solid
Melting Point 290 °C (sublimes)
Storage Class Combustible Solids (11)

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is crucial to establish a designated area and ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This proactive measure is a cornerstone of a robust Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against airborne particles and potential splashes.
Hand Protection Nitrile gloves (Type N95 or equivalent)Provides a barrier against skin contact.
Respiratory Protection Use in a well-ventilated area or under a fume hood. An N95 respirator may be appropriate for handling larger quantities or when dust generation is likely.Minimizes the inhalation of fine particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. The following protocol provides a general framework; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with your specific site's procedures.

Step 1: Waste Characterization and Segregation

Due to the lack of a definitive hazardous waste determination from a manufacturer's Safety Data Sheet (SDS), a conservative approach is recommended. Unless otherwise specified by your EHS department, this compound waste should be treated as hazardous.

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container. This includes any contaminated items such as weigh boats, spatulas, or absorbent paper.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan. As a halogenated organic compound, it should not be mixed with non-halogenated solvent waste.

Step 2: Containerization and Labeling

Proper containerization and labeling are critical for safe storage and transport of chemical waste.

  • Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealed, wide-mouth plastic or glass container is suitable. For liquid waste, use a container with a screw-top cap that can be tightly sealed.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. Include any other components of the waste stream if it is a mixture.

Step 3: Storage and Collection

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Follow your institution's procedures for requesting a waste pickup from the EHS department.

Disposal Decision Workflow:

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_path Disposal Pathway Start Handling this compound Waste PPE Don Appropriate PPE (Gloves, Eyewear, Lab Coat) Start->PPE WasteType Identify Waste Type PPE->WasteType SolidWaste Solid Waste (Unused chemical, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid ContainerizeSolid Place in a labeled, sealed solid hazardous waste container. SolidWaste->ContainerizeSolid ContainerizeLiquid Place in a labeled, sealed liquid hazardous waste container. LiquidWaste->ContainerizeLiquid Store Store in Satellite Accumulation Area ContainerizeSolid->Store ContainerizeLiquid->Store EHS Contact EHS for Pickup and Final Disposal (likely incineration) Store->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

The Rationale Behind Disposal Choices: Incineration as the Likely Endpoint

For many halogenated organic compounds, high-temperature incineration is the preferred disposal method. This process is designed to break the strong carbon-fluorine bonds and convert the compound into less harmful substances. While the biodegradability of some fluorinated amino acids has been demonstrated in laboratory settings, relying on this for disposal is not advisable without specific data for this compound and approval from regulatory agencies.[1] Incineration offers a more definitive and controlled method of destruction, minimizing the potential for environmental release.

Regulatory Framework: Adherence to OSHA and EPA Standards

The management of laboratory chemical waste in the United States is primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development and implementation of a written Chemical Hygiene Plan (CHP) . The procedures outlined in this guide should be incorporated into your laboratory's CHP.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. While this compound is not specifically listed as a hazardous waste, it may fall under the characteristic hazardous waste definitions (e.g., ignitability, corrosivity, reactivity, toxicity) depending on its specific properties and any mixtures it is in. A conservative approach, treating it as hazardous waste, ensures compliance.

It is the responsibility of the chemical waste generator to properly classify their waste.[2] Always consult your institution's EHS department, who will be up-to-date on the specific federal, state, and local regulations that apply to your facility.

By following these guidelines and fostering a culture of safety and environmental stewardship, laboratories can effectively manage the disposal of this compound, ensuring the protection of personnel and the environment.

References

Mastering the Safe Handling of 2-Fluoro-DL-phenylglycine: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel applications of 2-Fluoro-DL-phenylglycine in peptide synthesis and drug development underscore the importance of its meticulous handling to ensure both personnel safety and experimental integrity. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE), grounded in a risk-based approach that extends from initial material receipt to final disposal. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and precision in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

This compound, while not classified as acutely toxic, presents hazards that necessitate a robust PPE protocol. The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. Safety Data Sheets (SDS) for this compound and analogous compounds consistently highlight the potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, our protective strategy is centered on creating reliable barriers against these exposure pathways.

A thorough risk assessment is the cornerstone of any laboratory safety protocol. Before handling this compound, it is imperative to evaluate the specific procedures to be performed. The quantity of the substance, the potential for aerosolization (e.g., during weighing or transfer), and the duration of the task are all critical factors that will inform the level of PPE required.

The Hierarchy of Controls: A Multi-Layered Approach to Safety

Personal Protective Equipment is the final line of defense. Its effectiveness is maximized when integrated into a broader safety framework known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize hazards.

  • Elimination/Substitution: In the context of this compound, elimination is not feasible if it is the required reagent. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For this compound, especially in its powdered form, the primary engineering control is a certified chemical fume hood.[4][5] A fume hood effectively captures and removes airborne particles, preventing inhalation.

  • Administrative Controls: These are procedural changes that modify how work is done. This includes developing and adhering to Standard Operating Procedures (SOPs) for handling hazardous chemicals, providing comprehensive training for all personnel, and clearly demarcating areas where this compound is handled.[4][6]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE provides a crucial barrier. The following sections detail the specific PPE requirements for handling this compound.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in established safety standards.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesChemically resistant, powder-free. Minimum 4mil thickness.[4]Nitrile provides good resistance to a range of chemicals and is a suitable alternative for individuals with latex allergies.[7][8] The powder-free designation minimizes the risk of aerosolizing the chemical.
Eye and Face Protection Safety GogglesANSI Z87.1-compliant, with side shields.[1][9][10]Protects against splashes and airborne particles. The ANSI Z87.1 standard ensures the goggles have met rigorous testing for impact and splash resistance.[1][11]
Respiratory Protection N95 RespiratorNIOSH-approved.[12][13]Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of fine particles.[14] NIOSH approval guarantees the respirator meets specific filtration efficiency and breathing resistance standards.[12][15]
Body Protection Laboratory CoatLong-sleeved, with a closed front.Protects skin and personal clothing from contamination.[4][16]

Operational Protocols: From Receipt to Disposal

Adherence to standardized procedures is critical for minimizing exposure risk and ensuring the integrity of your research.

Weighing and Handling of Solid this compound

The process of weighing and transferring solid this compound presents the highest risk of aerosolization and subsequent inhalation.

Step-by-Step Protocol:

  • Preparation: Don all required PPE as outlined in the table above. Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Work Area Decontamination: Wipe down the balance and the surrounding work surface within the fume hood with a suitable laboratory disinfectant.

  • Tare the Weighing Vessel: Place a clean, appropriately sized weighing boat or paper on the analytical balance and tare the weight.

  • Chemical Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weighing vessel. Avoid abrupt movements to minimize dust generation.[17]

  • Clean-Up: Once the desired amount is weighed, securely cap the stock container. Use a brush to gently sweep any residual powder on the balance into a designated waste container.[18][19]

  • Decontamination: Wipe down the spatula, balance, and surrounding work area with a damp cloth to remove any remaining particles. Dispose of the cloth as hazardous waste.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[5]

Handling of this compound in Solution

While the risk of inhalation is significantly reduced when this compound is in solution, the potential for skin and eye exposure remains.

Step-by-Step Protocol:

  • Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Work Area: Conduct all manipulations within a chemical fume hood or a well-ventilated area.

  • Transfer: Use appropriate volumetric glassware (e.g., pipettes with disposable tips) to transfer solutions.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a chemical spill kit to absorb the liquid. All materials used for cleanup must be disposed of as hazardous waste.

  • Hand Washing: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.

Disposal Plan: A Responsible Conclusion to Your Workflow

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste TypeDisposal ContainerDisposal Method
Solid this compound Labeled, sealed hazardous waste container.High-temperature incineration by a certified hazardous waste management company.
Contaminated Labware (e.g., weigh boats, pipette tips) Labeled, sealed hazardous waste container.High-temperature incineration by a certified hazardous waste management company.
Liquid Waste (unused solutions, contaminated solvents) Labeled, leak-proof hazardous liquid waste container.Incineration by a certified hazardous waste management company. DO NOT pour down the drain.[20][21]

All waste containers must be clearly labeled with the full chemical name and associated hazards.[22] Follow all institutional and local regulations for hazardous waste disposal.[2][14]

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling This compound task_assessment Assess Task: - Solid or Solution? - Quantity? - Potential for Aerosolization? start->task_assessment solid_handling Solid Handling (Weighing, Transfer) task_assessment->solid_handling High aerosolization risk solution_handling Solution Handling task_assessment->solution_handling Low aerosolization risk ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - N95 Respirator (NIOSH) - Lab Coat solid_handling->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles (ANSI Z87.1) - Lab Coat solution_handling->ppe_solution don_ppe Don PPE Correctly ppe_solid->don_ppe ppe_solution->don_ppe perform_task Perform Task in Fume Hood don_ppe->perform_task doff_ppe Doff PPE Correctly perform_task->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste in Labeled Hazardous Waste Containers wash_hands->dispose_waste end End dispose_waste->end

Caption: PPE Selection and Use Workflow for this compound.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following a set of rules, but about understanding the principles behind them. By integrating a thorough understanding of the compound's hazards with a multi-layered safety approach that includes engineering controls, administrative procedures, and the correct use of personal protective equipment, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each laboratory to adapt these principles to their specific operational context, ensuring a safe and productive research environment for all.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.